Ethanone, 1-(3-methyl-2-benzofuranyl)-
Description
The exact mass of the compound Ethanone, 1-(3-methyl-2-benzofuranyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-(3-methyl-2-benzofuranyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(3-methyl-2-benzofuranyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNZPWYMBRSDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074357 | |
| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23911-56-0 | |
| Record name | 1-(3-Methyl-2-benzofuranyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23911-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methyl-2-benzofuranyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Methyl-2-benzofuranyl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-
This guide provides a comprehensive technical overview of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a versatile benzofuran derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the core properties, synthesis, reactivity, and potential applications of this compound, with a focus on its emerging role in medicinal chemistry.
Core Compound Identification and Properties
Ethanone, 1-(3-methyl-2-benzofuranyl)- is an aromatic ketone with a benzofuran scaffold. This structural motif is prevalent in many biologically active natural products and synthetic compounds, making it a valuable building block in medicinal chemistry.[1]
Nomenclature and Identifiers
-
Systematic Name: Ethanone, 1-(3-methyl-2-benzofuranyl)-[2]
-
IUPAC Name: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one[2]
-
Synonyms: 1-(3-methyl-benzofuranyl)-Ethanone, 3-Methyl-2-acetylbenzofuran[4]
Physicochemical Properties
A curated summary of the key physicochemical properties is presented in the table below. These parameters are critical for designing experimental conditions, including solvent selection, purification strategies, and formulation development.
| Property | Value | Source |
| Molecular Weight | 174.2 g/mol | [2][3] |
| Melting Point | 23.5-24.5 °C | [4] |
| Boiling Point | 280.2 °C at 760 mmHg | [4] |
| Appearance | Colorless liquid | [4] |
| Solubility | Water: 189 mg/L at 20°C. Soluble in ethanol, dipropylene glycol, diethyl phthalate, iso-amyl acetate, and benzyl benzoate. | [3] |
| LogP | 2.21 (Predicted) | [4] |
| Refractive Index | 1.579 | [4] |
Spectroscopic Profile
The spectroscopic signature of a molecule is fundamental for its identification and structural elucidation.
-
UV-Vis Spectroscopy: The compound exhibits a characteristic absorption maximum at 300 nm, which is attributed to the π→π* electronic transition within the conjugated system of the benzofuran ring and the carbonyl group.[3] The high molar extinction coefficient of 20,905 L mol⁻¹ cm⁻¹ indicates strong light absorption capabilities.[3]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While specific spectra for the parent compound are not detailed in the provided results, the structures of its derivatives have been confirmed using ¹H NMR, ¹³C NMR, and MS, indicating these are standard techniques for its characterization.[1]
Synthesis and Reactivity
The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone is typically achieved through the reaction of an o-hydroxyacetophenone with chloroacetone.[1][3] This method is a well-established route to 2-acyl-3-methylbenzofurans.
General Synthesis Protocol
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The phenoxide ion, generated from the deprotonation of o-hydroxyacetophenone, attacks the electrophilic carbon of chloroacetone. The subsequent intramolecular aldol-type condensation leads to the formation of the benzofuran ring.
Step-by-step Methodology:
-
Deprotonation: o-Hydroxyacetophenone is treated with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to generate the corresponding phenoxide.
-
Nucleophilic Substitution: Chloroacetone is added to the reaction mixture. The phenoxide displaces the chloride ion in an SN2 reaction to form an intermediate ether.
-
Cyclization: The reaction mixture is heated to promote the intramolecular cyclization, which is often acid- or base-catalyzed, to yield the final product.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.[1]
The following diagram illustrates the general synthetic workflow.
Caption: General synthesis workflow for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the ketone functional group and the benzofuran ring system.
-
Carbonyl Group Reactions: The ketone can undergo a variety of classical carbonyl reactions, including:
-
Reactions at the Methyl Group: The methyl group attached to the benzofuran ring can be a site for further functionalization. For instance, bromination using N-bromosuccinimide (NBS) can lead to the formation of bromomethyl derivatives, which are valuable intermediates for further synthesis.[1]
-
Electrophilic Aromatic Substitution: The benzene ring of the benzofuran moiety can undergo electrophilic substitution, with the position of substitution being directed by the existing substituents.[1]
Applications and Biological Significance
Ethanone, 1-(3-methyl-2-benzofuranyl)- serves as a key intermediate in the synthesis of more complex molecules in various industries.
Pharmaceutical and Agrochemical Synthesis
This compound is a valuable building block for the synthesis of pharmaceutical drugs and agrochemicals.[4] The benzofuran core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are being actively investigated for their therapeutic potential.[1]
Fragrance Industry
It is also utilized as a fragrance ingredient, likely due to its aromatic nature and reported fruity odor.[4][5]
Research in Drug Discovery
Recent studies have highlighted the potential of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- as anticancer agents.[1][6] A 2024 study published in the International Journal of Molecular Sciences described the synthesis of a series of its derivatives, including brominated compounds, and evaluated their cytotoxic properties against various cancer cell lines.[1][6]
Key findings from this research include:
-
Cytotoxicity: Certain brominated derivatives exhibited selective cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on healthy human keratinocytes.[1][6]
-
Mechanism of Action: The most promising compounds were found to induce apoptosis in cancer cells.[1][6] Their pro-oxidative effects, leading to an increase in reactive oxygen species, and the inhibition of proinflammatory interleukin 6 (IL-6) release were also observed.[1][6]
-
Antibacterial Activity: Some derivatives also showed moderate antibacterial activity against Gram-positive strains.[6]
The following diagram illustrates the reported biological activities of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Caption: Biological activities of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Safety and Handling
While a comprehensive toxicological profile for Ethanone, 1-(3-methyl-2-benzofuranyl)- is not publicly available, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethanone, 1-(3-methyl-2-benzofuranyl)- is a compound of significant interest due to its versatile chemical nature and its role as a precursor to biologically active molecules. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. The demonstrated anticancer and antibacterial activities of its derivatives underscore the potential of the 3-methyl-2-acetylbenzofuran scaffold in future drug discovery efforts. Further research into the biological activities of this compound and its analogues is warranted.
References
-
Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. System of Registries. Retrieved from [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
-
Food and Chemical Toxicology. (2021). RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethanone, 1-(3-methyl-2-benzofuranyl)-" chemical structure and nomenclature
An In-Depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-
Introduction
Ethanone, 1-(3-methyl-2-benzofuranyl)-, also identified by its IUPAC name 1-(3-methyl-1-benzofuran-2-yl)ethanone, is a heterocyclic ketone built upon the privileged benzofuran scaffold.[1][2] This molecular architecture is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3] The subject of this guide, distinguished by an acetyl group at the 2-position and a methyl group at the 3-position, represents a critical synthetic intermediate. The functional handles—specifically the reactive carbonyl group and the activatable methyl group—provide versatile points for chemical modification, enabling its use as a foundational building block for developing novel therapeutics, particularly in the realms of anticancer and antimicrobial research.[4] This document serves as a technical resource for researchers and drug development professionals, offering in-depth insights into its structure, synthesis, characterization, and chemical reactivity.
Nomenclature and Structural Elucidation
Correctly identifying and understanding the structure of a molecule is fundamental to all subsequent research. The key identifiers for this compound are cataloged below.
| Identifier | Value | Source(s) |
| Systematic Name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | [2][5] |
| IUPAC Name | 1-(3-methyl-1-benzofuran-2-yl)ethanone | [2] |
| CAS Number | 23911-56-0 | [6][7] |
| Molecular Formula | C₁₁H₁₀O₂ | [2][5] |
| Molecular Weight | 174.20 g/mol | [2][5] |
| SMILES | CC(=O)c1oc2ccccc2c1C | [5] |
| InChIKey | MTNZPWYMBRSDTL-UHFFFAOYSA-N | [5] |
The molecule's core is a bicyclic benzofuran system, where a benzene ring is fused to a furan ring. The numbering of this system dictates the substituent positions: the ethanone (acetyl) group is attached at the C2 position of the furan ring, and a methyl group is at the C3 position. This specific arrangement influences the compound's electronic properties and reactivity.
Caption: Chemical structure of 1-(3-methyl-2-benzofuranyl)ethanone.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source(s) |
| Molecular Weight | 174.20 g/mol | [5] |
| Boiling Point | 277.6°C (at 1013.25 hPa) | [5] |
| Flash Point | 142°C | [5] |
| Water Solubility | 189 mg/L (at 20°C) | [5] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 - 3.1 | [1][5][6] |
| UV-Vis Absorption Maximum (λmax) | 300 nm | [5] |
| Molar Extinction Coefficient (ε) | 20,905 L mol⁻¹ cm⁻¹ | [5] |
The high boiling point and flash point indicate good thermal stability.[5] The limited water solubility and a LogP value around 3 signify a moderately lipophilic nature, a common characteristic for compounds designed to cross cellular membranes.[5]
Synthesis and Mechanistic Insights
The most direct and widely adopted synthesis of 2-acetyl-3-methylbenzofuran derivatives proceeds via the Perkin rearrangement, involving the condensation of a substituted o-hydroxyacetophenone with chloroacetone.[4]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high yield and purity.
-
Reagent Preparation: To a solution of o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in a suitable solvent such as acetonitrile (approx. 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2-type reaction. Potassium carbonate is a mild base, crucial for deprotonating the phenolic hydroxyl group to form a phenoxide nucleophile without causing unwanted side reactions like self-condensation of the ketones. A slight excess of the base ensures complete deprotonation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 48-96 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for both the initial O-alkylation and the subsequent intramolecular aldol-type condensation and dehydration that forms the furan ring. Extended reaction times are often necessary to drive the cyclization to completion.
-
-
Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with water and extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
-
Causality: The aqueous wash removes the inorganic base (K₂CO₃) and any other water-soluble byproducts. The product, being lipophilic, partitions into the organic layer.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography or recrystallization.
-
Causality: This final step removes unreacted starting materials and minor byproducts, yielding the analytically pure target compound. The choice between chromatography and recrystallization depends on the physical state and purity of the crude material.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra, assuming deuterated chloroform (CDCl₃) as the solvent.
| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Rationale |
| -C(=O)CH₃ (Acetyl Me) | ~2.60 (s, 3H) | ~28.0 | Singlet, deshielded by the adjacent carbonyl group. |
| -CH₃ (Benzofuran C3-Me) | ~2.58 (s, 3H) | ~9.5 | Singlet, attached to an sp² carbon of the furan ring. |
| Ar-H (Benzene Ring) | 7.20 - 7.60 (m, 4H) | 112 - 130 | Complex multiplet in the aromatic region. |
| C=O (Carbonyl C) | - | ~191.0 | Characteristic downfield shift for a ketone carbonyl carbon. |
| C2 & C3 (Furan Ring) | - | ~149 (C2), ~124 (C3) | Quaternary carbons of the furan moiety. |
| C3a & C7a (Fusion C) | - | ~130 (C3a), ~155 (C7a) | Quaternary carbons at the ring fusion. |
| Ar-C (Benzene Ring) | - | 121 - 128 | Aromatic carbons of the benzene ring. |
These predictions are derived from analysis of substituted analogs reported in scientific literature.[4]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR: Key expected signals include a strong absorption band around 1670-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone, C-O-C stretching vibrations for the furan ether linkage around 1250 cm⁻¹ , and multiple bands in the 1450-1600 cm⁻¹ region for the aromatic C=C bond stretches.
-
MS: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174 . A prominent fragment would likely be observed at m/z 159 , corresponding to the loss of the methyl radical ([M-15]⁺) from the acetyl group, forming a stable acylium ion.
Reactivity and Applications in Drug Development
The utility of Ethanone, 1-(3-methyl-2-benzofuranyl)- as a scaffold lies in the distinct reactivity of its functional groups.
-
Reactivity of the C3-Methyl Group: The methyl group at the 3-position is allylic to the furan double bond and can be functionalized. A key transformation is its bromination using N-bromosuccinimide (NBS) to yield the corresponding bromomethyl derivative.[4] This introduces a versatile electrophilic site, allowing for the subsequent attachment of various nucleophiles to build molecular complexity.
-
Reactivity of the Acetyl Group: The carbonyl group undergoes standard ketone reactions, including nucleophilic addition, condensation, and reduction.[5] This allows for the extension of the molecule from the 2-position, a common strategy in the synthesis of hybrid molecules with potential pharmacological activity.[8]
These derivatization pathways are foundational for exploring the structure-activity relationship (SAR) of this benzofuran class. Studies have shown that derivatives of this core structure exhibit significant biological activities, including:
-
Anticancer Properties: Certain substituted and brominated derivatives have demonstrated selective cytotoxicity against various cancer cell lines.[4]
-
Antimicrobial Activity: The benzofuran nucleus is a well-established pharmacophore in the development of antibacterial agents.[9]
Caption: Derivatization pathway via bromination of the C3-methyl group.
Conclusion
Ethanone, 1-(3-methyl-2-benzofuranyl)- is more than a simple chemical entity; it is a versatile platform for chemical innovation. Its straightforward synthesis, combined with multiple points for functionalization, establishes it as a high-value starting material for constructing libraries of complex molecules. The demonstrated biological potential of its derivatives underscores its importance for researchers and scientists in the ongoing quest for novel and effective therapeutic agents.
References
-
PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]
-
Scent.vn. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0). Retrieved from [Link]
-
Cihan-Üstündağ, G., & Çapan, G. (2013). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 18(1), 1251-1264. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2023). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Substance Details - SRS. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]
-
iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]
-
Lee, Y. R., & Kim, Y. S. (2015). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry, 13(21), 5959-5967. Retrieved from [Link]
-
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHANONE, 1-[3-METHYL-2-[3-(1-METHYLETHYL)-2-FURANYL]CYCLOPENTYL]-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]
-
Morales-delaCruz, A., et al. (2022). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2022(3), M1447. Retrieved from [Link]
-
Austin, C. S., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]
-
ResearchGate. (2013). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 6. scent.vn [scent.vn]
- 7. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-(3-methyl-2-benzofuranyl)ethanone from o-Hydroxyacetophenone
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-methyl-2-benzofuranyl)ethanone, a valuable benzofuran derivative. The document details the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters influencing the reaction's success. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a practical and scientifically grounded understanding of this specific synthetic transformation.
Introduction and Scientific Context
Benzofuran scaffolds are integral to numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The 2-acyl-3-methylbenzofuran moiety, in particular, serves as a key structural motif in various pharmaceutical agents and synthetic intermediates. The synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone) from readily available o-hydroxyacetophenone is a classic and efficient method for constructing this valuable heterocyclic core.[5][6] This guide elucidates the chemical principles and practical execution of this synthesis, providing a robust framework for its successful application in a laboratory setting.
Reaction Overview and Mechanism
The synthesis is a one-pot procedure involving the reaction of o-hydroxyacetophenone with chloroacetone in the presence of a weak base, typically potassium carbonate (K₂CO₃).[5][6] The transformation proceeds via a two-step sequence: an initial Williamson ether synthesis followed by an intramolecular cyclization.
Mechanistic Pathway
The reaction mechanism can be dissected into two primary stages:
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of o-hydroxyacetophenone is deprotonated by the base (K₂CO₃) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone in a classic Sₙ2 reaction, displacing the chloride ion and forming an intermediate ether, 1-(2-acetylphenoxy)propan-2-one.
-
Intramolecular Cyclization: The base then deprotonates the α-carbon of the ketone moiety derived from chloroacetone, generating an enolate. This enolate subsequently undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group attached to the benzene ring. The resulting tetrahedral intermediate rapidly undergoes dehydration (loss of a water molecule) to yield the stable, aromatic benzofuran ring system.
The overall mechanism is a well-established route for benzofuran synthesis, valued for its reliability and operational simplicity.[7][8]
Mechanistic Diagram
The following diagram illustrates the step-by-step molecular transformation.
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 1-(3-methyl-2-benzofuranyl)ethanone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Role |
| o-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | - | 16.6 mmol | Starting Material |
| Chloroacetone | C₃H₅ClO | 92.53 | - | 16.6 mmol | Alkylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 33.2 mmol | Base |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous | 30 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~90 mL | Extraction Solvent |
| Water | H₂O | 18.02 | Deionized | ~20 mL | Quenching/Wash |
| Silica Gel | SiO₂ | - | 60-120 mesh | - | Stationary Phase |
Synthesis Procedure
The following protocol is adapted from established literature methods.[5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-hydroxyacetophenone (16.6 mmol, 2.26 g) and acetonitrile (30 mL).
-
Addition of Reagents: To the resulting solution, add chloroacetone (16.6 mmol, 1.32 mL) followed by powdered potassium carbonate (33.2 mmol, 4.6 g).
-
Causality Note: Potassium carbonate is used as a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions like self-condensation of chloroacetone. Using a 2:1 molar excess of base ensures the reaction proceeds to completion. Acetonitrile is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take between 48 to 96 hours to reach completion.[5]
-
Expertise Note: The reaction progress should be checked every 24 hours. A suitable TLC eluent system is 9:1 Hexane:Ethyl Acetate. The disappearance of the o-hydroxyacetophenone spot indicates reaction completion.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (20 mL) to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Causality Note: The organic product is hydrophobic and will preferentially partition into the diethyl ether layer, while the inorganic salts (KCl, unreacted K₂CO₃) remain in the aqueous layer.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude product is typically a solid or oil and requires purification.
-
Purification: The most effective method for purification is silica gel column chromatography.[5] The crude product is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexane. The fractions containing the pure product are collected and the solvent is evaporated. Recrystallization or HPLC can also be employed for further purification.[6]
-
Characterization: The structure and purity of the final product, 1-(3-methyl-2-benzofuranyl)ethanone, are confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the acetyl methyl protons, and the C3-methyl protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (174.20 g/mol ) should be observed.[6]
-
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: A summary of the experimental workflow for the synthesis.
Conclusion
The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone from o-hydroxyacetophenone and chloroacetone is a robust and high-yielding procedure for accessing the 2-acyl-3-methylbenzofuran core. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable compound for further investigation in medicinal chemistry and materials science. The self-validating nature of the protocol, confirmed through standard analytical characterization, ensures the integrity and reproducibility of the synthesis.
References
-
Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
Napiórkowska, M., et al. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. MDPI. [Link]
-
Various Authors. (n.d.). O-alkylation reactions of 2,n(4,5,6)-dihydroxyacetophenone derivatives. ResearchGate. [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. MDPI. [Link]
-
El-Gamal, M. I., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]
-
Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. [Link]
-
WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]
- 6. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
An In-depth Technical Guide to 2-Acetyl-3-methylbenzofuran: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 2-acetyl-3-methylbenzofuran, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2][3] This document details the fundamental physical and chemical properties of the 2-acetyl-3-methyl substituted variant, outlines a common synthetic methodology, and provides field-proven protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this guide consolidates essential data and practical insights to facilitate its application in research and development.
Introduction and Chemical Identity
Benzofuran derivatives are integral components of numerous natural products and synthetically developed pharmacological agents.[1][4] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, make them a focal point in drug discovery.[1][2] 2-acetyl-3-methylbenzofuran serves as a key building block, or intermediate, for the synthesis of more complex, biologically active molecules.[5] Understanding its core properties is paramount for its effective utilization.
The canonical structure consists of a benzofuran ring system with an acetyl group at the 2-position and a methyl group at the 3-position.
-
IUPAC Name: 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one
-
Molecular Formula: C₁₁H₁₀O₂
-
Molecular Weight: 174.19 g/mol
-
CAS Number: 24543-46-8
Physical and Chemical Properties
The physical state and solubility parameters of a compound are critical for designing experimental conditions, including reaction setups, purification strategies, and formulation development. The data presented below are compiled from various chemical data repositories.
Table 1: Physical and Chemical Properties of 2-Acetyl-3-methylbenzofuran
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | (Calculated) |
| Appearance | White to off-white solid | [6] |
| Melting Point | 70-72 °C | [6] |
| Boiling Point | 110-113 °C at 3 mmHg | [6] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | [7] |
| LogP (Octanol/Water) | 1.94 (estimate for 2-acetylbenzofuran) | [8] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-acetyl-3-methylbenzofuran would be expected to show distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group at the C3 position, and a singlet for the acetyl methyl protons. The precise chemical shifts (ppm) and coupling constants (Hz) provide definitive information about the electronic environment and connectivity of the protons.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the acetyl group (typically downfield, ~190-200 ppm), the carbons of the benzofuran ring system, and the two methyl carbons.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-acetyl-3-methylbenzofuran, the most characteristic absorption band is a strong peak corresponding to the carbonyl (C=O) stretch of the ketone group, typically appearing in the range of 1670-1690 cm⁻¹. Additional peaks will correspond to C-H stretches of the aromatic and methyl groups, and C-O stretches of the furan ether linkage.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The mass spectrum of 2-acetyl-3-methylbenzofuran will show a molecular ion (M⁺) peak at m/z = 174. A prominent fragment would likely be the loss of the acetyl group (CH₃CO), resulting in a peak at m/z = 131.[11][12]
Synthesis and Reactivity
The synthesis of substituted benzofurans can be achieved through various methods. A common and effective route to 2-acetyl-3-methylbenzofuran involves the cyclization of a suitably substituted phenol derivative.
Synthetic Pathway: Perkin-like Reaction
A well-established method for synthesizing 2-acetyl-3-methylbenzofuran starts from salicylaldehyde and 3-chlorobutan-2-one. This reaction proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Acetylbenzofurans: Synthesis, Reactions and Applications: Ingenta Connect [ingentaconnect.com]
- 6. 1-(2-苯并呋喃基)乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Acetylbenzofuran | 1646-26-0 [chemicalbook.com]
- 8. 2-Acetylbenzofuran | 1646-26-0 [amp.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Benzofuran, 2-methyl- [webbook.nist.gov]
A Technical Guide to the Solubility and Stability of Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0)
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key intermediate in the pharmaceutical, agrochemical, and fragrance industries[1]. The document details the compound's physicochemical properties, explores its solubility profile in aqueous and organic media, and investigates its stability under various stress conditions. Methodologies for empirical determination of these parameters are provided, underpinned by an understanding of the compound's inherent chemical nature. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior for formulation, synthesis, and analytical development.
Introduction and Physicochemical Profile
Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0) is an aromatic ketone built on a benzofuran scaffold[2]. Its molecular structure, comprising a bicyclic aromatic system and a ketone functional group, dictates its chemical behavior and physical properties. Understanding these foundational characteristics is essential for predicting its interactions in various chemical systems.
The compound is identified by the following:
-
Systematic Name: Ethanone, 1-(3-methyl-2-benzofuranyl)-[3]
-
Synonyms: 1-(3-methylbenzofuran-2-yl)ethanone, 2-Acetyl-3-methylbenzofuran[4][5]
-
Molecular Weight: 174.19 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethanone, 1-(3-methyl-2-benzofuranyl)-
| Property | Value | Source(s) |
| CAS Number | 23911-56-0 | [1][3][4] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 23.5 - 24.5 °C | [1] |
| Boiling Point | 277.6 - 280.2 °C at 760 mmHg | [1][2] |
| Density | 1.13 - 1.262 g/cm³ at 20°C | [1][2] |
| Flash Point | 126 - 142 °C | [1][2] |
| LogP | 2.21 - 3.1 | [1][2][4] |
| Water Solubility | 189 mg/L at 20°C (Limited) | [2] |
| UV Absorption Max (λmax) | 300 nm (molar extinction coefficient: 20,905 L mol⁻¹ cm⁻¹) | [2] |
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability, reaction kinetics, and formulation possibilities. The molecular structure of Ethanone, 1-(3-methyl-2-benzofuranyl)- suggests a predominantly hydrophobic character, which is confirmed by empirical data.
Aqueous Solubility
The compound exhibits limited water solubility, measured at 189 mg/L at 20°C [2]. This low solubility is a direct consequence of the large, nonpolar benzofuran ring system, which dominates the molecule's character over the polar ketone group. The LogP value, which falls in the range of 2.2 to 3.1, further confirms its moderate lipophilicity and preference for non-aqueous environments[1][2][4]. With an estimated neutral pKa of around 7.0, its aqueous solubility is not expected to be significantly influenced by pH changes within a typical physiological or environmental range[4].
Organic Solvent Solubility
In contrast to its behavior in water, the compound is expected to be readily soluble in a wide range of common organic solvents. This is predicted by the "like dissolves like" principle, where its aromatic and moderately polar nature aligns with many organic diluents. While comprehensive quantitative data is not widely published, qualitative solubility is high in solvents such as ethanol, acetone, and chlorinated hydrocarbons.
Table 2: Predicted Solubility in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale for Prediction |
| Hexane | 0.1 | Low to Moderate | Mismatch in polarity; compound is more polar. |
| Toluene | 2.4 | High | Good match; both are aromatic, non-polar to moderately polar. |
| Diethyl Ether | 2.8 | High | Good solvent for moderately polar compounds. |
| Ethyl Acetate | 4.4 | Very High | Excellent match; balances polarity and hydrogen bond accepting capability. |
| Acetone | 5.1 | Miscible | Aprotic polar solvent capable of dissolving aromatic ketones. |
| Ethanol | 5.2 | High / Miscible | Polar protic solvent that readily dissolves moderately polar compounds[4]. |
| Acetonitrile | 5.8 | High | Aprotic polar solvent effective for a wide range of organic molecules. |
| Dimethylformamide (DMF) | 6.4 | Miscible | Highly polar aprotic solvent, strong solubilizing power. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Miscible | Highly polar aprotic solvent, exceptional solubilizing power. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a self-validating system for determining the equilibrium solubility of the compound in a solvent of interest. The use of a specific analytical method like HPLC ensures accurate quantification.
Objective: To determine the saturation concentration of Ethanone, 1-(3-methyl-2-benzofuranyl)- in a selected solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of glass vials containing a known volume of the test solvent (e.g., water, ethanol, buffer). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment should be run to confirm the time required to reach a plateau in concentration.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any remaining particulates, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to avoid artificially high results from suspended microcrystals.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the test solvent.
-
Dilute the filtered supernatant with the appropriate mobile phase to fall within the linear range of the calibration curve.
-
Analyze the standards and the sample using a validated reverse-phase HPLC method, such as one employing a C18 column with a mobile phase of acetonitrile and water[6]. Monitor the effluent at the compound's λmax of 300 nm[2].
-
-
Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Back-calculate to find the concentration in the original undiluted supernatant, which represents the equilibrium solubility.
Stability Profile
The stability of Ethanone, 1-(3-methyl-2-benzofuranyl)- is a measure of its resistance to chemical change under various environmental conditions. Its robust aromatic structure imparts significant thermal stability, though it may be susceptible to other degradation mechanisms.
Thermal Stability
The compound demonstrates high thermal stability, evidenced by its high boiling point of approximately 278°C and a flash point exceeding 126°C[1][2]. This suggests that it can withstand elevated temperatures, as might be encountered during synthesis or purification, without significant decomposition.
Potential Degradation Pathways
While specific degradation studies on this molecule are not extensively documented, its chemical structure allows for postulation of likely degradation pathways based on the chemistry of the benzofuran class.
-
Oxidative Degradation: The electron-rich furan ring is a potential target for oxidation. Studies on similar benzofurans show that oxidation can lead to the formation of epoxides across the 2,3-double bond, which are unstable and can subsequently undergo ring-opening to form more complex products[7]. This pathway is particularly relevant in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.
-
Photolytic Degradation: Aromatic ketones are often photolabile. The strong UV absorbance at 300 nm indicates that the molecule can absorb energy from UV light, potentially promoting it to an excited state[2]. This excited state can then undergo various reactions, including radical formation or reaction with oxygen, leading to degradation. Photostability testing is therefore highly recommended.
-
Hydrolytic Stability: The core structure, containing ether and C-C bonds, is generally resistant to hydrolysis. Degradation under acidic or basic conditions at ambient temperature is not expected to be a primary degradation route. However, forced degradation at extreme pH and elevated temperatures should be performed to confirm this.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation pathways and assess the intrinsic stability of the compound, which is fundamental in drug development and formulation.
Objective: To evaluate the stability of Ethanone, 1-(3-methyl-2-benzofuranyl)- under stress conditions (hydrolysis, oxidation, photolysis, and heat).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature in the dark for 24 hours.
-
Thermal Degradation: Store the stock solution (or solid compound) at 80°C in the dark for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample must be run in parallel.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A gradient RP-HPLC method is typically required.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Analyze the chromatograms for the appearance of new peaks (degradants).
-
A peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure the parent peak in stressed samples is free from co-eluting degradants.
-
Visualized Workflows and Pathways
Diagrams provide a clear, high-level overview of complex processes. The following have been generated using Graphviz to illustrate key workflows and concepts discussed in this guide.
Caption: Overall experimental workflow for solubility and stability testing.
Caption: Postulated pathway for oxidative degradation of the benzofuran core.
Recommended Handling and Storage
Based on the available data, the following handling and storage procedures are recommended to maintain the integrity of Ethanone, 1-(3-methyl-2-benzofuranyl)-:
-
Storage: The compound should be stored in well-sealed, airtight containers to prevent exposure to moisture and atmospheric contaminants. To mitigate the risk of photolytic degradation, amber glass vials or opaque containers should be used, and storage should be in a dark location.
-
Temperature: Controlled room temperature is suitable for routine storage. Its high thermal stability means refrigeration is not strictly necessary unless required to prevent physical changes (e.g., maintaining a solid state).
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of vapors and direct contact with skin. As per safety guidelines, do not eat, drink, or smoke when handling this chemical[8]. Avoid release to the environment[8].
Conclusion
Ethanone, 1-(3-methyl-2-benzofuranyl)- is a compound characterized by high thermal stability, low aqueous solubility, and good solubility in most common organic solvents. Its stability profile suggests a potential susceptibility to oxidative and photolytic degradation, which are critical considerations for its use in formulation and long-term storage. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically verify these properties and develop a comprehensive understanding of the molecule's behavior in their specific applications.
References
-
Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC. SIELC Technologies. [Link]
-
Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0). Scent.vn. [Link]
-
Ethanone, 1-(3-methyl-2-benzofuranyl)- - Substance Details - SRS | US EPA. US Environmental Protection Agency. [Link]
-
Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. ResearchGate. [Link]
-
Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. [Link]
-
Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. [Link]
-
Dibenzofuran Degradation Pathway. Eawag-BBD. [Link]
-
Rebelo, S.L.H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. [Link]
-
1-(3-methyl-benzofuranyl)-Ethanone CAS#: 23911-56-0. ChemWhat. [Link]
-
Wróbel, D., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. scent.vn [scent.vn]
- 5. chemwhat.com [chemwhat.com]
- 6. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
Spectroscopic Characterization of Ethanone, 1-(3-methyl-2-benzofuranyl)-: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction and Molecular Structure
Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0) is a benzofuran derivative with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[1] Its structure comprises a benzofuran core substituted with a methyl group at the 3-position and an acetyl group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes. The synthesis of this compound is typically achieved through the reaction of 2-hydroxyacetophenone with chloroacetone.[1]
The structural framework of Ethanone, 1-(3-methyl-2-benzofuranyl)- is presented below. Understanding this structure is fundamental to interpreting the spectroscopic data that follows.
Figure 1: Chemical structure of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum
For Ethanone, 1-(3-methyl-2-benzofuranyl)-, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 174, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the benzofuran ring and the acetyl group.
| m/z | Proposed Fragment | Interpretation |
| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 131 | [M - COCH₃]⁺ | Loss of the acetyl group, resulting in the stable 3-methylbenzofuran cation. |
| 103 | [C₇H₅O]⁺ | Further fragmentation of the benzofuran ring. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the benzene ring. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetyl-containing compounds. |
Fragmentation Pathway
The primary fragmentation is anticipated to be the cleavage of the bond between the carbonyl carbon and the benzofuran ring, leading to the formation of a stable acylium ion and a 3-methyl-2-benzofuranyl radical, or vice versa. The subsequent fragmentation of the benzofuran ring system will also contribute to the overall spectrum.
Sources
Biological activity of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" derivatives
An In-depth Technical Guide to the Biological Activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- Derivatives
Authored by: Gemini, Senior Application Scientist
Preamble: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry
The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents a cornerstone in the architecture of biologically active molecules.[1][2] Found in numerous natural products and synthetic compounds, this heterocyclic scaffold is distinguished by its versatile physicochemical properties and its capacity for diverse chemical modifications.[1][3] It is this inherent adaptability that has positioned benzofuran derivatives as essential building blocks in the design of novel therapeutics with enhanced efficacy.[1] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-infective, anti-inflammatory, and anticancer properties, making them a focal point of intensive research and development.[1][4][5] This guide focuses specifically on derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone), a key intermediate and a pharmacologically significant core in its own right. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action across its most prominent biological activities.
Core Moiety Synthesis and Derivatization Strategies
The foundational structure, Ethanone, 1-(3-methyl-2-benzofuranyl)-, serves as the starting point for a vast library of derivatives. Understanding its synthesis is crucial for appreciating the subsequent modifications that fine-tune its biological activity.
Synthesis of the Core Scaffold
A common and efficient method for synthesizing the core scaffold involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[6][7] This reaction provides a straightforward entry into the 2-acyl-3-methylbenzofuran system.
Protocol 1: General Synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone
-
Reaction Setup: To a solution of a substituted o-hydroxyacetophenone in a suitable solvent (e.g., acetone, DMF), add an excess of anhydrous potassium carbonate (K₂CO₃) to act as a base.
-
Addition of Reagent: Add chloroacetone dropwise to the stirring mixture at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1-(3-methyl-1-benzofuran-2-yl)ethanone.[6][7]
Key Derivatization Pathways
The true therapeutic potential is unlocked through targeted chemical modifications of the core scaffold. Bromination is a particularly powerful strategy that has been shown to significantly enhance cytotoxicity in cancer cells.[7][8]
Protocol 2: Bromination of the 3-Methyl Group
-
Reagents: Dissolve the starting 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative in carbon tetrachloride (CCl₄).
-
Initiation: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Reaction: Reflux the mixture under light irradiation (e.g., a 200W lamp) for several hours. Monitor the reaction by TLC.
-
Purification: After completion, cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The resulting crude product, a bromomethyl derivative, can be purified via column chromatography.[7]
This approach allows for the introduction of a reactive handle (the bromomethyl group) for further functionalization or can itself be the key modification for enhanced biological effect.
Caption: General workflow for synthesis and derivatization.
Anticancer Activity: A Multifaceted Approach
Derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- have emerged as potent cytotoxic agents against a wide array of human cancer cell lines.[4][5] Their anticancer activity is not attributable to a single mechanism but rather a combination of effects that disrupt cancer cell proliferation, survival, and signaling.[4]
Mechanisms of Action
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Active derivatives have been shown to significantly increase the activity of executioner caspases 3 and 7.[8][9] This activation leads to the cleavage of key cellular proteins, such as PARP-1, ultimately dismantling the cell.[10] Annexin V-FITC assays confirm that these compounds trigger apoptosis in leukemia cells like K562.[9][11]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, some derivatives induce arrest at the G2/M phase, while others cause arrest at both the S and G2/M phases, depending on the specific compound and cell line.[12][13]
-
Inhibition of Key Signaling Pathways: Many cancers rely on hyperactive signaling pathways for growth. Benzofuran derivatives have been designed to inhibit these pathways.
-
mTOR Signaling: The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Certain benzofuran derivatives act as potent mTOR inhibitors, blocking both mTORC1 and Akt signaling, which is crucial for overcoming resistance seen with other mTOR inhibitors.[3][14]
-
NF-κB and MAPK Pathways: These pathways are critical for inflammation and cell survival. Benzofuran hybrids can inhibit these pathways, reducing the expression of downstream targets involved in carcinogenesis.[15][16]
-
-
Generation of Reactive Oxygen Species (ROS): Some of the most active compounds exert pro-oxidative effects, increasing the levels of ROS within cancer cells.[9][11] This oxidative stress can damage cellular components and trigger apoptosis.
Structure-Activity Relationship (SAR)
The anticancer potency of these derivatives is highly dependent on their substitution patterns.[4]
-
Halogenation: The introduction of a bromine atom to the methyl group at the 3-position or to the benzene ring consistently increases cytotoxicity against cancer cells.[8] Some brominated derivatives show remarkable selective toxicity toward leukemia cell lines with minimal effect on normal cells.[4][7]
-
Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings like chalcones, triazoles, or imidazoles often leads to a synergistic cytotoxic effect, creating highly potent anticancer agents.[4][17]
-
Substituents on the Benzene Ring: The presence and position of groups like methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) on the benzene ring significantly influence biological activity, with some substitutions leading to highly selective action against specific cancer cell lines like K562.[7][9]
Quantitative Data: In Vitro Anticancer Activity
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Brominated Benzofuran | Compound with Br on 3-methyl group | K562 (Leukemia) | 5.0 | [4] |
| Brominated Benzofuran | Compound with Br on 3-methyl group | HL60 (Leukemia) | 0.1 | [4] |
| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (Breast) | 5.93 | [17] |
| Benzofuran-Chalcone Hybrid | Compound 4g | HeLa (Cervical) | 5.61 | [17] |
| Bromo-oxadiazolylbenzofuran | Compound 14c | HCT116 (Colon) | 3.27 | [13] |
| Methoxy-substituted | Derivative 8 | A549 (Lung) | Significant Activity | [12] |
| Methoxy-substituted | Derivative 8 | HepG2 (Liver) | Significant Activity | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.[4]
-
Cell Seeding: Plate cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 14. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Benzofuran Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Core Heterocycle
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry.[1][2] Found in a wide array of natural products and synthetic molecules, this scaffold is considered "privileged" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] These activities include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, among others.[2][5] The structural rigidity of the benzofuran ring system, combined with the numerous possibilities for substitution, allows for the fine-tuning of its physicochemical properties and biological functions. This guide provides a comprehensive technical overview of the therapeutic potential of benzofuran derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to validate their efficacy.
Chapter 1: Anticancer Applications of Benzofuran Derivatives
Benzofuran-based compounds have emerged as a highly promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxicity against a panel of human cancer cell lines.[6][7] Their efficacy stems from their ability to target multiple, critical pathways involved in cancer cell proliferation, survival, and metastasis.
Key Mechanisms of Anticancer Action
Benzofuran derivatives exert their antiproliferative effects through several well-defined mechanisms:
-
Tubulin Polymerization Inhibition: A primary mechanism involves the disruption of microtubule dynamics. Certain benzofuran derivatives, particularly those designed as analogues of combretastatin A-4 (CA-4), bind to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle. The result is a cell cycle arrest in the G2/M phase, leading to the initiation of apoptosis.[6]
-
Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Benzofuran scaffolds have been successfully utilized to design potent inhibitors of key kinases. For example, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, thereby cutting off the tumor's blood supply.[6][8] Others have been developed as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is central to cell growth, proliferation, and survival.[7][9]
-
Apoptosis Induction: Beyond cell cycle arrest, many benzofuran compounds directly trigger programmed cell death. This can occur through the mitochondrial apoptosis pathway, characterized by changes in the expression of Bcl-2 family proteins, or by arresting cell growth in other phases, such as the G2-M phase, ultimately leading to apoptosis.[6][10][11]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Position C-2: Substitutions at this position with ester groups or other heterocyclic rings have been shown to be crucial for cytotoxic activity.[12]
-
Position C-3: The introduction of a 3-methyl group has been associated with potent antiproliferative activity against lung cancer cell lines.[6]
-
Aromatic Ring Substitutions: The addition of halogen atoms, such as fluorine, to aryl groups attached to the benzofuran core can significantly enhance potency, likely due to favorable hydrophobic interactions with target proteins.[12] For instance, a 4-fluorophenyl group can increase inhibitory activity.[12]
Experimental Workflow: Evaluating Anticancer Activity
A systematic approach is required to identify and characterize the anticancer potential of novel benzofuran compounds. The workflow typically involves initial cytotoxicity screening, followed by mechanistic assays to identify the specific cellular target.
Caption: High-level workflow for the evaluation of benzofuran anticancer candidates.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative benzofuran compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| Compound 48 | MCF-7 (Breast) | 43.08 | Estrogen Receptor α | [1] |
| Compound 16b | A549 (Lung) | 1.48 | VEGFR-2 Inhibition | [6] |
| Compound 18d | A549 (Lung) | 45.4 nM (VEGFR-2) | VEGFR-2 Inhibition | [6] |
| Compound 44b | MDA-MB-231 (Breast) | 2.52 | G2/M Arrest | [6] |
| Compound 4g | HCC1806 (Breast) | 17.13 | VEGFR-2 Inhibition | [8] |
| Fluorinated Benzofuran | HCT116 (Colorectal) | ~70% proliferation inhibition | Apoptosis Induction | [11] |
| Benzofuran 10h | Molt4/C8 (Leukemia) | 0.016 (16 nM) | Tubulin Inhibition | [13] |
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, HCC1806) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Chapter 2: Antimicrobial Applications
With the rise of multidrug-resistant pathogens, there is an urgent global need for new antimicrobial agents.[3] Benzofuran and its derivatives have been identified as a promising scaffold for developing novel antibiotics and antifungals.[14]
Mechanisms of Antimicrobial Action
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. Certain benzofuran derivatives have been designed as potent inhibitors of DNA gyrase B in Mycobacterium tuberculosis (MTB), demonstrating their potential as antitubercular agents.[1]
-
Cellular Disruption: Some benzofuran compounds exert their antimicrobial effect by compromising the structural integrity of the pathogen. For instance, studies on Aspergillus fumigatus and Candida albicans have shown that specific derivatives can alter their morphology, suggesting a mechanism that disrupts the cell wall or membrane.[1]
Spectrum of Activity & SAR
Benzofuran derivatives have shown a broad spectrum of activity against both bacteria and fungi.
-
Antibacterial Activity: Many compounds are particularly effective against Gram-positive bacteria like Staphylococcus aureus.[14] SAR studies indicate that substitutions at the C-6 position, such as a hydroxyl group, can confer excellent antibacterial activity.[1] Fusing other heterocyclic moieties like pyrazoline and thiazole to the benzofuran core is also a successful strategy to enhance potency.[1]
-
Antifungal Activity: Several derivatives have demonstrated significant activity against clinically relevant fungi, with some compounds showing potency superior to the reference drug 5-fluorocytosine.[1]
Experimental Workflow: Antimicrobial Efficacy Testing
Caption: Standard workflow for identifying and characterizing novel antimicrobial agents.
Data Presentation: Antimicrobial Activity of Benzofurans
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| C-6 Hydroxyl Derivatives | S. aureus, E. coli | 0.78 - 3.12 | [1] |
| DNA Gyrase B Inhibitor (1) | M. tuberculosis | IC₅₀ = 3.2 µM | [1] |
| Benzofuran-5-ol (20, 21) | Various Fungi | Comparable to 5-fluorocytosine | [1] |
| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | Excellent activity (25mm zone) | [1] |
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Culture the target bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzofuran compound in the broth medium, typically starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.
Chapter 3: Neuroprotective Applications in Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands particularly attractive therapeutic candidates.[15][16] The benzofuran scaffold is well-suited for this approach, with derivatives being developed to simultaneously address several pathological aspects of AD.[17]
Mechanisms of Neuroprotective Action
-
Cholinesterase Inhibition: A key strategy in AD treatment is to increase levels of the neurotransmitter acetylcholine. Benzofuran derivatives have been designed as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[15][17]
-
Inhibition of β-Amyloid (Aβ) Aggregation: The formation of Aβ plaques is a central event in AD pathology. Oral active benzofuran analogues have been found to exhibit potent anti-amyloid aggregation activity, offering a disease-modifying approach.[5][16]
-
MAO-B Inhibition & Antioxidant Effects: Monoamine oxidase B (MAO-B) activity is elevated in AD brains and contributes to oxidative stress. Benzofuran-containing compounds can inhibit MAO-B, reducing oxidative damage.[18] They also modulate key neuroprotective and anti-inflammatory pathways by increasing levels of Brain-Derived Neurotrophic Factor (BDNF) and NRF2, while decreasing inflammatory markers like NF-κB and IL-6.[18]
Signaling Pathway: Multi-Target Strategy in Alzheimer's Disease
Caption: Benzofurans can inhibit multiple pathological pathways in Alzheimer's disease.
Experimental Protocol 3: Cholinesterase Inhibition (Ellman's Assay)
This spectrophotometric method is widely used to screen for AChE and BuChE inhibitors.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (Ellman's reagent), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE), and the enzyme solution (AChE or BuChE).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the benzofuran test compound.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Start the reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow anion, 5-thio-2-nitrobenzoate, which is detected.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.
Chapter 4: Anti-inflammatory Applications
Chronic inflammation is an underlying cause of many diseases, including cancer and autoimmune disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for therapeutic intervention.[19][20]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Mediators: A key mechanism is the suppression of inflammatory signaling molecules. Fluorinated benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11][21][22]
-
Enzyme Inhibition (COX-2 & iNOS): The anti-inflammatory effects are often mediated by the downregulation of key enzymes. Benzofurans can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing NO and prostaglandins, respectively, during inflammation.[11][22]
Data Presentation: Anti-inflammatory Activity
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [21] |
| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [21] |
| Longifuran A (1) | NO Inhibition (LPS-stimulated RAW 264.7) | 10.47 | [22] |
| Fluorinated Benzofuran | IL-6 Inhibition | 1.2 - 9.04 | [11] |
| Fluorinated Benzofuran | PGE₂ Inhibition | 1.1 - 20.5 | [11] |
Experimental Protocol 4: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with LPS, a potent inflammatory agent.[21]
-
Cell Culture: Seed RAW 264.7 mouse macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED in phosphoric acid) and incubate for 10 minutes. A purple/magenta color will develop.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC₅₀.
Conclusion and Future Outlook
The benzofuran scaffold is undeniably a versatile and powerful core in the landscape of drug discovery. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, targeting key pathologies in oncology, infectious diseases, neurodegeneration, and inflammation. The success of this scaffold lies in its rigid, yet adaptable, structure, which allows for precise modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research will likely focus on the development of multi-target benzofuran drugs, particularly for complex diseases like cancer and Alzheimer's.[17] The synthesis of hybrid molecules that combine the benzofuran core with other known pharmacophores is a promising strategy to enhance efficacy and overcome drug resistance.[12] As our understanding of disease biology deepens, the rational design of novel benzofuran derivatives, guided by detailed SAR and computational modeling, will continue to yield next-generation therapeutic agents for the most challenging human diseases.
References
-
Asghari, S., Ramezani, M., & Fata, A. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences. [Link]
-
Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. [Link]
-
Al-Amiery, A. A. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]
-
Nevagi, S. A., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Applicable Chemistry. [Link]
-
Khan, I., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Kumar, A., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem. [Link]
-
Becerra-Amezquita, M. P., et al. (2019). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry. [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Anonymous. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Anonymous. (2024). Review article on benzofuran. ResearchGate. [Link]
-
Anonymous. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
-
Kumar, A., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. Scilit. [Link]
-
Al-Amiery, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
da Rosa, G. G., et al. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Antioxidants. [Link]
-
Abu-Serie, M. M., & El-Shorbagi, A.-N. A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. [Link]
-
Pinto, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
-
Sinha, A., et al. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Li, X., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi. [Link]
-
Tran, T. H. T., et al. (2021). Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare. Chemistry & Biodiversity. [Link]
-
Liu, Y., et al. (2022). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Meddah, B., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]
-
Al-Amiery, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]
-
Wang, H., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 20. ijbcp.com [ijbcp.com]
- 21. mdpi.com [mdpi.com]
- 22. Anti-Inflammatory Properties of Longifuran A, a New Benzofuran from the Stems of Amomum longiligulare - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethanone, 1-(3-methyl-2-benzofuranyl)-" literature review
An In-depth Technical Guide to Ethanone, 1-(3-methyl-2-benzofuranyl)-
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a versatile benzofuran derivative. Known commercially in some contexts as Nerolione, this compound serves not only as a valuable component in the fragrance industry but, more critically, as a foundational scaffold for the development of advanced pharmaceutical agents. We will delve into its core physicochemical properties, robust synthetic and purification protocols, characteristic spectroscopic signature, and its emerging potential in oncology and antimicrobial research. This document is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in chemical synthesis and drug discovery.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a class of heterocyclic compounds present in numerous natural products and pharmacologically active molecules.[1] Their rigid, planar structure and electron-rich nature make them privileged scaffolds in medicinal chemistry, capable of interacting with a wide array of biological targets. Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0), represents a synthetically accessible and highly versatile member of this family.[2] Its structure, featuring a reactive acetyl group at the 2-position and a methyl group at the 3-position, provides multiple handles for chemical modification, making it an ideal starting point for constructing libraries of novel compounds with therapeutic potential.[1][3]
Physicochemical Properties and Characterization
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-(3-methyl-2-benzofuranyl)ethanone are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₀O₂ | [3] |
| Molecular Weight | 174.20 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 280.2°C at 760 mmHg | [4] |
| Flash Point | 126°C | [4] |
| Density | 1.13 g/cm³ | [4] |
| Water Solubility | 189 mg/L at 20°C (Limited) | [3] |
| LogP (Octanol/Water) | 2.34 - 3.1 | [3][5] |
| Vapor Pressure | 0.00383 mmHg at 25°C |[4] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for the molecule, essential for reaction monitoring and quality control.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural assignment of this molecule and its derivatives is definitively achieved through NMR. Based on data from closely related analogues, the proton spectrum would feature singlets for the acetyl (-COCH₃) and the C3-methyl (-CH₃) groups, and a complex multiplet pattern for the aromatic protons on the benzene ring.[1] In the ¹³C spectrum, the carbonyl carbon is the most deshielded, appearing far downfield (~190-192 ppm), while the aliphatic carbons appear upfield.[1][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the parent molecule, the expected [M+H]⁺ or [M+Na]⁺ ions would confirm the molecular weight of 174.20 g/mol .[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretch of the ketone, typically observed around 1680-1690 cm⁻¹.[7] Other key signals include those for aromatic C=C stretching and the C-O-C stretch of the furan ring.
-
UV-Visible Spectroscopy: The extended conjugated system of the benzofuran ring and the carbonyl group gives rise to a strong ultraviolet absorption. A characteristic maximum is observed at 300 nm, corresponding to a π→π* electronic transition, with a notably high molar extinction coefficient of 20,905 L mol⁻¹ cm⁻¹.[3] This strong absorbance is a key property for UV-based quantification.
Synthesis and Purification
The accessibility of a chemical scaffold is paramount to its utility. The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone is well-established and relies on robust, scalable chemical reactions.
Primary Synthetic Route: Reaction of o-Hydroxyacetophenone and Chloroacetone
The most direct and widely cited method for synthesizing the 1-(3-methyl-2-benzofuranyl)ethanone core involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone in the presence of a base.[1][3]
Causality of Experimental Design: This method is favored due to the commercial availability and low cost of the starting materials. The use of potassium carbonate as a base is strategic; it is strong enough to deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide, yet mild enough to prevent undesirable side reactions. Acetone is often used as the solvent as it readily dissolves the reactants and is easily removed post-reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 6. chemistry.utah.edu [chemistry.utah.edu]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis and Comprehensive Characterization of Ethanone, 1-(3-methyl-2-benzofuranyl)-
Abstract
This technical guide provides a detailed protocol for the synthesis and multi-faceted characterization of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a robust and reproducible synthetic route, followed by a comprehensive characterization workflow employing spectroscopic and chromatographic techniques. The protocols are designed for researchers and scientists in organic synthesis and pharmaceutical development, with a focus on explaining the rationale behind key experimental steps to ensure methodological integrity and successful replication.
Introduction and Scientific Context
Ethanone, 1-(3-methyl-2-benzofuranyl)-, also known as 2-acetyl-3-methylbenzofuran, is a heterocyclic ketone with the molecular formula C₁₁H₁₀O₂.[4][5][6] The benzofuran moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds.[3][7] The inherent biological activities associated with this scaffold make its derivatives, such as the title compound, valuable intermediates for the synthesis of more complex therapeutic agents.[1][3] For instance, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been investigated for their cytotoxic effects against various cancer cell lines, where they have been shown to induce apoptosis and generate reactive oxygen species (ROS).[1][8] A thorough understanding of its synthesis and a complete characterization are paramount for its application in further research and development.
This guide provides a self-validating framework for the synthesis and analysis of this compound, ensuring high purity and confirmed structural identity, which are critical prerequisites for any subsequent biological or chemical studies.
Synthesis Protocol: A Validated Approach
The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone is reliably achieved through the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[1][4] This method involves a Williamson ether synthesis followed by an intramolecular cyclization.
Causality of Reagent Selection
-
o-Hydroxyacetophenone: Serves as the phenolic starting material that provides the benzene ring and the ortho-positioned hydroxyl and acetyl groups necessary for the formation of the benzofuran ring system.
-
Chloroacetone: Acts as the alkylating agent. The chlorine atom is a good leaving group, and the adjacent ketone functionality is crucial for the subsequent cyclization.
-
Potassium Carbonate (K₂CO₃): A moderately strong base used to deprotonate the phenolic hydroxyl group of the o-hydroxyacetophenone, forming a phenoxide ion. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of chloroacetone.
-
Acetonitrile (CH₃CN): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thereby enhancing its reactivity.
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a solution of o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[1]
-
Reaction Conditions: Heat the resulting mixture at 80 °C and stir for 48–96 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x volumes).[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure Ethanone, 1-(3-methyl-2-benzofuranyl)-.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Comprehensive Characterization
The identity and purity of the synthesized compound must be rigorously confirmed. The following section details the analytical protocols for a full characterization.
Physicochemical Properties
The fundamental physical and chemical properties of the title compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₂ | [4][5][6] |
| Molecular Weight | 174.20 g/mol | [4][5] |
| Appearance | Colorless to pale yellow clear liquid | [9] |
| Boiling Point | 277.6 - 280.2 °C at 760 mmHg | [4][9] |
| Flash Point | 126 - 142 °C | [4][9] |
| Density | 1.13 - 1.262 g/cm³ | [4][9] |
| LogP (Octanol-Water) | 2.34 | [4][5] |
| CAS Number | 23911-56-0 | [5][6] |
Spectroscopic Analysis
Spectroscopic methods provide the primary evidence for the structural elucidation of the synthesized molecule.
| Technique | Expected Observations (Characteristic Peaks) |
| ¹H NMR | * δ ~2.6 ppm (s, 3H): Singlet corresponding to the acetyl (-COCH₃) protons. |
| * δ ~2.5 ppm (s, 3H): Singlet for the methyl (-CH₃) protons at the C3 position of the benzofuran ring. | |
| * δ 7.2-7.6 ppm (m, 4H): Aromatic protons of the benzene ring. The exact splitting pattern will depend on the substitution of the starting o-hydroxyacetophenone. | |
| ¹³C NMR | * δ ~191 ppm: Carbonyl carbon (-COCH₃). |
| * δ ~155 ppm: C7a of the benzofuran ring. | |
| * δ ~148 ppm: C2 of the benzofuran ring. | |
| * δ ~110-130 ppm: Aromatic carbons and C3a. | |
| * δ ~28 ppm: Acetyl methyl carbon (-COCH₃). | |
| * δ ~10 ppm: C3-methyl carbon (-CH₃). | |
| Mass Spec. | * [M]+ or [M+H]+: Expected molecular ion peak at m/z 174.07 or 175.07, confirming the molecular weight. |
| IR (Infrared) | * ~1660-1680 cm⁻¹: Strong absorption band characteristic of the C=O stretch of an aryl ketone. |
| * ~1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring. | |
| * ~1250 cm⁻¹ and ~1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the furan ring. | |
| UV-Vis | * λmax ≈ 300 nm: Strong absorption corresponding to the π→π* electronic transition within the conjugated benzofuran-ketone system.[4] The molar extinction coefficient is reported to be high (ε ≈ 20,905 L mol⁻¹ cm⁻¹).[4] |
Note: NMR chemical shifts are referenced to TMS and can vary slightly based on the solvent used (e.g., CDCl₃ or DMSO-d₆).[1]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
-
Protocol: A reverse-phase (RP) HPLC method is suitable for analyzing this compound.[5]
-
Column: C18 column (e.g., Newcrom R1).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of the compound (~300 nm).
-
Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for subsequent applications.
-
Characterization Workflow Diagram
Caption: Comprehensive workflow for the characterization of the title compound.
Applications in Research and Drug Development
Ethanone, 1-(3-methyl-2-benzofuranyl)- is not merely a synthetic curiosity; it is a valuable building block for creating a library of novel bioactive molecules.[1] Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities.[2][3]
-
Anticancer Research: Derivatives of this compound have been synthesized and tested for their cytotoxic properties against various cancer cell lines.[1][10] Studies have shown that some of these derivatives can induce apoptosis and inhibit the release of pro-inflammatory cytokines like IL-6.[1][8]
-
Antimicrobial Agents: The benzofuran scaffold is a component of compounds with antibacterial and antifungal properties.[3][8] Further modification of the title compound could lead to the development of new antimicrobial agents.
-
Organic Synthesis Intermediate: The acetyl group is a versatile functional handle that can be modified through various chemical reactions, such as nucleophilic additions, reductions, and condensation reactions, to build more complex molecular architectures.[4]
Safety and Handling
According to available safety data sheets, Ethanone, 1-(3-methyl-2-benzofuranyl)- is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis and characterization of Ethanone, 1-(3-methyl-2-benzofuranyl)-. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this important chemical intermediate. The established characterization workflow ensures the structural integrity and purity necessary for its use in advancing medicinal chemistry and drug discovery programs.
References
-
Napiórkowska, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from ResearchGate. [Link]
-
SIELC Technologies. (2018). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from SIELC website. [Link]
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]
-
PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from PubMed. [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from EWG website. [Link]
-
US EPA. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- - Substance Details. Retrieved from US EPA SRS. [Link]
-
EWG Skin Deep. (n.d.). What is Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from EWG Skin Deep. [Link]
-
ResearchGate. (2015). Benzofurans: A new profile of biological activities. Retrieved from ResearchGate. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from ACS Publications. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). Recent advantages in benzofurans. Retrieved from pharmacoljournal.com. [Link]
Sources
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 5. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-
Abstract
This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS: 23911-56-0). Benzofuran derivatives are a significant class of heterocyclic compounds, recognized for their wide-ranging pharmacological activities and as crucial intermediates in pharmaceutical synthesis.[1][2][3] This document provides a step-by-step protocol grounded in fundamental chromatographic principles, designed for researchers, quality control analysts, and drug development professionals. The methodology is developed in accordance with authoritative standards, ensuring trustworthiness and scientific integrity through integrated system suitability checks as prescribed by the United States Pharmacopeia (USP).[4][5][6]
Analyte Profile & Method Rationale
Understanding the physicochemical properties of the analyte is paramount to developing a selective and efficient HPLC method. Ethanone, 1-(3-methyl-2-benzofuranyl)- is an aromatic ketone with characteristics that make it an ideal candidate for Reverse-Phase (RP) chromatography.
Key Physicochemical Properties:
| Property | Value | Source & Significance |
| CAS Number | 23911-56-0 | Uniquely identifies the substance.[7] |
| Molecular Formula | C₁₁H₁₀O₂ | Confirms the elemental composition.[7][8] |
| Molecular Weight | ~174.20 g/mol | Essential for preparing standard solutions of known molarity.[7][8] |
| UV Absorbance Max (λmax) | ~300 nm | The high molar extinction at this wavelength allows for sensitive and specific detection using a UV-Vis detector.[7] |
| LogP | ~3.1 | This value indicates moderate lipophilicity (hydrophobicity), making the analyte well-suited for retention on a non-polar C18 stationary phase.[7] |
| Solubility | Limited in water (189 mg/L) | High solubility in organic solvents like acetonitrile and methanol dictates the choice of diluent and mobile phase composition.[7] |
Causality of Method Selection (Expertise-Driven Insights):
The selection of a Reverse-Phase HPLC method is a direct consequence of the analyte's structure.
-
Stationary Phase: The hydrophobic benzofuran ring system and overall low polarity of the molecule predict strong interaction with a non-polar stationary phase. A C18 (octadecylsilane) column is the industry standard for this application, offering excellent retention and resolution for a wide range of aromatic compounds.[9][10][11]
-
Mobile Phase: A mobile phase consisting of a strong organic solvent (acetonitrile) and water is used to elute the analyte. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure.
-
Acid Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is a field-proven technique to improve peak shape.[12] It ensures that any ionizable silanol groups on the silica backbone of the stationary phase are protonated, preventing secondary interactions with the analyte and reducing peak tailing.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.
Materials and Reagents
-
Analyte: Ethanone, 1-(3-methyl-2-benzofuranyl)- reference standard (>98% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol, and Purified Water (e.g., Milli-Q or equivalent)
-
Acid: Formic Acid (≥98%) or Phosphoric Acid (≥85%)
-
Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and 0.45 µm syringe filters (PTFE or nylon)
-
HPLC vials with caps and septa
-
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions for robust analytical separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component. Formic acid ensures sharp peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | Isocratic | A starting point of 60% B is recommended. This can be optimized. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
| Detector Wavelength | 300 nm | Corresponds to the analyte's UV maximum for optimal sensitivity.[7] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
Preparation of Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the Ethanone, 1-(3-methyl-2-benzofuranyl)- reference standard.
-
Transfer it to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile or methanol. Mix thoroughly. This solution should be stored under refrigeration.
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Stock Standard Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase (pre-mixed 40:60 Water:ACN with 0.1% Formic Acid).
-
Mix thoroughly. This solution will be used for system suitability and quantification.
Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the sample in a suitable volume of acetonitrile or methanol to achieve a theoretical concentration of approximately 50 µg/mL of the analyte.
-
Sonicate for 10 minutes if necessary to ensure complete dissolution.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.
Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: A typical workflow for HPLC analysis.
System Suitability Testing (SST) - A Self-Validating System
Before sample analysis, the performance of the entire chromatographic system must be verified. This is a mandatory step outlined in pharmacopeial guidelines like USP <621> to ensure the validity of the results.[4][13]
Procedure:
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the resulting chromatograms against the acceptance criteria below.
SST Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale (Based on USP <621> & ICH Q2(R2)) |
| Injection Precision (%RSD) | ≤ 2.0% | Demonstrates the reproducibility of the autosampler and detector response.[14] A tight RSD ensures that variations are from the sample, not the system. |
| Tailing Factor (T) | 0.8 – 1.8 | Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.[15] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and how well it can produce narrow peaks. Higher numbers are better. |
Data Analysis & Method Validation Principles
Quantification
The concentration or purity of Ethanone, 1-(3-methyl-2-benzofuranyl)- in a sample is typically determined using an external standard method.
Formula for Assay (%): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area from the standard injections.
-
Conc_Standard is the concentration of the working standard solution.
-
Conc_Sample is the theoretical concentration of the sample solution.
-
Purity_Standard is the purity of the reference standard (e.g., 99.5%).
Principles of Method Validation (ICH Q2(R2))
While this document provides a ready-to-use method, for regulatory submissions or routine QC use, it must be formally validated to prove it is fit for its intended purpose.[16][17][18] The key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products). This is often demonstrated by analyzing placebo samples and conducting forced degradation studies.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., 50% to 150% of the target concentration).[14][19]
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).
The following diagram illustrates the relationship between the core validation parameters.
Caption: Core parameters for analytical method validation.
Conclusion
This application note presents a scientifically sound, reliable, and reproducible RP-HPLC method for the analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-. By grounding the protocol in the fundamental physicochemical properties of the analyte and incorporating authoritative standards for system suitability, this guide provides researchers and analysts with a trustworthy tool for quality control, stability testing, and research applications.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
SIELC Technologies. Separation of Ethanone, 1-(3-methyl-2-benzofuranyl)- on Newcrom R1 HPLC column. [Link]
-
U.S. Environmental Protection Agency (EPA). Ethanone, 1-(3-methyl-2-benzofuranyl)- - Substance Details. [Link]
-
Scent.vn. Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0). [Link]
-
PubChem. 1-(3-Methyl-2-benzofuran-1-yl)ethanone. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
ChemWhat. 1-(3-methyl-benzofuranyl)-Ethanone CAS#: 23911-56-0. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. 2-Acetylbenzofuran. [Link]
-
PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Periodica Polytechnica Chemical Engineering. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]
-
YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
EWG's Guide to Healthy Cleaning. Ethanone, 1-(3-methyl-2-benzofuranyl)- | Substance. [Link]
-
ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]
-
Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. youtube.com [youtube.com]
- 12. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. usp.org [usp.org]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. youtube.com [youtube.com]
- 18. database.ich.org [database.ich.org]
- 19. actascientific.com [actascientific.com]
Application Note: A Detailed Protocol for the Synthesis of 2-Acetyl-3-methylbenzofuran
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds.[1] These heterocyclic entities are recognized for a wide spectrum of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory properties.[2] The target molecule of this protocol, 2-acetyl-3-methylbenzofuran, is a valuable synthetic intermediate. Its substituted benzofuran ring and reactive acetyl group make it an ideal building block for the synthesis of more complex, biologically active molecules.
This guide provides a detailed, field-proven protocol for the synthesis of 2-acetyl-3-methylbenzofuran. The chosen synthetic route is a variation of the classic Rap-Stoermer reaction, a reliable and efficient method for constructing 2-acylbenzofurans.[3][4] We will delve into the reaction mechanism to explain the causality behind the experimental choices, provide a step-by-step procedure, and offer insights into process optimization and safety.
Reaction Scheme and Mechanism
The synthesis is achieved through a one-pot reaction between salicylaldehyde and 3-chloro-2-butanone in the presence of a weak base, typically anhydrous potassium carbonate.
Overall Reaction:
(Image: Reaction of Salicylaldehyde with 3-chloro-2-butanone)
The transformation proceeds through a well-established mechanism involving two key stages: O-alkylation followed by an intramolecular cyclization and dehydration.
Mechanistic Steps:
-
O-Alkylation: The phenolic proton of salicylaldehyde is abstracted by the base (potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2-butanone via an SN2 reaction. This step forms the key ether intermediate, 2-(2-oxobutan-3-yloxy)benzaldehyde.
-
Intramolecular Cyclization & Dehydration: The base then abstracts an acidic α-proton from the methylene group of the ketone moiety in the ether intermediate, generating an enolate. This enolate undergoes an intramolecular aldol-type condensation, attacking the electrophilic carbonyl carbon of the aldehyde group. The resulting cyclic hemiacetal intermediate readily dehydrates under the reaction conditions to form the stable aromatic furan ring, yielding the final product, 2-acetyl-3-methylbenzofuran. This type of condensation is a cornerstone of benzofuran synthesis from salicylaldehydes.[4]
Detailed Experimental Protocol
This protocol is designed for researchers with a foundational knowledge of organic synthesis techniques. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount | Notes |
| Salicylaldehyde | 122.12 | 1.0 | 10.0 mmol, 1.22 g | Purity ≥98% |
| 3-Chloro-2-butanone | 106.55 | 1.2 | 12.0 mmol, 1.28 g | Lachrymator, handle with care |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 20.0 mmol, 2.76 g | Finely powdered, dried beforehand |
| Butan-2-one (MEK) | 72.11 | - | 50 mL | Anhydrous grade |
| Ethyl Acetate | 88.11 | - | ~100 mL | For extraction |
| Brine (Saturated NaCl solution) | - | - | ~30 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of butan-2-one to the flask. Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Add 3-chloro-2-butanone (1.28 g, 12.0 mmol) to the mixture dropwise using a syringe or dropping funnel.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Let the reaction proceed under reflux overnight (16-18 hours).[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) by observing the disappearance of the salicylaldehyde spot.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other inorganic salts using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate.
-
Work-up - Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL) in a separatory funnel. The organic layer contains the product.[4]
-
Work-up - Washing: Separate the organic layer. Wash it sequentially with water (2 x 25 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure 2-acetyl-3-methylbenzofuran.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from reagent setup to the final purified product.
Caption: Workflow for the synthesis of 2-acetyl-3-methylbenzofuran.
Safety and Handling Precautions
-
General: This procedure must be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
3-Chloro-2-butanone: This reagent is a lachrymator (causes tearing) and is toxic. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.
-
Solvents: Butan-2-one and ethyl acetate are flammable. Ensure that the heating mantle is spark-free and there are no open flames in the vicinity.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Available at: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]
-
Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., & Bhat, M. A. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Miao, M., et al. (2019). Synthesis of 2-acetyl benzofuran. ResearchGate. Available at: [Link]
-
Kamboj, R., Sharma, G., Jindal, P., & Kumar, P. (2022). Mechanism for the synthesis of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran. ResearchGate. Available at: [Link]
-
Roman, G. (2022). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-542. Available at: [Link]
Sources
The Versatile Building Block: Application Notes for Ethanone, 1-(3-methyl-2-benzofuranyl)- in Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the benzofuran nucleus stands as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active and functionally significant molecules.[1] Within this important class of heterocycles, Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 2-acetyl-3-methylbenzofuran) has emerged as a particularly valuable and versatile building block. Its strategic combination of a reactive acetyl group and a modifiable methyl group on the electron-rich benzofuran ring system provides synthetic chemists with a powerful tool for molecular elaboration and the generation of diverse chemical libraries.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis and strategic functionalization of this key intermediate. We will delve into the causality behind experimental choices, offering insights honed from extensive experience to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 23911-56-0 | [2] |
| Molecular Formula | C₁₁H₁₀O₂ | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 93-96 °C | [2] |
| Boiling Point | 277.6 °C at 760 mmHg | [2] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. Sparingly soluble in water. | [2] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthesis: Building the Benzofuran Scaffold
The most common and efficient route to Ethanone, 1-(3-methyl-2-benzofuranyl)- involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone. This method is robust and can be adapted for the synthesis of various substituted benzofuran ketones.[2]
Reaction Principle: The Perkin Rearrangement
The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group of o-hydroxyacetophenone with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. This classic benzofuran synthesis provides a reliable pathway to the core scaffold.
Experimental Protocol: Synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)-[2]
This protocol is adapted from the well-established procedures for synthesizing substituted benzofuran derivatives.
Materials:
-
o-Hydroxyacetophenone
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Reflux: Heat the resulting mixture to 80°C and stir vigorously under a reflux condenser. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 48-96 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with diethyl ether (3 x volume of acetonitrile).
-
Washing: Combine the organic extracts and wash sequentially with 0.5 M sodium hydroxide solution and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to afford the pure product.
Causality and Insights:
-
Base: Potassium carbonate is a crucial component, acting as a base to deprotonate the phenolic hydroxyl group, facilitating the initial nucleophilic attack on chloroacetone.
-
Solvent: Acetonitrile is an excellent choice of solvent due to its polarity, which aids in dissolving the reactants, and its relatively high boiling point, suitable for reflux conditions.
-
Washing: The sodium hydroxide wash is essential to remove any unreacted o-hydroxyacetophenone.
Application 1: Strategic Functionalization via Bromination
The methyl group at the 3-position of the benzofuran ring is a prime site for functionalization. Radical bromination provides a direct route to introduce a bromine atom, which can then serve as a versatile handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions. This approach is particularly valuable in the synthesis of potential anticancer agents.[1][2]
Reaction Principle: Free Radical Halogenation
The reaction proceeds via a free radical mechanism, initiated by a radical initiator like benzoyl peroxide. N-Bromosuccinimide (NBS) serves as the source of bromine radicals, which selectively abstract a hydrogen atom from the benzylic methyl group, leading to the formation of the bromomethyl derivative.
Experimental Protocol: Synthesis of 1-[3-(Bromomethyl)-1-benzofuran-2-yl]ethanone[2]
Materials:
-
Ethanone, 1-(3-methyl-2-benzofuranyl)-
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Light source (e.g., a sunlamp) can be used to facilitate initiation.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethanone, 1-(3-methyl-2-benzofuranyl)- (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux: Heat the reaction mixture to reflux. The reaction can be initiated and sustained by irradiation with a light source.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Causality and Insights:
-
NBS as Bromine Source: NBS is preferred over molecular bromine for allylic and benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions.
-
Initiator: Benzoyl peroxide is a common radical initiator that decomposes upon heating to generate phenyl radicals, which then initiate the chain reaction.
-
Solvent: Carbon tetrachloride is a non-polar solvent that is inert under these reaction conditions.
Application 2: Carbon-Carbon Bond Formation via Claisen-Schmidt Condensation
The acetyl group of Ethanone, 1-(3-methyl-2-benzofuranyl)- is a key functional handle for carbon-carbon bond formation. The Claisen-Schmidt condensation, a type of crossed aldol condensation, allows for the reaction with aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones.[3] These chalcone derivatives are of significant interest due to their wide range of biological activities, including anticancer properties.
Reaction Principle: Base-Catalyzed Aldol Condensation
In the presence of a base, the α-protons of the acetyl group are abstracted to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.
Experimental Protocol: Synthesis of a Benzofuran Chalcone Derivative
This is a generalized protocol based on standard Claisen-Schmidt condensation procedures.[3]
Materials:
-
Ethanone, 1-(3-methyl-2-benzofuranyl)-
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ice-water bath
-
Deionized water
Equipment:
-
Erlenmeyer flask or test tube
-
Magnetic stirrer
-
Hirsch funnel or Büchner funnel for vacuum filtration
Procedure:
-
Reactant Mixture: In a suitable flask, dissolve Ethanone, 1-(3-methyl-2-benzofuranyl)- (1.0 eq) and the aromatic aldehyde (1.0 eq) in 95% ethanol.
-
Base Addition: While stirring, add 10% sodium hydroxide solution dropwise to the mixture.
-
Reaction: Continue stirring at room temperature. A precipitate should begin to form. Allow the mixture to stand with occasional stirring for 20-30 minutes.
-
Isolation: Cool the mixture in an ice-water bath for 10-15 minutes to ensure complete precipitation.
-
Washing: Collect the crude product by vacuum filtration and wash the crystals with cold water to remove any residual base.
-
Recrystallization: Recrystallize the solid product from a minimum volume of hot ethanol to obtain the purified chalcone.
Causality and Insights:
-
Base Concentration: A relatively dilute solution of sodium hydroxide is sufficient to catalyze the reaction without promoting significant side reactions.
-
Temperature Control: The initial reaction is typically run at room temperature, and cooling is used to maximize the yield of the precipitated product.
-
Dehydration: The dehydration of the intermediate aldol adduct is often spontaneous under these basic conditions, driven by the formation of the extended conjugated system of the chalcone.
Application 3: Selective Reduction of the Ketone
The acetyl group can be selectively reduced to a secondary alcohol, providing another avenue for derivatization. This transformation is valuable for creating chiral centers and for synthesizing compounds with different pharmacological profiles. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Reaction Principle: Nucleophilic Hydride Addition
Sodium borohydride serves as a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol) to yield the secondary alcohol.
Experimental Protocol: Synthesis of 1-(3-Methyl-2-benzofuranyl)ethanol
This protocol is based on standard procedures for the sodium borohydride reduction of ketones.[4]
Materials:
-
Ethanone, 1-(3-methyl-2-benzofuranyl)-
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), 6M
-
Water
-
Dichloromethane (or Ethyl Acetate) for extraction
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Ethanone, 1-(3-methyl-2-benzofuranyl)- (1.0 eq) in ethanol in an Erlenmeyer flask.
-
Reduction: Cool the solution in an ice-water bath. Add sodium borohydride (0.25-0.5 eq) portion-wise over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 20-30 minutes. Monitor the reaction by TLC.
-
Quenching: Cool the mixture again in an ice-water bath and carefully add water, followed by 6M HCl to quench the excess sodium borohydride and neutralize the mixture.
-
Extraction: Extract the product into dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude alcohol, which can be further purified if necessary.
Causality and Insights:
-
Selectivity of NaBH₄: Sodium borohydride is a mild reducing agent and will selectively reduce the ketone in the presence of other functional groups like the benzofuran ring.
-
Solvent as Proton Source: The alcoholic solvent serves as the proton source to protonate the intermediate alkoxide.
-
Quenching: The addition of acid in the work-up step is crucial to neutralize the reaction and decompose any remaining borohydride.
Conclusion: A Gateway to Chemical Diversity
Ethanone, 1-(3-methyl-2-benzofuranyl)- is more than just a chemical compound; it is a strategic starting point for the synthesis of a vast array of complex molecules. The protocols detailed herein for its synthesis and functionalization through bromination, condensation, and reduction reactions provide a robust foundation for researchers in drug discovery and materials science. By understanding the principles behind these transformations and adhering to meticulous experimental technique, the full potential of this versatile building block can be realized, paving the way for the next generation of innovative chemical entities. The demonstrated utility of its derivatives as potential anticancer agents underscores the importance of this scaffold in the development of novel therapeutics.[1][2]
References
-
Napiórkowska, M., Kumaravel, P., Mahentheran, M. A., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
Napiórkowska, M., et al. (2024). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
-
Claisen-Schmidt Condensation. (n.d.). University of Colorado Boulder. [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate. [Link]
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025). ResearchGate. [Link]
-
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
-
Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. (n.d.). nevoLAB. [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Minnesota State University Moorhead. [Link]
-
Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. (2022). ResearchGate. [Link]
-
Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). OMICS International. [Link]
-
Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. (n.d.). ISC. [Link]
- Method for synthesizing 2-acetylfuran. (2009).
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. [Link]
-
NaBH4 expt. (n.d.). University of Glasgow. [Link]
-
NABH4 reduction with ethanol?. (2020). Reddit. [Link]
-
Sodium Borohydride Reduction of Benzoin. (n.d.). Marist College. [Link]
-
Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. (n.d.). ResearchGate. [Link]
-
Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2020). RSC Advances. [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]
-
Synthesis, Characterization Of 1, 3-Thiazine Derivatives Using Chalcones, And Evaluation As Antimicrobial. (2021). ResearchGate. [Link]
Sources
In vitro anticancer activity of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" derivatives
Future research should focus on expanding the library of derivatives to further refine the structure-activity relationship. Promising compounds should be advanced to more complex in vitro models, such as 3D spheroids, and eventually to in vivo animal models to assess their therapeutic efficacy and toxicity profiles. [13]Investigating specific molecular targets, such as tubulin or protein kinases like VEGFR-2, will also be crucial for rational drug design and optimization. [2][7]
References
- Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
-
Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]
-
Greco, W. R., & Lawrence, D. D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-39. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11352-11387. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]
-
Živković, J., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology, 59, 159-66. Available at: [Link]
-
Harris, L. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757-17766. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. PubMed. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
- Poolman, T. M., & Brooks, G. (Eds.). (2015). Apoptosis and cancer: Methods and protocols. Springer.
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Available at: [Link]
-
Bio-protocol. (n.d.). Cell-Cycle and Apoptosis Analysis. Available at: [Link]
-
Darzynkiewicz, Z., et al. (2017). Basic Methods of Cell Cycle Analysis. Current Protocols in Cytometry, 79, 7.2.1-7.2.20. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. ResearchGate. Available at: [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Screening of Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Benzofuran and its derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[2][3][4] This document provides a comprehensive guide to the antimicrobial screening of a promising class of these compounds: analogues of Ethanone, 1-(3-methyl-2-benzofuranyl)- .
This compound, with the molecular formula C11H10O2, consists of a benzofuran core substituted with a methyl group and an ethanone functional group.[5] Recent studies have indicated that modifications to this core structure can yield derivatives with notable biological activity. For instance, certain brominated derivatives have shown moderate antibacterial activity against Gram-positive strains, with Minimum Inhibitory Concentrations (MICs) in the range of 16 to 64 µg/mL.[6][7][8] These findings underscore the value of a systematic screening approach to identify and characterize novel antimicrobial candidates within this chemical family.
This guide is designed to provide researchers with both the strategic rationale and the detailed, validated protocols necessary for a robust antimicrobial screening workflow, from initial synthesis considerations to quantitative assessment of bactericidal activity.
I. Synthesis and Preparation of Analogues
A common synthetic route to obtain the core structure of 1-(3-methyl-1-benzofuran-2-yl)ethanone involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[6] Further diversification can be achieved through subsequent reactions, such as bromination using N-bromosuccinimide (NBS), to produce bromomethyl derivatives which can serve as precursors for a wider library of analogues.[6]
General Synthetic Scheme:
Caption: General synthesis pathway for Ethanone, 1-(3-methyl-2-benzofuranyl)- analogues.
For screening purposes, it is crucial to purify all synthesized compounds to a high degree, typically using column chromatography or recrystallization, and to confirm their structures via spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).[6][9] Each analogue should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions for use in the antimicrobial assays.
II. Primary Screening: The Disk Diffusion Method
The disk diffusion assay, also known as the Kirby-Bauer test, is a simple, cost-effective, and widely used method for preliminary screening of antimicrobial activity.[10][11] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Rationale for Experimental Choices
-
Media: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.[12][13] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitory effects on most antibiotics.
-
Inoculum Standardization: The density of the bacterial inoculum is a critical variable. A standardized inoculum, typically adjusted to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL), ensures reproducibility and allows for comparison of results across different experiments and laboratories.[13]
-
Controls: The inclusion of positive (a known effective antibiotic) and negative (the solvent used to dissolve the test compounds, e.g., DMSO) controls is essential for validating the assay.
Protocol: Disk Diffusion Assay
-
Preparation of Bacterial Inoculum:
-
Select 3-4 isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline (0.85%) or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of inhibition zones.[14]
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with the solvent vehicle).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).
-
The size of the zone is proportional to the susceptibility of the organism to the compound. A larger zone of inhibition suggests greater antimicrobial activity.[12]
-
III. Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the antimicrobial susceptibility of a microorganism.[1][15] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in vitro.[16] The broth microdilution method is a commonly used, high-throughput technique for MIC determination.[16]
Rationale for Experimental Choices
-
Method: Broth microdilution in a 96-well plate format allows for the testing of multiple compounds and concentrations simultaneously, making it efficient for screening a library of analogues.[16][17]
-
Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, which is effective for pinpointing the MIC value.
-
Growth and Sterility Controls: A positive control for growth (bacteria in broth without any compound) and a negative control for sterility (broth only) are crucial for validating that the bacteria are viable and the medium is not contaminated.[1]
Protocol: Broth Microdilution MIC Assay
-
Preparation of 96-Well Plate:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
-
Inoculum Preparation and Addition:
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-24 hours.[1]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
-
Caption: Workflow for the broth microdilution MIC assay.
IV. Determining Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth (bacteriostatic), the MBC determines the lowest concentration required to kill a specific percentage (typically 99.9%) of the initial bacterial inoculum (bactericidal).[18][19] This is a crucial next step for compounds that show promising MIC values.
Protocol: MBC Assay
-
Perform an MIC Test: Set up and run a broth microdilution MIC test as described above.
-
Subculturing:
-
From the wells showing no visible growth in the MIC plate (i.e., the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10 µL).
-
Spot-plate this aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
Reading the MBC:
Interpretation Note: An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[19]
V. Data Presentation and Interpretation
For effective comparison of analogues, all quantitative data should be summarized in a clear, tabular format.
Table 1: Example Antimicrobial Screening Data for Benzofuran Analogues
| Compound ID | Modification | Test Organism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| BF-01 | Parent Compound | S. aureus ATCC 25923 | 10 | 128 | >256 | >2 |
| BF-02 | 5-Bromo | S. aureus ATCC 25923 | 18 | 32 | 64 | 2 |
| BF-03 | 7-Methoxy | S. aureus ATCC 25923 | 15 | 64 | 128 | 2 |
| BF-04 | 5-Bromo, 7-Methoxy | S. aureus ATCC 25923 | 22 | 16 | 32 | 2 |
| Ciprofloxacin | (Positive Control) | S. aureus ATCC 25923 | 30 | 0.5 | 1 | 2 |
| DMSO | (Negative Control) | S. aureus ATCC 25923 | 0 | >256 | >256 | N/A |
This table presents hypothetical data for illustrative purposes.
VI. Adherence to Standardized Guidelines
For all antimicrobial susceptibility testing, strict adherence to established guidelines is paramount to ensure the accuracy, reproducibility, and comparability of results.[12][21] The two most widely recognized bodies that publish these standards are:
-
Clinical and Laboratory Standards Institute (CLSI): Provides comprehensive guidelines for antimicrobial susceptibility testing methods, quality control, and interpretive criteria.[22][23]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): Offers similar standardized methodologies and breakpoint tables, which are widely adopted in Europe and other regions.[24][25]
Researchers should consult the latest versions of these documents for detailed specifications on media preparation, inoculum standardization, incubation conditions, and quality control procedures.[26][27]
VII. Potential Mechanisms of Action
While detailed mechanistic studies are beyond the scope of initial screening, understanding the potential ways benzofuran derivatives exert their antimicrobial effects can inform future drug development. The antimicrobial activity of various benzofuran analogues may be attributed to their ability to:
-
Interfere with bacterial cell wall synthesis.
-
Increase the permeability of the cell membrane, leading to leakage of cellular contents.[28]
-
Inhibit protein or nucleic acid synthesis.[28]
-
Disrupt key metabolic pathways within the bacterial cell.
Recent proteomic and enzyme activity assays on some benzofuran derivatives suggest they may act as versatile bactericides by impacting multiple cellular processes.[29] Further investigation into the structure-activity relationships (SAR) of the screened analogues will be crucial for optimizing their antimicrobial potency and elucidating their specific molecular targets.[2]
References
-
Creative Biolabs . Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
FWD AMR-RefLabCap . Determination of antimicrobial resistance by disk diffusion. [Link]
-
Microbe Investigations . Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Wikipedia . Disk diffusion test. [Link]
-
protocols.io . Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [Link]
-
protocols.io . Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
American Society for Microbiology . Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Southeast Asian Fisheries Development Center/Aquaculture Department . Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Walsh, C., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press. [Link]
-
Hardy Diagnostics . How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microchem Laboratory . Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations . Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Taylor & Francis Group . Antimicrobial Susceptibility Testing Protocols. [Link]
-
Grokipedia . Minimum bactericidal concentration. [Link]
-
NHBS Academic & Professional Books . Antimicrobial Susceptibility Testing Protocols. [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]
-
World Organisation for Animal Health (WOAH) . LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
ACS Publications . Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. [Link]
-
NHBS Academic & Professional Books . Antimicrobial Susceptibility Testing Protocols. [Link]
-
rapidmicrobiology . 2025 CLSI & EUCAST Guidelines in BIOMIC V3. [Link]
-
ResearchGate . Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. [Link]
-
PubMed . New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Asati, V., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
RSC Publishing . Benzofuran: an emerging scaffold for antimicrobial agents. [Link]
-
International Journal of Pharmacy and Biological Sciences . Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]
-
PLOS One . Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. [Link]
-
BMC Microbiology . Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. [Link]
-
Clinical & Laboratory Standards Institute (CLSI) . Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Clinical & Laboratory Standards Institute (CLSI) . CLSI: Clinical & Laboratory Standards Institute. [Link]
-
ResearchGate . (PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
ULisboa Research Portal . Benzofuran: an emerging scaffold for antimicrobial agents. [Link]
-
PubMed . Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. [Link]
-
MDPI . Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. [Link]
-
ResearchGate . Synthesis and Antimicrobial Activity of New Benzofuranyl-1,3-benzoxazines and 1,3-Benzoxazin-2-ones. [Link]
Sources
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. grokipedia.com [grokipedia.com]
- 20. microchemlab.com [microchemlab.com]
- 21. woah.org [woah.org]
- 22. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 23. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 24. 2025 CLSI & EUCAST Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 25. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms | PLOS One [journals.plos.org]
- 26. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 27. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpbs.com [ijpbs.com]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Ethanone, 1-(3-methyl-2-benzofuranyl)- in Medicinal Chemistry
Foreword: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran core, a fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, electron-rich nature, and capacity for diverse functionalization make it a cornerstone for developing novel therapeutic agents.[2][4] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][5] This guide focuses on a key building block within this chemical class: Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0). We will dissect its synthesis, characterization, and strategic application as a starting point for generating libraries of bioactive compounds, with a particular emphasis on anticancer drug development.
Section 1: Core Compound Analysis: Ethanone, 1-(3-methyl-2-benzofuranyl)-
Chemical Identity and Physicochemical Profile
This compound serves as an excellent starting scaffold due to the reactive potential of its acetyl group and the modifiable nature of the benzofuran ring system.[6] The unique substitution pattern—a methyl group at position 3 and an ethanone group at position 2—influences its electronic properties and steric profile, which are critical starting points for structure-activity relationship (SAR) studies.[6]
Table 1: Physicochemical Properties of Ethanone, 1-(3-methyl-2-benzofuranyl)-
| Property | Value | Source |
| CAS Number | 23911-56-0 | [6] |
| Molecular Formula | C₁₁H₁₀O₂ | [6][7] |
| Molecular Weight | 174.20 g/mol | [6][7] |
| Boiling Point | 277.6°C (at 1013.25 hPa) | [6] |
| LogP | 3.1 | [6] |
| Water Solubility | 189 mg/L (at 20°C) | [6] |
| UV-Vis λmax | 300 nm (ε = 20,905 L·mol⁻¹·cm⁻¹) | [6] |
The moderate lipophilicity (LogP = 3.1) suggests a favorable profile for potential membrane permeability, a crucial parameter in drug design.[6]
Rationale for Use in Medicinal Chemistry
The ethanone functional group is a versatile chemical handle. It can participate in a wide range of reactions, including:
-
Condensation Reactions: Formation of imines, chalcones, or other complex heterocyclic systems.[6]
-
Nucleophilic Addition/Reduction: Conversion of the ketone to an alcohol, opening avenues for esterification or etherification.[6]
-
Alpha-Halogenation: Introduction of halogens (e.g., bromine) to the adjacent methyl group, creating highly reactive intermediates for further derivatization, a strategy proven effective in enhancing anticancer activity.[8][9]
This inherent reactivity makes it an ideal precursor for building combinatorial libraries to screen for enhanced biological activity.
Section 2: Synthesis and Analytical Characterization
Protocol: Synthesis of the Core Scaffold
The most direct synthesis involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone.[6][8] This protocol is robust and scalable for typical laboratory needs.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.1 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the mixture. Causality: K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of the o-hydroxyacetophenone, creating a nucleophilic phenoxide ion that attacks the chloroacetone.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker of crushed ice with stirring.
-
Isolation: The crude product will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to yield the pure Ethanone, 1-(3-methyl-2-benzofuranyl)-.[8]
Protocol: Analytical Characterization
Structural confirmation is essential for ensuring the purity and identity of the synthesized compound before proceeding with biological screening.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess purity.
-
Method: A reverse-phase (RP) HPLC method is suitable.[10]
-
Column: C18 column (e.g., Newcrom R1).[10]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[10]
-
Detection: UV at 300 nm.[6]
-
Expected Result: A single sharp peak indicating >95% purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Method: Electrospray Ionization (ESI-MS).
-
Expected Result: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct, confirming the molecular weight of 174.20 g/mol .[8]
-
Section 3: Application in Anticancer Drug Discovery
Research has shown that derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- exhibit significant and selective anticancer activity.[8][11] The primary strategy involves the synthesis of brominated derivatives, which have shown enhanced cytotoxicity against various cancer cell lines.[8][9]
Protocol: Synthesis of Bioactive Bromomethyl Derivatives
The introduction of a bromine atom at the C3-methyl group is a key step in creating more potent anticancer agents.[8]
-
Reaction Setup: Dissolve the parent compound (1.0 eq) in carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reaction: Reflux the mixture under a light source (e.g., a 250W lamp) to facilitate radical bromination. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. Purify the resulting crude product by column chromatography to yield the 1-[3-(bromomethyl)-1-benzofuran-2-yl]ethanone derivative.[8]
This protocol can be adapted by using substituted o-hydroxyacetophenones in the initial synthesis to generate a library of substituted bromomethyl benzofurans for SAR studies.[8]
Table 2: Cytotoxicity of Selected Brominated Derivatives against K562 Leukemia Cells
| Compound | Structure Modification | IC₅₀ (µM) | Therapeutic Index (TI) | Source |
| Compound 6 | 4,6-dimethoxy, 3-bromomethyl | 3.83 ± 0.6 | 3.25 | [8] |
| Compound 8 | 4-ethoxy, 3-bromomethyl | 2.59 ± 0.88 | 9.10 | [8] |
Note: The therapeutic index (TI) is calculated as IC₅₀ in healthy HaCaT cells / IC₅₀ in K562 cancer cells. A higher TI indicates greater selectivity for cancer cells.[8]
Section 4: Protocols for Biological Evaluation
A hierarchical screening approach is recommended to efficiently evaluate the synthesized derivatives.
Workflow for Biological Screening of Derivatives
Caption: Hierarchical workflow for biological evaluation.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., K562, PC3) and normal cells (e.g., HaCaT) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and incubate for 72 hours.[9]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Secondary Mechanism of Action - Apoptosis Assay (Annexin V-FITC)
This assay identifies cells undergoing apoptosis, a common mechanism for anticancer drugs.[8][11]
-
Cell Treatment: Seed cells (e.g., K562) in 6-well plates and treat with the IC₅₀ concentration of the hit compounds for 48-72 hours.[8]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Causality: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
Protocol: Caspase-3/7 Activity Assay
This assay confirms apoptosis by measuring the activity of key executioner caspases.[9][11]
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the compounds as described for the MTT assay.
-
Reagent Addition: After incubation, add the Caspase-Glo® 3/7 Reagent to each well.[9]
-
Incubation: Incubate at room temperature for 1 hour. Causality: The reagent contains a luminogenic caspase-3/7 substrate. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
Analysis of derivatives from the Ethanone, 1-(3-methyl-2-benzofuranyl)- scaffold has yielded critical insights for rational drug design.[1][4]
Key SAR Insights
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 11. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethanone, 1-(3-methyl-2-benzofuranyl)- for Biological Evaluation
Introduction: Unlocking the Therapeutic Potential of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold present in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The compound Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0), serves as an excellent starting point for chemical exploration due to its synthetically accessible core and two key reactive handles: the acetyl group (ethanone) and the benzofuran ring system itself.[3][4] The strategic modification of this parent molecule allows for the generation of a library of novel derivatives, which can be screened to identify compounds with enhanced potency, selectivity, and favorable pharmacological profiles.[2]
This guide provides a comprehensive framework for the derivatization of Ethanone, 1-(3-methyl-2-benzofuranyl)- and the subsequent biological evaluation of the synthesized analogues. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. Our objective is to empower researchers to rationally design and synthesize novel benzofuran derivatives and to rigorously assess their therapeutic potential.
Part 1: Strategic Derivatization of the Core Scaffold
The derivatization strategy for Ethanone, 1-(3-methyl-2-benzofuranyl)- can be conceptually divided into two main approaches: modification of the ethanone side chain and functionalization of the benzofuran nucleus.
Modification of the Ethanone Functional Group
The ketone moiety of the ethanone group is a versatile site for a variety of chemical transformations. These modifications can introduce new pharmacophores, alter the molecule's polarity and hydrogen bonding capacity, and explore bioisosteric replacements to improve metabolic stability or target engagement.[5][6]
Condensation of the ketone with hydroxylamine or hydrazine derivatives yields oximes and hydrazones, respectively.[7][8] These functional groups can introduce additional hydrogen bonding capabilities and have been associated with a range of biological activities.[7]
-
Rationale: This is a straightforward and high-yielding reaction that can quickly generate a diverse set of derivatives by varying the substituted hydrazine or hydroxylamine. The resulting imine bond can also act as a key interaction point with biological targets.
The Mannich reaction is a three-component condensation of the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine to yield a β-amino carbonyl compound, also known as a Mannich base.[9][10]
-
Rationale: This reaction introduces a basic amino group, which can be crucial for solubility and for forming salt bridges with acidic residues in protein targets. The nature of the amine can be varied to modulate lipophilicity and steric bulk.[11]
The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[12][13]
-
Rationale: This transformation replaces the polar carbonyl group with a non-polar double bond, which can significantly alter the compound's physicochemical properties and its interaction with biological targets. The geometry of the resulting alkene can be controlled based on the nature of the ylide.[14]
The addition of a Grignard reagent (R-MgX) to the ketone results in the formation of a tertiary alcohol after an acidic workup.[15][16]
-
Rationale: This reaction allows for the introduction of a wide variety of alkyl or aryl groups (from the Grignard reagent) and converts the planar carbonyl into a three-dimensional alcohol. This change in stereochemistry and the introduction of a hydroxyl group can lead to new interactions with target proteins.[17]
Functionalization of the Benzofuran Nucleus
The benzofuran ring itself, along with the methyl group at the 3-position, offers sites for further modification, which can influence the electronic properties and overall shape of the molecule.
The methyl group at the 3-position can be selectively brominated using N-bromosuccinimide (NBS). This has been shown to be a productive strategy for enhancing anticancer activity.[18]
-
Rationale: The introduction of a bromine atom creates a reactive handle for further nucleophilic substitution reactions, allowing for the attachment of various functional groups. Halogen atoms can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.
Advanced synthetic methods, such as palladium-catalyzed C-H activation, can be employed to directly introduce substituents onto the benzene portion of the benzofuran ring.[19]
-
Rationale: This approach allows for the late-stage functionalization of the core scaffold, providing access to derivatives that would be difficult to synthesize through traditional methods. It enables the exploration of structure-activity relationships related to substitution patterns on the aromatic ring.
Caption: Derivatization workflow for the parent compound.
Part 2: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and reagents used.
Protocol for Bromination of the Methyl Group[18]
-
Dissolution: Dissolve Ethanone, 1-(3-methyl-2-benzofuranyl)- (1.0 eq) in carbon tetrachloride (CCl4).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reaction: Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Synthesis of Oximes[7][20]
-
Preparation of Reaction Mixture: In a round-bottom flask, dissolve Ethanone, 1-(3-methyl-2-benzofuranyl)- (1.0 eq) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction: Reflux the mixture for 2-4 hours (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated product by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Protocol for Mannich Reaction[9][21]
-
Preparation of Reaction Mixture: To a solution of Ethanone, 1-(3-methyl-2-benzofuranyl)- (1.0 eq) in ethanol, add the desired secondary amine (1.2 eq) and paraformaldehyde (1.2 eq).
-
Acidification: Add a catalytic amount of hydrochloric acid.
-
Reaction: Reflux the mixture for 6-12 hours (monitored by TLC).
-
Workup: Cool the reaction mixture and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Biological Evaluation
A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized derivatives.
Primary Screening: Cytotoxicity Assessment
The initial evaluation of anticancer potential is typically performed using a cytotoxicity assay against a panel of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20][21]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Secondary Screening: Antimicrobial Activity
For compounds showing interesting activity profiles or based on rational design, antimicrobial screening can be performed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.[22]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).[23]
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[22]
Mechanism of Action Studies
For lead compounds with significant anticancer activity, further studies are necessary to elucidate their mechanism of action.[2][24]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A tiered approach for biological evaluation.
Data Presentation
All quantitative data from the biological assays should be summarized in a clear and concise tabular format to facilitate comparison between the synthesized derivatives.
Table 1: Cytotoxicity of Benzofuran Derivatives against K562 Cancer Cells
| Compound ID | R Group Modification | IC50 (µM) ± SD |
| Parent | - | >100 |
| Derivative 1 | 3-CH2Br | 15.2 ± 1.8 |
| Derivative 2 | =NOH | 85.6 ± 7.2 |
| Derivative 3 | =N-NHPh | 55.1 ± 4.9 |
| Derivative 4 | C(OH)(CH3)2 | 78.9 ± 6.5 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
The derivatization of Ethanone, 1-(3-methyl-2-benzofuranyl)- represents a promising avenue for the discovery of novel therapeutic agents. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for initiating such a drug discovery program. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their further development as clinical candidates.[25][26]
References
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity . MDPI. [Link]
-
Different synthetic strategies to access highly functionalized benzofurans . ResearchGate. [Link]
-
Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways . National Centre for Biotechnology Information. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . Protocols.io. [Link]
-
Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth . LinkedIn. [Link]
-
Benzofuran synthesis . Organic Chemistry Portal. [Link]
-
Grignard Reaction - Common Conditions . Organic Chemistry Portal. [Link]
-
Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0) . Scent.vn. [Link]
-
Synthesis and Biological evaluation of some new oxime, phenyl hydrazone and 2, 4 dinitro phenyl hydrazone derivatives of ketones . Journal of Ultra Chemistry. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... . Protocols.io. [Link]
-
Grignard Reaction . Organic Chemistry Portal. [Link]
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid . ThaiScience. [Link]
-
Bioisosterism: A Rational Approach in Drug Design . Institute of Industrial Science, the University of Tokyo. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics . National Centre for Biotechnology Information. [Link]
-
Standard Cell Culture Techniques . ResearchGate. [Link]
-
Mannich reaction of β-ketoesters, aldehydes, and primary amines . ResearchGate. [Link]
-
MIC and MBC testing tips to ensure reproducibility of results . Microbe Investigations. [Link]
-
reaction of aldehydes and ketones with grignard reagents . Chemguide. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design . National Centre for Biotechnology Information. [Link]
-
Carbonyl Bioisosteres . Cambridge MedChem Consulting. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives . Royal Society of Chemistry. [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More . Emery Pharma. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems . National Centre for Biotechnology Information. [Link]
-
Mannich Reaction . Chemistry Steps. [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives . ResearchGate. [Link]
-
Wittig Reaction . Organic Chemistry Portal. [Link]
-
Wittig reaction . Wikipedia. [Link]
-
Wittig Reaction . BYJU'S. [Link]
-
Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO . YouTube. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
Drug Modifications to Improve Stability . Chemistry LibreTexts. [Link]
-
New Mechanisms for Anti-Cancer Drugs . Frontiers. [Link]
-
Molecular Target and Action Mechanism of Anti-Cancer Agents . National Centre for Biotechnology Information. [Link]
-
Anticancer Drugs Activity and Underlying Mechanisms . MDPI Books. [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity . ResearchGate. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 . MDPI. [Link]
-
Cell Culture 101: Uses, Techniques, & Best Practices . Interpath Services. [Link]
-
Cell Culture – Good Practice and Advanced Methods . Technology Networks. [Link]
-
Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones . ResearchGate. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems . National Institutes of Health. [Link]
-
Oxime synthesis by condensation or oxidation . Organic Chemistry Portal. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis . National Centre for Biotechnology Information. [Link]
-
Formation of oximes and hydrazones (video) . Khan Academy. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. interpath.com.au [interpath.com.au]
- 21. technologynetworks.com [technologynetworks.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. emerypharma.com [emerypharma.com]
- 24. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 25. Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to Cell-Based Cytotoxicity Assays for Ethanone, 1-(3-methyl-2-benzofuranyl)-
Abstract
This guide provides a detailed framework for evaluating the cytotoxic potential of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives have garnered significant interest in medicinal chemistry, with numerous studies demonstrating their potential as anticancer agents.[1][2] Specifically, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have shown selective cytotoxicity toward cancer cells, mediated through mechanisms such as the induction of apoptosis and generation of reactive oxygen species.[3][4][5] To build a comprehensive biological profile of the parent compound, this document outlines a multi-assay strategy. We present detailed, validated protocols for assessing cell viability, membrane integrity, and apoptosis induction. Methodologies include the MTT (metabolic activity), Neutral Red Uptake (lysosomal integrity), and LDH (membrane leakage) assays, supplemented by the Caspase-Glo® 3/7 assay for specific detection of programmed cell death. This integrated approach ensures a robust and multi-faceted characterization of the compound's cytotoxic and potential therapeutic effects.
Part 1: Foundational Experimental Design
A rigorous cytotoxicity assessment hinges on meticulous planning. The choices made before the first pipette touches a plate are critical for generating reproducible and meaningful data.
The Rationale of Cell Line Selection
The choice of cell line is paramount and should be directly guided by the research hypothesis.[6] Since derivatives of the target compound exhibit selective activity against cancer cells, a comparative approach is essential.[3][7] We recommend a panel that includes both cancer and non-cancerous "normal" cell lines. This allows for the determination of a Selectivity Index (SI) , a critical parameter in preclinical drug development.
Suggested Cell Lines for Initial Screening:
| Cell Line | Type | Origin | Rationale for Use |
| K562 | Chronic Myelogenous Leukemia | Human | Derivatives have shown high selective toxicity against this cell line.[3][7] |
| A549 | Lung Carcinoma | Human | A common model for solid tumors; some benzofuran derivatives are active against it.[2][8] |
| HeLa | Cervical Cancer | Human | A robust and widely used cancer cell line for general cytotoxicity screening.[1][9] |
| HaCaT | Keratinocyte | Human (Immortalized, Non-tumorigenic) | Used as a "normal" cell control in studies of benzofuran derivatives.[3][7] |
| MRC-5 | Fetal Lung Fibroblast | Human (Normal) | A standard fibroblast cell line recommended for ISO 10993-5 cytotoxicity testing.[10][11] |
Compound Handling and Vehicle Control
-
Solubility and Stock Solution: Ethanone, 1-(3-methyl-2-benzofuranyl)- should first be dissolved in a suitable solvent, typically 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock (e.g., 10-50 mM).
-
Working Dilutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells.
-
Vehicle Control: The final concentration of the solvent in the culture medium must be consistent across all wells and should not exceed a non-toxic level (typically ≤0.5% for DMSO).[12] A "vehicle control" (medium with the same final concentration of DMSO but no compound) is mandatory to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.
The Necessity of Multiple Controls
Every assay plate must be a self-validating system. This is achieved through the inclusion of a comprehensive set of controls.[13][14]
-
Untreated Control: Cells cultured in medium alone. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.
-
Positive Control: Cells treated with a compound known to induce the endpoint being measured (e.g., Doxorubicin or Triton™ X-100 for general cytotoxicity).[15] This confirms the assay is performing correctly.
-
Blank/Background Control: Wells containing complete culture medium without cells. This value is subtracted from all other readings to correct for background absorbance/luminescence.[16]
Part 2: Core Cytotoxicity Assessment Protocols
We will detail three distinct assays that probe different aspects of cellular health. This orthogonal approach provides a more complete picture than any single assay alone.[13]
"text-align: center; font-family: Arial; font-size: 12px;">Figure 1. General workflow for cytotoxicity screening.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[16]
"text-align: center; font-family: Arial; font-size: 12px;">Figure 2. Workflow for the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[16]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of Ethanone, 1-(3-methyl-2-benzofuranyl)- or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[16]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well).
-
% Viability = [Corrected Absorbance (Test Well) / Corrected Absorbance (Vehicle Control)] x 100.
-
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
This assay quantifies viable cells based on their ability to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][17] The dye is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of healthy, intact cells.[12] A decrease in dye uptake signals a loss of membrane integrity or cellular damage.
Protocol: Neutral Red Uptake Assay
-
Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Dye Incubation: Remove the treatment medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[18]
-
Wash: Discard the dye solution and wash the cells gently with 150 µL of DPBS to remove excess dye.[18]
-
Destain/Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[18]
-
Measurement: Place the plate on a shaker for 10-15 minutes to extract the dye. Measure the absorbance at 540 nm.[17]
-
Data Analysis:
-
% Viability is calculated using the same formula as the MTT assay.
-
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage or lysis of the cell membrane.[19][20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt into a colored formazan product.[20] The amount of color is proportional to the number of lysed cells.[19]
"text-align: center; font-family: Arial; font-size: 12px;">Figure 3. Workflow for the LDH cytotoxicity assay.
Protocol: LDH Assay
-
Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up additional wells for the "Maximum LDH Release" positive control.
-
Lysis for Positive Control: About 45 minutes before the end of the compound incubation period, add 10 µL of a 10X Lysis Buffer (often provided in commercial kits, e.g., Triton X-100 based) to the maximum release control wells.[13][21]
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[20] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® from Promega). Add 100 µL of the reaction mix to each well of the new plate containing the supernatant.[19]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Measurement: Measure the absorbance at 490 nm within one hour.
-
Data Analysis:
-
First, subtract the background absorbance (medium only) from all values.
-
% Cytotoxicity = [(Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
(Spontaneous Release = Vehicle Control; Maximum Release = Lysis Buffer Control).
-
Part 3: Mechanistic Insight via Apoptosis Assay
If the initial screens indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Since derivatives of this compound are known to induce apoptosis, directly measuring the activity of key executioner caspases is a highly relevant experiment.[3][5]
Caspase-Glo® 3/7 Assay: Detecting Programmed Cell Death
The Caspase-Glo® 3/7 Assay provides a luminescent method to measure the activities of caspase-3 and caspase-7, key effector enzymes in the apoptotic pathway.[22][23] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[22] The resulting light signal is proportional to the amount of caspase activity.
"text-align: center; font-family: Arial; font-size: 12px;">Figure 4."Add-Mix-Measure" workflow for the Caspase-Glo® 3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay
-
Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence.[14] Follow steps 1 and 2 of the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[22]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Interpretation: An increase in the luminescent signal relative to the vehicle control indicates the induction of caspase-3/7 activity and, by extension, apoptosis.
Part 4: Data Synthesis and Interpretation
Calculating the IC50 Value
For each assay, the half-maximal inhibitory concentration (IC50) should be determined. This is the concentration of the compound that causes a 50% reduction in cell viability (or a 50% increase in cytotoxicity). This value is calculated by plotting the percentage of viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Integrated Data Analysis
By combining the results, a comprehensive toxicity profile emerges.
Example Data Interpretation Table:
| Assay Result | Interpretation |
| ↓ MTT, ↑ LDH, ↑ Caspase-3/7 | Strong evidence of cytotoxicity primarily mediated by apoptosis, leading to loss of metabolic activity and membrane integrity. |
| ↓ MTT, ↑ LDH, ↔ Caspase-3/7 | Suggests a necrotic or other non-apoptotic cell death pathway where membrane integrity is lost. |
| ↓ MTT, ↔ LDH, ↔ Caspase-3/7 | Indicates a cytostatic effect (inhibition of proliferation) or metabolic impairment without immediate cell death. |
Determining the Selectivity Index (SI)
The therapeutic potential of a compound often lies in its ability to selectively target cancer cells over healthy ones. The SI provides a quantitative measure of this selectivity.
SI = IC50 in Normal Cells (e.g., HaCaT) / IC50 in Cancer Cells (e.g., K562)
A higher SI value (typically >2-3) is desirable, indicating that the compound is more potent against the cancer cell line.[3][7]
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: MDPI, URL: [Link]
-
Gadaleta, D., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Source: MDPI, URL: [Link]
-
National Toxicology Program (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Source: NTP, URL: [Link]
-
Provost, J. & Wallert, M. (2019). MTT Proliferation Assay Protocol. Source: ResearchGate, URL: [Link]
-
Wainszelbaum, M.J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Source: NIH, URL: [Link]
-
Scribd (n.d.). MTT Assay Protocol for Lab Use. Source: Scribd, URL: [Link]
-
protocols.io (2024). LDH cytotoxicity assay. Source: protocols.io, URL: [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Source: NCBI Bookshelf, URL: [Link]
-
Al-Ostath, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PubMed Central, URL: [Link]
-
ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Source: ResearchGate, URL: [Link]
-
Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. Source: PubMed Central, URL: [Link]
-
Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Source: Creative Biolabs, URL: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Source: Cell Biologics, URL: [Link]
-
ResearchGate (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Source: ResearchGate, URL: [Link]
-
Riss, T.L. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Source: NCBI Bookshelf, URL: [Link]
-
Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Source: PubMed Central, URL: [Link]
-
El-Sayed, N.F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Publishing, URL: [Link]
-
RE-Place (n.d.). Neutral Red Uptake Assay. Source: RE-Place, URL: [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Source: IIVS, URL: [Link]
-
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature, URL: [Link]
-
National Toxicology Program (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Source: NTP, URL: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: ResearchGate, URL: [Link]
-
Cell Biolabs, Inc. (n.d.). FAQ: Cell Viability and Cytotoxicity Assay. Source: Cell Biolabs, URL: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: PubMed, URL: [Link]
-
Bio-protocol (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. Source: Bio-protocol, URL: [Link]
-
ResearchGate (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Source: ResearchGate, URL: [Link]
-
Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Source: Johner Institute, URL: [Link]
-
ResearchGate (2014). What would be my positive control for an MTT assay?. Source: ResearchGate, URL: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: PubMed Central, URL: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.johner-institute.com [blog.johner-institute.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 18. qualitybiological.com [qualitybiological.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.kr]
Quantitative Analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)- by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note AN-28692
Abstract
This application note presents robust and validated analytical methods for the precise quantification of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key intermediate and impurity in various synthetic pathways. We provide detailed protocols for two orthogonal techniques: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and fitness for purpose in research, development, and manufacturing environments.[1][2][3]
Introduction and Analyte Profile
Ethanone, 1-(3-methyl-2-benzofuranyl)- is a substituted benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry and materials science, making the accurate quantification of this specific ethanone derivative critical for process optimization, impurity profiling, and quality assurance.[4][5] The development of reliable analytical procedures is essential to control the quality of active pharmaceutical ingredients (APIs) and other fine chemicals where this compound may be present.
This guide provides two distinct, validated methods to address different analytical needs: HPLC-UV for its robustness in routine assays and GC-MS for its superior sensitivity and structural confirmation capabilities.
Analyte Details:
| Property | Value | Source |
| Systematic Name | Ethanone, 1-(3-methyl-2-benzofuranyl)- | [6] |
| Synonym | 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | [6][7] |
| CAS Number | 28692-51-5 (and 23911-56-0) | [6][7] |
| Molecular Formula | C₁₁H₁₀O₂ | [6][8] |
| Molecular Weight | 174.20 g/mol | [6][8] |
| Structure | PubChem CID: 91722881 |
Method Selection Rationale
The choice between HPLC and GC-MS depends on the analytical objective.
-
HPLC-UV (Method A): This is the preferred method for routine quantification (assay) and purity determination in drug substances and products. Its advantages include high precision, robustness, and ease of use. The chromophore of the benzofuran ring system allows for sensitive UV detection.
-
GC-MS (Method B): This method is ideal for identification and quantification of trace-level impurities. The volatility of the analyte makes it amenable to gas chromatography. Mass spectrometric detection provides high selectivity and structural information from the fragmentation pattern, making it a powerful tool for confirmatory analysis and impurity identification.[9][10]
Caption: Decision workflow for selecting the appropriate analytical method.
General Sample & Standard Preparation
The following protocols are foundational for both methods. All glassware must be volumetric and Class A. Solvents should be of HPLC or GC grade as appropriate.
Diluent Preparation
Prepare a 50:50 (v/v) mixture of Acetonitrile and Deionized Water.
Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of Ethanone, 1-(3-methyl-2-benzofuranyl)- reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Working Standard & Calibration Curve Preparation
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent. A typical concentration range for HPLC would be 1-100 µg/mL. For GC-MS, a lower range of 0.05-10 µg/mL may be more appropriate.
Sample Preparation (General Protocol)
This protocol assumes the sample is a solid powder (e.g., drug substance).
-
Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Allow the solution to cool to room temperature and dilute to the mark.
-
Filter the solution through a 0.45 µm chemical-resistant syringe filter (e.g., PTFE) into an appropriate vial for analysis. This yields a nominal concentration of 100 µg/mL. Further dilution may be necessary to fall within the calibration range.
Method A: HPLC-UV Quantification
This reverse-phase HPLC method provides excellent separation and quantification for assay and purity analysis.[7]
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | SIELC Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 |
| Mobile Phase A | Deionized Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 60% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | ~15 minutes |
Causality: A C18 or polar-embedded reverse-phase column is chosen due to the moderate polarity of the analyte. The acetonitrile/water mobile phase provides good peak shape and resolution. Phosphoric acid is used to control the pH and suppress silanol interactions, improving peak symmetry.[7][11] A gradient elution is employed to ensure elution of any late-eluting impurities and to re-equilibrate the column efficiently.
System Suitability
Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
Method B: GC-MS Confirmatory Analysis
This method provides orthogonal confirmation of identity and is suitable for trace-level quantification.
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977B MSD, or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Splitless mode) |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
Causality: A non-polar DB-5ms column is selected as it is a general-purpose column suitable for a wide range of semi-volatile aromatic compounds. A splitless injection is used to maximize sensitivity for trace analysis. The temperature program is designed to provide good chromatographic separation from potential impurities while keeping the run time reasonable. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[9]
System Suitability & SIM Ions
-
System Suitability: Inject a mid-range standard; verify peak shape and signal-to-noise ratio (S/N > 100).
-
SIM Ions for Quantification: For enhanced sensitivity, monitor the following ions (hypothetical, must be confirmed experimentally):
-
Quantifier Ion: m/z 174 (Molecular Ion, M⁺)
-
Qualifier Ions: m/z 159 ([M-CH₃]⁺), m/z 131 ([M-CH₃CO]⁺)
-
Method Validation Protocol (ICH Q2(R1))
All analytical procedures intended for quality control must be validated to demonstrate their suitability.[1][2][3] The following parameters should be assessed.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 8. 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)-
Welcome to the technical support center for the synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of its synthesis, ultimately improving yield and purity.
I. Overview of Synthetic Strategies
The synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)-, often referred to as 2-acetyl-3-methylbenzofuran, can be approached through several synthetic routes. The most common and direct method is the Friedel-Crafts acylation of 3-methylbenzofuran. However, challenges such as regioselectivity and potential side reactions necessitate a thorough understanding of the reaction mechanism and optimization of reaction conditions.[1][2][3]
An alternative and often high-yielding approach involves the cyclization of a suitably substituted precursor, such as the reaction between an o-hydroxyacetophenone and chloroacetone.[4][5] This guide will address common issues encountered in both primary synthetic pathways.
Workflow of Common Synthetic Routes
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
Side reactions in the synthesis of "Ethanone, 1-(3-methyl-2-benzofuranyl)-"
Technical Support Center: Synthesis of 1-(3-methyl-2-benzofuranyl)ethanone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 2-acetyl-3-methylbenzofuran). Benzofuran scaffolds are pivotal in medicinal chemistry and materials science, making robust synthetic procedures essential.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations for the formation of byproducts, and optimized procedures to ensure the integrity of your synthesis.
Section 1: Overview of Primary Synthetic Routes
The synthesis of 1-(3-methyl-2-benzofuranyl)ethanone is most commonly achieved via two strategic pathways:
-
Friedel-Crafts Acylation of 3-Methylbenzofuran: This is an electrophilic aromatic substitution where 3-methylbenzofuran is acylated, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst. The methyl group at the C3 position acts as a strong director, favoring acylation at the desired C2 position.[3] However, improper reaction conditions can lead to poor regioselectivity and other side reactions.[1][4]
-
Cyclization of o-Hydroxyacetophenone with Chloroacetone: This classical approach involves the initial O-alkylation of a substituted o-hydroxyacetophenone with chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring.[5][6] While effective, this route can suffer from incomplete reactions or side reactions involving the reactive chloroacetone starting material.
The following workflow illustrates the more common Friedel-Crafts approach, which will be the primary focus of our troubleshooting guide.
Caption: General workflow for the Friedel-Crafts synthesis of the target compound.
Section 2: Troubleshooting Guide for Side Reactions
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Issue 1: Poor Regioselectivity - Contamination with Isomeric Byproducts
Question: My final product is contaminated with an isomer that is difficult to separate. NMR analysis suggests acylation occurred at a different position on the benzofuran ring. Why did this happen and how can I prevent it?
Answer: This is a classic side reaction in the acylation of benzofurans.[1][4] While the C3-methyl group strongly directs the incoming acyl group to the C2 position, alternative acylation can occur, especially under harsh conditions.
Probable Causes & Mechanisms:
-
C5 or C7 Acylation: The most likely isomeric byproduct results from acylation on the benzene portion of the scaffold, typically at the C5 or C7 positions. This occurs when the Lewis acid is overly reactive or used in stoichiometric excess, leading to competitive electrophilic substitution on the electron-rich benzene ring.
-
Kinetic vs. Thermodynamic Control: Aggressive reaction conditions (e.g., high temperatures, strong Lewis acids like AlCl₃) can overcome the directing effect of the C3-methyl group, leading to a mixture of thermodynamically favored isomers.
Solutions:
-
Choice of Lewis Acid: The reactivity of the Lewis acid is critical. Overly strong acids can decrease selectivity. Consider using milder Lewis acids.
-
Temperature Control: Maintain strict temperature control. Initiating the reaction at 0°C or below can significantly enhance regioselectivity by favoring the kinetically preferred C2 acylation.
-
Solvent Choice: The solvent can influence the activity of the Lewis acid. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.
| Lewis Acid | Typical Temperature | Selectivity for C2-Acylation | Notes |
| AlCl₃ | 0°C to RT | Moderate to Good | Highly active, can promote side reactions. Requires strictly anhydrous conditions.[7] |
| SnCl₄ | 0°C to RT | Good | Milder than AlCl₃, often providing cleaner reactions. |
| FeCl₃ | RT | Good to Excellent | A mild and cost-effective Lewis acid that can serve as both a catalyst and an oxidant, often leading to high selectivity.[8] |
| TFAA | RT | Excellent | Trifluoroacetic anhydride can mediate acylation without a Lewis acid, often providing very high regioselectivity for the C2 position. |
Corrective Action Protocol: If you have already produced an isomeric mixture, purification can be challenging.
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities, this can be an effective, scalable solution.
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative reverse-phase HPLC is a reliable method for separating closely related isomers.[9]
Issue 2: Product Degradation and Polymerization
Question: My reaction mixture turns dark, and I isolate a tar-like substance with very little of my desired product. What is causing this degradation?
Answer: Benzofurans are susceptible to degradation, particularly under strongly acidic conditions, which can lead to ring-opening or polymerization.[10]
Probable Causes & Mechanisms:
-
Acid-Catalyzed Ring Opening: The ether linkage in the benzofuran ring can be protonated by strong acids. This can initiate a cascade of reactions, including ring-opening, which generates reactive intermediates that readily polymerize.
-
Excess Acylating Agent/Lewis Acid: Using a large excess of the Lewis acid or allowing the temperature to rise uncontrollably can accelerate decomposition pathways.
Caption: Simplified pathway of acid-catalyzed product degradation.
Solutions:
-
Inverse Addition: Add the Lewis acid to the solution of 3-methylbenzofuran and the acylating agent at low temperature. This maintains a low instantaneous concentration of the highly reactive acylium ion.
-
Strict Stoichiometry: Use the minimum effective amount of Lewis acid (typically 1.0 to 1.2 equivalents for AlCl₃).
-
Neutralize Purification Media: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine in the eluent) to prevent on-column degradation.
Issue 3: Formation of Halogenated Byproducts
Question: My mass spectrometry data shows peaks corresponding to the addition of bromine or chlorine to my product. Where are these halogens coming from?
Answer: Halogenation is a potential side reaction, particularly if your synthesis involves reagents like N-bromosuccinimide (NBS) for other steps or if certain Lewis acids are used under specific conditions.
Probable Causes & Mechanisms:
-
Side Reaction with Brominating Agents: While not part of the primary acylation, subsequent synthetic steps might involve bromination. Studies have shown that the methyl group at C3 can be brominated using NBS. Furthermore, if the benzene ring is highly activated (e.g., with methoxy groups), electrophilic substitution on the ring can also occur.[5]
-
Lewis Acid-Mediated Halogenation: Although less common, some Lewis acids (e.g., FeCl₃ from a contaminated source) could potentially mediate halogenation if a halogen source is present.
Solutions:
-
Ensure Reagent Purity: Use high-purity starting materials and catalysts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that could generate radical species and promote unwanted halogenation.
-
Sequential Planning: If a subsequent bromination step is required, ensure the acylation product is fully purified first to prevent unexpected reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm that I have the correct C2-acylated isomer?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, a 2D NMR experiment like Heteronuclear Multiple Bond Correlation (HMBC) will show a correlation between the carbonyl carbon of the acetyl group and the proton of the C3-methyl group, confirming the C2-C(O)CH₃ connectivity. A Nuclear Overhauser Effect (NOE) experiment can also be used to show spatial proximity between the acetyl protons and the C3-methyl protons.
Q2: Are there any metal-free methods to synthesize 1-(3-methyl-2-benzofuranyl)ethanone?
A2: Yes. A highly effective metal-free alternative is the use of trifluoroacetic anhydride (TFAA) to mediate the acylation with a carboxylic acid (in this case, acetic acid). This method often proceeds at room temperature with high regioselectivity and avoids the handling of moisture-sensitive and often harsh Lewis acids.
Q3: My cyclization reaction using o-hydroxyacetophenone and chloroacetone is not going to completion. What can I do?
A3: Incomplete conversion in this synthesis is often due to an insufficiently strong base or poor solubility.
-
Base: Ensure you are using at least two equivalents of a powdered, anhydrous base like potassium carbonate (K₂CO₃).
-
Solvent: Use a polar aprotic solvent like acetonitrile or DMF to ensure all reagents are fully dissolved.[5][6]
-
Catalyst: Adding a catalytic amount of potassium iodide (KI) can accelerate the initial O-alkylation step through the Finkelstein reaction.
Section 4: Optimized Experimental Protocol (Friedel-Crafts Route)
This protocol is designed to maximize yield and minimize the formation of the side products discussed above.
Materials:
-
3-Methylbenzofuran (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Anhydrous Tin(IV) Chloride (SnCl₄) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 3-methylbenzofuran (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the solution, followed by the dropwise addition of SnCl₄ (1.2 eq.) over 20-30 minutes. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products by favoring the kinetic C2-acylated product.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Causality: The bicarb wash neutralizes residual acid, preventing product degradation during concentration.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol or a mixture of hexane/ethyl acetate to yield pure 1-(3-methyl-2-benzofuranyl)ethanone.
References
-
Dhiman, S., & Ramasastry, S. S. V. (2018). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry, 83(15), 8089–8103. [Link]
-
Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3358–3362. [Link]
-
Padwa, A., & Kulkarni, Y. S. (1987). Synthesis of benzofurans via Friedel–Crafts acylation. Tetrahedron Letters, 28(24), 2715-2718. [Link]
-
Malebari, A. M., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 21(11), 1469. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Uto, K., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31089-31093. [Link]
-
Li, Y., et al. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 20(7), 12725-12736. [Link]
-
Uto, K., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12, 31089-31093. [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
-
ResearchGate. (n.d.). 2-Acetylbenzofurans: Synthesis, Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-acetyl benzofuran 164. Retrieved from [Link]
-
Zheng, X., et al. (2022). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc, 2022(5), 60-69. [Link]
-
ResearchGate. (n.d.). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. Retrieved from [Link]
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Rasayan Journal of Chemistry, 7(1), 88-92. [Link]
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of Ethanone, 1-(3-methyl-2-benzofuranyl)- in Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the compound Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0) in various bioassay formats. This document provides in-depth troubleshooting, detailed experimental protocols, and a comprehensive understanding of the underlying principles to ensure the generation of accurate and reproducible data.
Understanding the Challenge: Physicochemical Properties of Ethanone, 1-(3-methyl-2-benzofuranyl)-
Ethanone, 1-(3-methyl-2-benzofuranyl)- is a benzofuran derivative with a molecular formula of C₁₁H₁₀O₂ and a molecular weight of approximately 174.20 g/mol .[1] Its chemical structure contributes to its challenging solubility profile in aqueous solutions, a critical factor in most biological assays.
| Property | Value | Implication for Bioassays |
| Water Solubility | 189 mg/L at 20°C[1] | Very low solubility in aqueous buffers and cell culture media, leading to a high risk of precipitation. |
| LogP | 3.1[1] | Moderately lipophilic ("greaseball" molecule), indicating a preference for non-polar environments over aqueous solutions.[1] |
| pKa (estimated) | 7.0 (neutral)[2] | As a neutral compound, its solubility is not significantly affected by pH changes within the typical physiological range of bioassays. |
This combination of low aqueous solubility and moderate lipophilicity is the primary reason for experimental challenges such as compound precipitation, which can lead to inaccurate and unreliable bioassay results.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with Ethanone, 1-(3-methyl-2-benzofuranyl)- and provides actionable solutions.
Q1: My compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of "solvent shock," where the compound rapidly leaves the soluble environment of the organic solvent (DMSO) and enters the non-soluble aqueous environment, causing it to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for many nonpolar compounds, high concentrations can be toxic to cells.[4][5] For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).[3] However, this low concentration may not be sufficient to maintain the solubility of Ethanone, 1-(3-methyl-2-benzofuranyl)-. It's crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[3]
-
Optimize the Addition and Mixing Method:
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound stock.
-
Add the compound stock solution dropwise to the vortexing or rapidly stirring aqueous solution. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Immediately after addition, mix the solution thoroughly by gentle pipetting or vortexing.
-
-
Lower the Stock Solution Concentration: Preparing a more dilute stock solution in DMSO may allow for a larger volume to be added to the aqueous phase, facilitating better mixing and reducing the immediate concentration gradient.
Q2: I'm observing a decrease in the apparent activity of my compound at higher concentrations. Could this be a solubility issue?
A2: Yes, this is a strong indication of compound precipitation. When the compound precipitates, the actual concentration in solution is lower than the intended concentration, leading to a plateau or even a decrease in the dose-response curve. This can be misinterpreted as a loss of efficacy or a complex biological effect.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate (e.g., 96-well plate) under a microscope for any signs of precipitation, which may appear as crystals, amorphous sediment, or a cloudy appearance.[6]
-
Determine the Maximum Soluble Concentration: Before conducting your main experiment, it is highly recommended to determine the kinetic solubility of Ethanone, 1-(3-methyl-2-benzofuranyl)- in your specific assay medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: Are there alternatives to DMSO for dissolving Ethanone, 1-(3-methyl-2-benzofuranyl)-?
A3: While DMSO is the most common primary solvent, other options and co-solvents can be explored, especially if your assay is sensitive to DMSO.
-
Ethanol: Can be used as a co-solvent, but like DMSO, its final concentration must be carefully controlled to avoid cytotoxicity.[7]
-
Co-solvent Mixtures: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might provide better solubility than a single solvent.[4]
-
Formulation Strategies: For highly insoluble compounds, advanced formulation strategies such as cyclodextrin inclusion complexes or nanoparticle formulations can be employed to enhance aqueous solubility. These are discussed in detail in the "Advanced Solubilization Strategies" section.
Core Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of Ethanone, 1-(3-methyl-2-benzofuranyl)- in DMSO.
Materials:
-
Ethanone, 1-(3-methyl-2-benzofuranyl)- (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of Ethanone, 1-(3-methyl-2-benzofuranyl)- needed to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM stock:
-
Molecular Weight = 174.20 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock:
-
Mass = 0.01 mol/L * 0.001 L * 174.20 g/mol = 0.001742 g = 1.742 mg
-
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile amber vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Determination of Kinetic Solubility in Assay Medium
This protocol helps determine the maximum concentration of Ethanone, 1-(3-methyl-2-benzofuranyl)- that remains in solution in your specific bioassay medium.
Materials:
-
10 mM stock solution of Ethanone, 1-(3-methyl-2-benzofuranyl)- in DMSO
-
Your specific bioassay medium (e.g., cell culture medium with serum), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare serial dilutions: In the 96-well plate, prepare a series of dilutions of your compound in the pre-warmed assay medium. Aim for a final DMSO concentration that is consistent with your planned experiment (e.g., 0.5%).
-
Incubate: Incubate the plate under the same conditions as your bioassay (e.g., 37°C, 5% CO₂) for a duration that reflects your experimental timeline (e.g., 2, 24, 48 hours).
-
Visual Inspection: At various time points, visually inspect the wells for any signs of precipitation.
-
Quantitative Measurement (Optional but Recommended): Measure the absorbance of each well at 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to compound precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is your maximum working soluble concentration.
Caption: Comparison of nanoparticle preparation methods.
Concluding Remarks
Overcoming the solubility challenges of Ethanone, 1-(3-methyl-2-benzofuranyl)- is crucial for obtaining reliable and meaningful data in bioassays. A systematic approach, starting with the simplest methods like optimizing DMSO concentration and moving towards more advanced formulation strategies when necessary, will enable researchers to effectively work with this and other poorly soluble compounds. Always ensure to perform appropriate vehicle controls and solubility checks to validate your experimental system.
References
-
World Scientific Publishing. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. [Link]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
Scent.vn. Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS 23911-56-0). [Link]
-
ResearchGate. What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. [Link]
-
PubMed. (2017). Nanoprecipitation for Poorly Water-Soluble Drugs. [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
The Queller/Strassmann Lab. Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
PMC - NIH. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
MDPI. (2021). Inclusion Complex of a Cationic Mono-Choline-β-Cyclodextrin Derivative with Resveratrol: Preparation, Characterization, and Wound-Healing Activity. [Link]
-
Stanford University. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. [Link]
-
ResearchGate. Solvent evaporation method of preparation for nanoparticles. [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
PMC - NIH. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
PMC - NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Bentham Science Publisher. Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. [Link]
-
ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]
Sources
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. yeasenbio.com [yeasenbio.com]
"Ethanone, 1-(3-methyl-2-benzofuranyl)-" stability issues and degradation products
Technical Support Center: Ethanone, 1-(3-methyl-2-benzofuranyl)-
Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS: 23911-56-0), also commonly known as 2-acetyl-3-methylbenzofuran. This guide is designed to provide in-depth answers and troubleshooting protocols related to the stability of this compound. As a key intermediate in organic synthesis, understanding its stability profile is critical for ensuring experimental reproducibility and the purity of target molecules.
Section 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common questions regarding the day-to-day handling, storage, and stability of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Q1: What are the optimal long-term storage conditions for Ethanone, 1-(3-methyl-2-benzofuranyl)-?
A: For optimal long-term stability, Ethanone, 1-(3-methyl-2-benzofuranyl)- should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C). The container should be made of amber glass or be otherwise protected from light.
-
Causality: The compound, while possessing good thermal stability with a high boiling point of 277.6°C[1], is susceptible to long-term degradation from atmospheric oxygen and light. The benzofuran moiety can undergo slow oxidation, and its strong UV absorption at 300 nm suggests a potential for photodegradation.[1] Inerting the container and protecting it from light are crucial preventative measures.
Q2: I've noticed my solid sample has developed a yellowish tint over time. What is the likely cause?
A: A color change from white/off-white to yellow is a common indicator of degradation. This is most likely due to a combination of gradual oxidation and/or photodegradation.
-
Causality: Oxidation of the electron-rich furan ring can lead to the formation of conjugated, chromophoric byproducts.[2] Similarly, photochemical reactions, particularly under UV exposure, can generate colored impurities.[3][4] While the compound itself is stable, these minor degradation pathways can become apparent over extended periods, especially if storage conditions are not ideal. We recommend running a purity check via HPLC if a color change is observed.
Q3: My compound appears to be degrading in my experimental solution. What are the most probable degradation pathways?
A: Based on the structure of the benzofuran ring and the acetyl group, there are three primary degradation pathways to consider under typical experimental conditions: oxidation, photodegradation, and, to a lesser extent, hydrolysis under harsh pH conditions.
-
Oxidative Degradation: This is often the most significant pathway. The C2-C3 double bond of the furan ring is susceptible to attack by oxidizing agents (including dissolved oxygen, peroxides in solvents, or specific reagents). The initial step is often the formation of a reactive epoxide intermediate.[2]
-
Photodegradation: Benzofuran derivatives can be photolabile. Exposure to sunlight or laboratory light sources (especially UV) can induce degradation. This process can be accelerated in solution, particularly in the presence of photosensitizers.[3] Mechanisms can include hydroxylation of the aromatic ring or oxidative cleavage of the furan ring.[4]
-
Hydrolytic Degradation: The ketone functional group is generally stable. However, under forcing conditions (strong acid or base at elevated temperatures), cleavage of the benzofuran ring system itself may occur, though this is less common than oxidation or photodegradation.
Q4: What are the potential degradation products I should screen for during analysis?
A: Identifying degradation products is key to understanding the stability issue. Based on the likely pathways, you should look for masses corresponding to the following structures:
-
From Oxidation:
-
From Photodegradation:
-
From Microbial/Metabolic Degradation (if applicable):
-
Studies on related compounds show that biological systems can cleave the furan ring, eventually leading to metabolites like salicylic acid.[5]
-
Q5: How can I minimize compound degradation during my experimental workflows?
A: Proactive measures can significantly enhance stability:
-
Use High-Purity, Degassed Solvents: Remove dissolved oxygen by sparging with nitrogen or argon. Avoid using old solvents that may contain peroxides.
-
Protect from Light: Use amber glassware or wrap vessels in aluminum foil, especially for reactions running over extended periods.
-
Maintain an Inert Atmosphere: For sensitive reactions, work under a nitrogen or argon blanket.
-
Control Temperature: Avoid unnecessary heating. The compound has good thermal stability, but heat can accelerate other degradation pathways like oxidation.[1]
Section 2: Troubleshooting Guide: Investigating Degradation
This guide provides a logical workflow for confirming and identifying degradation when unexpected analytical results arise.
Problem: You observe unknown peaks in your HPLC or LC-MS chromatogram that are not attributable to starting materials or expected products.
Workflow for Investigating Compound Degradation
Sources
- 1. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis & Scale-Up of 1-(3-methyl-2-benzofuranyl)ethanone
Welcome to the technical support guide for the synthesis and scale-up of Ethanone, 1-(3-methyl-2-benzofuranyl)- (also known as 2-acetyl-3-methylbenzofuran). This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will delve into the causality behind experimental issues and provide actionable, field-proven solutions.
The benzofuran core is a privileged scaffold in medicinal chemistry and materials science, making robust synthetic routes to its derivatives, such as 2-acetyl-3-methylbenzofuran, highly valuable.[1][2] While several synthetic pathways exist, the Friedel-Crafts acylation of 3-methylbenzofuran is a common and powerful, yet often challenging, method. This guide focuses primarily on troubleshooting this route and introduces viable alternatives for improved scalability and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
Low conversion is a frequent hurdle, especially during initial scale-up attempts. The root cause often lies with the catalyst system or reaction conditions.
Probable Causes & Solutions:
-
Deactivation of Lewis Acid Catalyst: Friedel-Crafts reactions typically employ strong, moisture-sensitive Lewis acids like Aluminum Chloride (AlCl₃).[3] Any residual moisture in the starting materials, solvent, or reaction atmosphere will rapidly quench the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle the Lewis acid under an inert atmosphere (e.g., Nitrogen or Argon). For substrates with Lewis basic sites, a stoichiometric amount of catalyst is often required as it can be consumed by complexation.[3]
-
-
Insufficiently Reactive Acylating Agent: The choice of acetylating agent is critical. While acetic anhydride can be used, acetyl chloride is generally more reactive and often leads to higher conversion.[4]
-
Solution: If using acetic anhydride yields poor results, switch to acetyl chloride. Alternatively, trifluoroacetic anhydride (TFAA) mediated acylation using acetic acid as the acylating agent can be a highly effective method.
-
-
Poor Mass & Heat Transfer: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing the reaction to stall or generate side products.
-
Solution: Employ mechanical overhead stirring for reactions larger than 1L. Ensure the vortex is sufficient to keep all solids suspended and promote efficient mixing.
-
Q2: I'm getting a mixture of products, primarily isomers. How can I improve the regioselectivity for the desired 2-acetyl product?
This is arguably the most significant challenge in the functionalization of the benzofuran core. The electronic properties of the benzofuran ring can permit acylation at both the C2 and C3 positions, leading to difficult-to-separate isomeric mixtures.[4][5]
Probable Causes & Solutions:
-
Inherent Substrate Reactivity: Standard Friedel-Crafts conditions can lack the subtlety to distinguish between the electronically similar C2 and C3 positions, leading to mixtures.[6]
-
Solution 1 (Condition Optimization): Modify the reaction conditions. Employing a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or running the reaction at a lower temperature can sometimes favor the formation of one isomer over the other.[7]
-
Solution 2 (Alternative Strategy): For cases where regioselectivity is persistently poor, a complete change in strategy is often the most effective solution. A chalcone rearrangement strategy has been developed for the highly selective synthesis of 3-acylbenzofurans and can be adapted.[5][8] This approach avoids direct acylation of the benzofuran ring, thus circumventing the regioselectivity problem.
-
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing thermal safety?
Exothermic runaway is a critical safety hazard during scale-up. The heat generated by the reaction must be removed efficiently, but as vessel size increases, the surface-area-to-volume ratio decreases, making cooling less effective.[9]
Probable Causes & Solutions:
-
Rapid Reagent Addition: Adding the Lewis acid or acetyl chloride too quickly will generate heat faster than the reactor's cooling system can dissipate it.
-
Solution: Implement a semi-batch addition protocol. Add the most reactive reagent (typically the acetyl chloride/Lewis acid complex) slowly and subsurface via a syringe pump or addition funnel. The addition rate should be tied to the internal temperature, ensuring it does not exceed a predetermined setpoint.
-
-
Lack of Thermal Data: Proceeding with scale-up without understanding the reaction's thermal profile is unsafe.
-
Solution: Before scaling beyond the lab bench, perform reaction calorimetry studies (e.g., using an RC1 or similar instrument) to quantify the heat of reaction, maximum temperature of synthetic reaction (MTSR), and potential for thermal accumulation.[10] This data is essential for designing a safe process at scale.
-
Q4: The workup is problematic, and I'm struggling with product isolation and purity. What can I do?
Difficult workups are often related to the quenching of the strong Lewis acid and the resulting byproducts.
Probable Causes & Solutions:
-
Formation of Emulsions: Quenching the AlCl₃ complex with water can be highly exothermic and form stable aluminum salt emulsions that complicate phase separation.
-
Solution: Perform a "reverse quench" by slowly transferring the reaction mixture to a chilled, vigorously stirred vessel of water or dilute acid. Alternatively, quench by slowly adding crushed ice to the reaction vessel at a low temperature (0-5 °C).
-
-
Persistent Impurities: Common impurities include unreacted starting material, regioisomers, and poly-acylated byproducts.
-
Solution: Purification can be achieved through several methods.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often the most scalable method.
-
Silica Gel Chromatography: Effective for removing most impurities at the lab scale.[11]
-
Reverse-Phase HPLC: For achieving very high purity, preparative HPLC can be employed.[12][13]
-
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low/No Conversion | Moisture deactivating the Lewis acid catalyst. | Use anhydrous solvents and reagents; run under an inert atmosphere.[4] |
| Insufficiently reactive acylating agent. | Use acetyl chloride instead of acetic anhydride, or a TFAA-mediated system.[4] | |
| Poor Regioselectivity | Inherent electronic properties of the benzofuran ring. | Modify conditions (milder Lewis acid, lower temperature) or switch to a more selective synthesis strategy like a chalcone rearrangement.[4][5] |
| Harsh reaction conditions (high temp, strong Lewis acid). | Lower the reaction temperature and screen milder Lewis acids (FeCl₃, ZnCl₂). | |
| Exothermic Runaway | Decreased surface-area-to-volume ratio on scale-up. | Perform reaction calorimetry to assess thermal risk before scale-up.[9][10] |
| Rapid addition of reagents. | Use a controlled, semi-batch addition of the limiting reagent, monitoring the internal temperature. | |
| Purification Issues | Formation of emulsions during aqueous workup. | Perform a "reverse quench" into chilled water or slowly add ice to the reaction mixture. |
| Presence of isomers and poly-acylated byproducts. | Purify via recrystallization (for solids), column chromatography, or preparative HPLC for high purity.[11][12] |
Experimental Protocols & Methodologies
Protocol 1: Lab-Scale Friedel-Crafts Acylation of 3-Methylbenzofuran
This protocol is a representative lab-scale procedure and must be optimized for specific equipment and safety considerations before any scale-up.
-
Vessel Preparation: To a 250 mL, three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-methylbenzofuran (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).
-
Inerting: Purge the vessel with nitrogen and cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Under a positive pressure of nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, very slowly add the reaction mixture to a separate beaker containing crushed ice (approx. 100 g) with vigorous stirring. Caution: This is highly exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by silica gel column chromatography or recrystallization.
Visualized Workflows and Mechanisms
Mechanism: Friedel-Crafts Acylation
The diagram below illustrates the generally accepted mechanism for the Lewis-acid catalyzed acylation of 3-methylbenzofuran.
Caption: Mechanism of Friedel-Crafts acylation on 3-methylbenzofuran.
Workflow: Troubleshooting Low Reaction Yield
This decision tree provides a logical workflow for diagnosing and solving issues of low product yield.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. catsci.com [catsci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 13. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Biological Activity of 1-(3-methyl-2-benzofuranyl)ethanone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers working with 1-(3-methyl-2-benzofuranyl)ethanone and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the synthesis, optimization, and biological evaluation of this promising class of compounds. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research decisions.
Section 1: Synthesis and Purification Troubleshooting
This section addresses common hurdles in the chemical synthesis and purification stages of your derivative development.
Question: My initial synthesis of the 1-(3-methyl-2-benzofuranyl)ethanone core has a low yield. What are the most common causes and how can I troubleshoot this?
Answer: Low yield in the synthesis of the core benzofuran scaffold is a frequent issue. The most common synthetic route involves the reaction of an o-hydroxyacetophenone with chloroacetone, and several factors can impact its efficiency.[1][2]
-
Base and Solvent System: The choice of base and solvent is critical. A base that is too strong can lead to side reactions and decomposition of the starting materials. Conversely, a base that is too weak may result in an incomplete reaction. Consider screening different base/solvent combinations, such as K₂CO₃ in acetone or NaH in THF, to find the optimal conditions for your specific substituted o-hydroxyacetophenone.
-
Reaction Temperature: These cyclization reactions can be sensitive to temperature. Running the reaction at too high a temperature can promote the formation of undesired byproducts. We recommend starting at a moderate temperature (e.g., refluxing acetone) and adjusting as needed based on TLC or LC-MS monitoring of the reaction progress.
-
Purity of Starting Materials: Impurities in the o-hydroxyacetophenone or chloroacetone can significantly inhibit the reaction. Ensure your starting materials are of high purity, using recrystallization or distillation if necessary.
-
Moisture Content: The presence of water can interfere with many base-catalyzed reactions. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture.
Question: I am having difficulty purifying my final derivative. What are the recommended methods for this class of compounds?
Answer: Purification of benzofuran derivatives, which are often moderately lipophilic (LogP ≈ 3.1)[2], typically requires chromatographic methods.
-
Silica Gel Column Chromatography: This is the most common and effective method.[1] A gradient elution system, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane), is usually effective. The exact solvent system will depend on the specific substitutions on your derivative.
-
Recrystallization: If your compound is a solid and you have achieved a reasonable level of purity (>90%) via chromatography, recrystallization can be an excellent final step to obtain highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
-
Reverse Phase HPLC: For difficult separations or for obtaining analytical-grade purity, reverse phase High-Performance Liquid Chromatography (HPLC) is a powerful tool.[2]
Troubleshooting Tip: If your compound is streaking on the silica column, it may be due to its acidic nature or strong interaction with the silica. Try adding a small amount of a modifier to your eluent, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds, to improve the peak shape and separation.
Section 2: Strategies for Enhancing Biological Activity (SAR)
This section provides guidance on making structural modifications to improve the potency and selectivity of your derivatives, based on established Structure-Activity Relationship (SAR) principles for the benzofuran scaffold.
Question: My lead compound shows only modest biological activity. Which positions on the benzofuran ring are the most promising to modify for improved potency?
Answer: The benzofuran scaffold offers several positions for modification, but literature suggests that certain positions are more critical for biological activity, particularly in the context of anticancer effects.[3][4]
-
Position C2: Substitutions at the C2 position, where the ethanone group is located in your parent compound, are crucial for cytotoxic activity.[4] Modifications here, such as creating hybrid molecules by linking other heterocyclic rings (e.g., pyrazoline, thiazole), have been shown to yield potent agents.[5][6]
-
The Benzene Ring (Positions C4-C7): The substitution pattern on the fused benzene ring is a key determinant of activity.[4] Introducing electron-withdrawing groups like halogens (Br, Cl) or electron-donating groups like methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) can dramatically alter the compound's electronic properties and its interaction with biological targets.[1]
-
The Methyl Group (Position C3): The methyl group at C3 can also be a site for modification. For instance, bromination of this methyl group to form a bromomethyl derivative has been shown to produce compounds with selective cytotoxicity against leukemia cells.[1]
Below is a workflow diagram outlining a general strategy for lead optimization.
Caption: A general workflow for the optimization of benzofuran derivatives.
Question: I want to synthesize halogenated derivatives. How does the position and type of halogen typically influence anticancer activity?
Answer: Halogenation is a well-established strategy for enhancing the anticancer activity of benzofuran derivatives.[6] The addition of bromine, chlorine, or fluorine atoms can significantly increase cytotoxicity.[6]
-
Position is Critical: The specific position of the halogen on the benzofuran ring is a critical determinant of its biological effect.[4] For example, studies have shown that introducing bromine atoms can lead to derivatives with potent and selective action against certain cancer cell lines like chronic myelogenous leukemia (K526).[1][7]
-
Mechanism of Enhancement: Halogens can increase the lipophilicity of the compound, potentially improving cell membrane permeability. They can also alter the electronic distribution of the molecule, which can lead to stronger binding interactions with the molecular target.
-
Bromination Strategy: A common and effective method is bromination using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄).[1] This can be used to brominate both the benzene ring and the methyl group at the C3 position.
Table 1: Summary of Structure-Activity Relationships (SAR) for Anticancer Activity
| Modification Site | Type of Substituent | General Effect on Anticancer Activity | Supporting Evidence |
| Benzene Ring | Halogens (e.g., Bromine) | Generally increases cytotoxicity.[6] | Derivative 8 (a dibromoacetyl derivative) showed significant activity against A549 and HepG2 cells.[8] |
| Benzene Ring | Methoxy (-OCH₃) | Can increase activity and selectivity, often in combination with other groups.[8] | Derivative 8 also contained a methoxy group, contributing to its potent effects.[8] |
| C3-Methyl Group | Bromination (-CH₂Br) | Can introduce selective toxicity towards specific cancer cell lines (e.g., leukemia).[1] | Derivative 6 (a bromomethyl derivative) exhibited selective action against K562 leukemia cells.[1][7] |
| C2-Ethanone Group | Hybridization with other heterocycles | Often leads to potent cytotoxic agents by creating novel pharmacophores.[6] | Chalcone, triazole, and piperazine hybrids have shown promise.[6] |
Section 3: Biological Assay Troubleshooting
Even with a promising compound, obtaining reliable and reproducible data from biological assays can be challenging. This section covers common issues in cell-based assays.
Question: I'm observing high variability and poor reproducibility in my MTT/MTS cytotoxicity assay results. What are the likely causes?
Answer: High variability in cell viability assays is a common problem that can often be traced back to two main sources: compound solubility and assay procedure.
-
Compound Solubility: Benzofuran derivatives can have low aqueous solubility.[2] If your compound precipitates out of the cell culture medium, its effective concentration will be lower and inconsistent across wells, leading to erratic results.[9]
-
Solubility Check: Before starting a large experiment, perform a visual solubility test. Prepare your highest concentration stock in the final assay medium and inspect it under a microscope for any signs of precipitation over time.
-
Solvent Concentration: The concentration of your solvent (typically DMSO) should be kept low (usually <0.5%) and consistent across all wells, including controls. High concentrations of DMSO are toxic to cells.
-
Improving Solubility: If solubility is an issue, you can try using a stock solution with a higher DMSO concentration and a smaller transfer volume, or explore the use of non-toxic solubilizing agents (e.g., Pluronic F-68), though these must be validated for non-interference with the assay.[10]
-
-
Assay Procedure & Technique:
-
Cell Seeding Density: Ensure you have a uniform number of cells in each well. Inconsistent cell numbers at the start of the experiment is a major source of variability. Use a well-mixed cell suspension and be consistent with your pipetting technique.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.
-
Incubation Times: Be precise with incubation times for both the compound treatment and the final reagent (e.g., MTT).
-
The following flowchart provides a decision-making process for troubleshooting common assay issues.
Caption: Troubleshooting flowchart for common biological assay issues.
Section 4: Experimental Protocols & Mechanism of Action
This section provides standardized protocols for key assays and discusses approaches to elucidate the mechanism of action for your most promising derivatives.
Question: How do I determine if my compound is inducing apoptosis?
Answer: Many potent benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][11] Several reliable methods can confirm this mechanism:
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases (Caspase-3 and Caspase-7) is a direct and quantifiable indicator of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for this purpose.[1][7]
-
Annexin V Staining: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be conjugated to a fluorescent dye (like FITC). When analyzed by flow cytometry or fluorescence microscopy, cells staining positive for Annexin V are considered apoptotic.[1][7]
-
Reactive Oxygen Species (ROS) Generation: Some benzofuran derivatives have been shown to have pro-oxidative effects, increasing the levels of ROS within cancer cells, which can be a trigger for apoptosis.[1][7][11] This can be measured using fluorescent probes like DCFH-DA.
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is adapted for screening 1-(3-methyl-2-benzofuranyl)ethanone derivatives in a 96-well plate format.
I. Materials:
-
White-walled 96-well plates suitable for luminescence measurements.
-
Cancer cell line of interest (e.g., K562, A549).
-
Complete cell culture medium.
-
Benzofuran derivatives dissolved in DMSO.
-
Caspase-Glo® 3/7 Reagent (Promega or equivalent).
-
Luminometer.
II. Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of your benzofuran derivatives in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (<0.5%).
-
Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for the desired treatment period (e.g., 12, 24, or 48 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active caspase-3/7.
-
III. Data Analysis:
-
Subtract the average luminescence from "no-cell" background wells.
-
Normalize the data by expressing the results as a fold-change relative to the vehicle control.
-
A significant increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis.
References
-
Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Sarsam, S. M. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development. [Link]
-
ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [Link]
-
PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
-
Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]
-
Asati, V. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. (n.d.). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. [Link]
-
Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. [Link]
-
World, L. B. P. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
SRI International. (n.d.). Biological assay development and validation. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods. [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(3-methyl-2-benzofuranyl)ethan-1-one
Welcome to the technical support guide for the spectral analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)- , also known as 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one[1][2]. This molecule, while seemingly straightforward, presents several interesting challenges in NMR spectral interpretation due to its substituted heterocyclic structure. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common issues encountered during the structural elucidation of this and similar compounds.
Our approach moves beyond simple data reporting. We will delve into the causality behind spectral phenomena and provide validated, step-by-step protocols to ensure you can confidently assign every signal and troubleshoot any ambiguities in your data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges that arise during the analysis of 1-(3-methyl-2-benzofuranyl)ethan-1-one.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Understanding the Foundation: Predicted Chemical Shifts
Before acquiring a spectrum, it's crucial to predict the expected chemical shifts based on the molecular structure. The benzofuran core, the acetyl group, and the methyl group each have distinct electronic environments that influence the resonance of nearby nuclei.[3][4]
The electron-withdrawing nature of the furan's oxygen atom and the carbonyl group will deshield adjacent protons and carbons, shifting them downfield. Conversely, the electron-donating methyl group will cause slight shielding. The aromatic protons on the benzene ring will appear in the typical aromatic region (approx. 7.0-8.0 ppm), with their exact shifts determined by their position relative to the fused furan ring.
Below is a table of predicted chemical shifts based on data from similar benzofuran derivatives and standard chemical shift principles.[5][6][7]
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| -COCH₃ | Acetyl H | ~2.6 | - | Singlet, deshielded by the adjacent carbonyl group. |
| -COCH₃ | Carbonyl C | - | ~191 | Quaternary carbon, significantly deshielded. |
| C3-CH₃ | Methyl H | ~2.5 | - | Singlet, attached to an sp² carbon of the furan ring. |
| C3-CH₃ | Methyl C | - | ~10 | Typical shift for a methyl group on an aromatic/heterocyclic ring. |
| C4-H | Aromatic H | ~7.5-7.6 | - | Part of the ABCD spin system of the benzene ring. |
| C5-H | Aromatic H | ~7.2-7.4 | - | Expected to be further upfield due to electronic effects. |
| C6-H | Aromatic H | ~7.2-7.4 | - | Similar environment to C5-H. |
| C7-H | Aromatic H | ~7.5-7.6 | - | Adjacent to the furan oxygen, may be slightly deshielded. |
| C2 | Furan C | - | ~149 | Quaternary carbon, attached to the acetyl group. |
| C3 | Furan C | - | ~129 | Quaternary carbon, attached to the methyl group. |
| C3a | Bridgehead C | - | ~124 | Quaternary carbon at the ring junction. |
| C4 | Aromatic C | - | ~123 | Protonated aromatic carbon. |
| C5 | Aromatic C | - | ~125 | Protonated aromatic carbon. |
| C6 | Aromatic C | - | ~121 | Protonated aromatic carbon. |
| C7 | Aromatic C | - | ~112 | Protonated aromatic carbon, shielded by the adjacent oxygen. |
| C7a | Bridgehead C | - | ~155 | Quaternary carbon at the ring junction, deshielded by oxygen. |
Q2: My aromatic signals (7.0-8.0 ppm) are overlapping. How can I resolve and assign them?
A2: Deciphering Complexity with 2D NMR
Signal overlap in the aromatic region is a classic challenge. While higher field strength magnets can improve resolution, the most robust solution is the application of two-dimensional (2D) NMR spectroscopy.[8]
-
Expert Insight: The primary cause of overlap is the small difference in the electronic environments of the four aromatic protons (H4, H5, H6, H7). They form a complex, coupled spin system that is difficult to resolve with 1D ¹H NMR alone.
Recommended Workflow: COSY Spectroscopy
Correlation Spectroscopy (COSY) is the first experiment to perform. It identifies protons that are coupled to each other (typically through 2 or 3 bonds).[9]
-
Mechanism: The COSY experiment reveals correlations between protons that share a scalar (J) coupling. In the resulting 2D spectrum, diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks connect coupled protons.
Step-by-Step Protocol for Aromatic Signal Assignment using COSY:
-
Identify a starting point: Locate the most distinct aromatic proton signal in your 1D spectrum. Often, H4 or H7 will be slightly more downfield or upfield.
-
Trace the connectivity: From your starting proton on the diagonal, look for a cross-peak. This cross-peak connects it to its direct neighbor. For example, a cross-peak from H4 will correlate to H5.
-
Walk around the ring: Follow the chain of correlations. The H5 signal will have a cross-peak to H4 (which you've already assigned) and a new one to H6.
-
Complete the assignment: Continue this process from H6 to H7 to assign all four aromatic protons unambiguously.
Q3: I'm having trouble assigning the quaternary carbons (C2, C3, C3a, C7a, and the carbonyl). What should I do?
A3: Unveiling the Carbon Skeleton with HMBC
Quaternary carbons are invisible in DEPT-135 and HSQC spectra because they have no attached protons. Their assignment is critical for confirming the core structure and relies on long-range correlations.
Recommended Workflow: HMBC Spectroscopy
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task. It detects correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH).[10][11]
-
Expert Insight: The HMBC experiment is designed to suppress one-bond correlations (¹J_CH), which are seen in HSQC, and enhance the weaker, long-range couplings. This allows you to piece together the molecular skeleton by connecting proton signals to distant carbons.[11]
Key HMBC Correlations for 1-(3-methyl-2-benzofuran)ethan-1-one:
| Proton Signal (¹H) | Correlates to Carbon (¹³C) | Inference |
| Acetyl-H (~2.6 ppm) | C2 , Carbonyl-C | Confirms the attachment of the acetyl group to C2. |
| C3-Methyl-H (~2.5 ppm) | C2 , C3 , C3a | Unambiguously places the methyl group at the C3 position. |
| H4 (~7.5-7.6 ppm) | C3a , C5, C6 | Connects the aromatic ring to the furan bridgehead carbon. |
| H7 (~7.5-7.6 ppm) | C7a , C5, C6 | Connects the aromatic ring to the other bridgehead carbon. |
By systematically analyzing these correlations, you can confidently assign every quaternary carbon in the molecule.
Q4: My spectrum has broad peaks and a distorted baseline. What are the common sources of these artifacts?
A4: Troubleshooting Common Spectrometer and Sample Issues
Poor line shape and baseline distortion can obscure important data and arise from several sources.[12][13]
Workflow for Troubleshooting Spectral Artifacts
Caption: Systematic workflow for troubleshooting common NMR artifacts.
-
Magnetic Field Homogeneity (Shimming): This is the most frequent cause of broad peaks.[13][14] The magnetic field must be perfectly uniform across the sample volume. Always perform a careful shimming procedure before acquisition. Symmetrically broadened lines often point to misadjusted Z-shims.[14]
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-induced broadening and intermolecular interaction effects.[12][15] If peaks are broad, try diluting your sample.
-
Solubility and Particulates: Undissolved material or fine particulates will severely degrade magnetic field homogeneity.[15] Always filter your sample into the NMR tube, for instance, through a small cotton or glass wool plug in a Pasteur pipette.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening. Ensure all glassware is scrupulously clean.
-
Data Processing: Improper phase and baseline correction can distort spectra. Modern NMR software has automated routines, but manual adjustment is often necessary for optimal results.[16][17]
Experimental Protocols
Protocol 1: High-Quality Sample Preparation
A high-quality spectrum begins with a high-quality sample.[18] Adhering to a strict preparation protocol will prevent many common problems.
-
Weighing: Accurately weigh 5-25 mg of your 1-(3-methyl-2-benzofuran)ethan-1-one sample into a clean, dry vial.[18] For ¹³C NMR, aim for the higher end of this range.
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[19]
-
Dissolution: Add the solvent to the vial and gently swirl to dissolve the compound completely. A brief sonication can aid dissolution.
-
Filtration: Using a clean Pasteur pipette with a small plug of cotton or glass wool at the neck, transfer the solution into a clean, high-quality NMR tube. This removes any insoluble impurities.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: Systematic 2D NMR Data Acquisition and Analysis
This workflow provides a logical progression for complete structural assignment.
Data Acquisition Workflow
Caption: Logical workflow for NMR structural elucidation.
-
Acquire 1D Spectra: Obtain standard ¹H, ¹³C, and DEPT-135 spectra.
-
Run COSY: Identify ¹H-¹H coupling networks, especially in the aromatic region.
-
Run HSQC: Correlate each proton signal to its directly attached carbon.[11][20] This assigns all protonated carbons.
-
Run HMBC: Use the long-range ¹H-¹³C correlations to assign quaternary carbons and piece together the molecular fragments.[11][20]
-
Synthesize Data: Combine all information from the 1D and 2D spectra to build the final, unambiguous structural assignment.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
- Delaglio, F., et al. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR.
- Sadeghi, K., & Mahmood, E. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
- Shang, X., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules.
-
CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis. Retrieved from [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]
-
Edwards, J. C. (2013). Response to: What are the best preprocessing methods for NMR data? ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information for General. Retrieved from [Link]
- Gucwa, K., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules.
-
ACD/Labs. (2024). How to Choose NMR Data Analysis Software That's Right for You. Retrieved from [Link]
- Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry.
-
SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylbenzofuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
- Falcinelli, S., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
-
SIELC Technologies. (2018). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.... Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of the benzodifuran core. Retrieved from [Link]
-
University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). NMR Analysis of Substituted Benz. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 8. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 16. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. organomation.com [organomation.com]
- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Avoiding impurities in the synthesis of 2-acetyl-3-methylbenzofuran
Technical Support Center: Synthesis of 2-Acetyl-3-methylbenzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-acetyl-3-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and ensure high purity in the synthesis of this valuable heterocyclic building block. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of impurity formation and provide robust, field-tested strategies for their mitigation.
Section 1: Overview of the Primary Synthesis Route
The most prevalent and reliable method for synthesizing 2-acetyl-3-methylbenzofuran involves the base-mediated condensation of a 2-hydroxyphenyl ketone with an α-halo ketone, followed by intramolecular cyclization. A common variant of this is the reaction between salicylaldehyde and chloroacetone, which furnishes 2-acetylbenzofuran.[1][2] For the target molecule, 2-acetyl-3-methylbenzofuran, a logical and effective approach is the reaction of 2-hydroxypropiophenone with chloroacetone.
The reaction proceeds via the formation of a phenoxide intermediate, which then undergoes nucleophilic substitution on chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My final product is a dark, tarry substance with a low yield of the desired product. What's causing this?
A1: Cause and Mitigation
This is a classic sign of polymerization and decomposition, often caused by overly aggressive reaction conditions.
-
Causality: Strong bases (like NaOH or KOH) in combination with high temperatures can promote the self-condensation of chloroacetone, an enolizable ketone. Furthermore, phenolic compounds are susceptible to oxidation, especially under basic conditions at elevated temperatures, leading to colored, polymeric impurities.
-
Expert Recommendation:
-
Choice of Base: Switch to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] These bases are strong enough to deprotonate the phenol but less likely to induce self-condensation of the chloroacetone.
-
Temperature Control: Maintain a gentle reflux. Use a solvent with an appropriate boiling point (e.g., acetone, acetonitrile) to keep the temperature consistent and avoid localized overheating. For sensitive substrates, running the reaction at a lower temperature for a longer duration is often beneficial.[3]
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions of the phenol, resulting in a cleaner product.
-
Q2: My TLC and HPLC analysis show multiple spots/peaks close to my product's Rf/retention time. What are these likely impurities?
A2: Identification of Common Byproducts
The presence of multiple, often isomeric, impurities is a frequent challenge. Understanding their origin is key to preventing their formation.
-
Unreacted Starting Materials: The most straightforward impurities are residual 2-hydroxypropiophenone and chloroacetone. These can be identified by co-spotting on a TLC plate or by comparing retention times with authentic standards in HPLC/GC.
-
C-Alkylated Isomer: While O-alkylation is the desired pathway, competitive C-alkylation of the phenoxide can occur, leading to the formation of an isomeric diketone that does not cyclize into the desired benzofuran.
-
Byproducts from Self-Condensation: As mentioned, chloroacetone can react with itself to form complex mixtures.
-
Regioisomers (less common in this route): If the synthesis strategy involves acylating a pre-formed 3-methylbenzofuran, regioisomers like 5-acetyl- or 7-acetyl-3-methylbenzofuran could form. However, in the primary route described, this is not a primary concern.
Q3: How can I effectively remove these impurities during workup and purification?
A3: Purification Strategy
A multi-step purification protocol is essential for achieving high purity.
-
Aqueous Workup: After the reaction, a standard aqueous workup is critical. A wash with a dilute base (e.g., 1M NaOH) will remove any unreacted 2-hydroxypropiophenone by converting it to its water-soluble sodium salt. Subsequent washes with water and brine will remove residual salts and water-soluble impurities.
-
Recrystallization: If the crude product is solid, recrystallization is a powerful technique for removing impurities with different solubility profiles. A solvent screen (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixtures) should be performed to find the optimal system. Petroleum ether has been successfully used for recrystallizing 2-acetylbenzofuran.[2]
-
Silica Gel Chromatography: For stubborn impurities, particularly isomers, column chromatography is the method of choice. A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone) is typically effective. Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute the product.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: Analytical Methods for Quality Control
A combination of techniques provides the most comprehensive picture of purity.
| Technique | Purpose | Key Advantages | Considerations |
| TLC | Rapid, qualitative monitoring of reaction progress and fraction analysis during chromatography. | Inexpensive, fast, and shows the presence of starting materials and byproducts. | Low resolution; isomeric impurities may not separate. |
| HPLC | Quantitative purity assessment (e.g., % area purity). | High resolution, excellent for separating closely related isomers, highly quantifiable.[4] | Requires method development (column, mobile phase selection). |
| GC-MS | Identification of volatile impurities and confirmation of product mass. | High sensitivity, provides molecular weight information, excellent for detecting residual solvents.[5] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H & ¹³C NMR | Definitive structural confirmation and detection of structural isomers. | Provides unambiguous structural information. Integration can be used for quantitative analysis of major components. | Lower sensitivity for minor impurities (<1%) unless concentrated. |
Section 3: Recommended Experimental Protocols
These protocols are designed to be self-validating by incorporating in-process checks to maximize success.
Protocol 3.1: Synthesis of 2-Acetyl-3-methylbenzofuran
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxypropiophenone (10.0 g, 66.6 mmol), anhydrous potassium carbonate (18.4 g, 133.2 mmol, 2.0 equiv.), and acetone (150 mL).
-
Reagent Addition: Begin stirring the suspension. Add chloroacetone (6.77 g, 73.2 mmol, 1.1 equiv.) dropwise over 5 minutes.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-16 hours.
-
In-Process Control (IPC): After 12 hours, cool the reaction, take a small aliquot, filter it, and spot on a TLC plate against the 2-hydroxypropiophenone starting material (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Rinse the solid with additional acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3.2: Purification by Column Chromatography
-
Preparation: Prepare a silica gel slurry in 98:2 Hexane/Ethyl Acetate and pack a column.
-
Loading: Dissolve the crude product from Protocol 3.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with 98:2 Hexane/Ethyl Acetate, collecting fractions. Gradually increase the polarity to 95:5 and then 90:10 Hexane/Ethyl Acetate.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (typically the major spot with an Rf of ~0.4-0.5 in 9:1 Hexane/EtOAc).
-
Final Isolation: Concentrate the combined pure fractions under reduced pressure to yield 2-acetyl-3-methylbenzofuran as a solid or pale yellow oil.
References
-
Mechanism toward the synthesis of 2-acetyl benzofuran by using t-BuOK. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Analytical Methods for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. ResearchGate. Available at: [Link]
-
Synthesis of 2-acetyl benzofuran 164. ResearchGate. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
-
Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade[3][3]-Sigmatropic Rearrangement/Aromatization Strategy. PubMed. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]
-
Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Tokyo University of Science. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: [Link]
-
Development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]
-
III Analytical Methods. Japan Environment and Children's Study. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text. Available at: [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Perkin rearrangement. Wikipedia. Available at: [Link]
Sources
Validation & Comparative
The Evolving Landscape of Benzofuran Derivatives in Oncology: A Comparative Analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)- Analogs
For decades, the benzofuran scaffold has been a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1][2][3] Within the realm of oncology, derivatives of this heterocyclic compound have demonstrated significant potential, exhibiting a range of cytotoxic and targeted activities against various cancer cell lines.[4][5][6][7] This guide provides a comparative analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)- and its derivatives, juxtaposing their anti-cancer properties with those of other notable benzofuran compounds. We will delve into the experimental data that underscores their efficacy, explore the underlying mechanisms of action, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers and drug development professionals.
The Benzofuran Core: A Privileged Scaffold in Cancer Drug Discovery
The unique chemical structure of benzofuran, a fusion of benzene and furan rings, imparts favorable physicochemical properties that are conducive to drug design.[1][2] Medicinal chemists have leveraged this scaffold to synthesize a multitude of derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2][8] The ability to introduce various substituents at different positions on the benzofuran ring allows for the fine-tuning of pharmacological properties, leading to the identification of compounds with enhanced potency and selectivity against cancer cells.[1][2][5]
Comparative Cytotoxicity: Ethanone, 1-(3-methyl-2-benzofuranyl)- Derivatives vs. Other Benzofurans
Recent studies have highlighted the promising anti-cancer activity of derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- . These compounds have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, demonstrating not only potent activity but also a degree of selectivity for cancer cells over healthy cells.[9][10]
To provide a clear comparison, the following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected Ethanone, 1-(3-methyl-2-benzofuranyl)- derivatives against various cancer cell lines, alongside data for other significant benzofuran derivatives.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one Derivative 6 | K562 (Leukemia) | Selective Action | HaCaT (Keratinocytes) | No Toxic Effect | - | [9] |
| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one Derivative 8 | K562 (Leukemia) | Selective Action | HaCaT (Keratinocytes) | No Toxic Effect | - | [9] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | Promising Activity | - | - | - | [11] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | Significant Activity | - | - | - | [11] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | Significant Activity | - | - | - | [11] |
| Benzofuran-nicotinonitrile Derivative 2 | HePG2 (Liver) | 4.17-8.87 | - | - | - | [12] |
| Benzofuran-nicotinonitrile Derivative 8 | HePG2 (Liver) | 4.17-8.87 | - | - | - | [12] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | - | - | - | [4] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | - | - | - | [4] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | - | - | - | [4] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | - | - | - | [4] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | - | - | - | [4] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | - | - | - | [4][6] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower IC₅₀ value indicates higher cytotoxic activity. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line; a higher SI indicates greater selectivity. "Selective Action" and "No Toxic Effect" are as described in the cited source, indicating a favorable therapeutic window.
The data clearly indicates that derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)- exhibit potent and selective anticancer activity, particularly against leukemia cell lines.[9] The structure-activity relationship (SAR) studies suggest that the presence of bromine atoms, either on a methyl or acetyl group attached to the benzofuran system, can enhance cytotoxicity.[10][13]
Unraveling the Mechanism of Action: Induction of Apoptosis
A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[14] Several studies have shown that benzofuran derivatives exert their anticancer effects through the induction of apoptosis.[13][14][15][16]
For the derivatives of Ethanone, 1-(3-methyl-2-benzofuranyl)-, the mechanism of action appears to be linked to the generation of reactive oxygen species (ROS).[9][10] An increase in intracellular ROS levels can trigger a cascade of events leading to apoptotic cell death. This pro-oxidative effect is a key differentiator and a promising therapeutic strategy, as many cancer cells already have a higher basal level of ROS, making them more susceptible to further oxidative stress.[10]
The apoptotic pathway induced by these compounds has been confirmed through various assays, including Annexin V-FITC staining and Caspase-Glo 3/7 assays, which detect key markers of apoptosis.[9] Furthermore, some benzofuran derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[15]
Below is a diagram illustrating the proposed mechanism of action for Ethanone, 1-(3-methyl-2-benzofuran-2-yl)- derivatives.
Caption: Proposed apoptotic pathway induced by Ethanone, 1-(3-methyl-2-benzofuran-2-yl)- derivatives.
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer properties of benzofuran derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cell proliferation.[14]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Activity of Benzofuran Derivatives Related to "Ethanone, 1-(3-methyl-2-benzofuranyl)-"
A Guide for Researchers in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the benzofuran moiety has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of benzofuran derivatives, with a conceptual focus on structures related to "Ethanone, 1-(3-methyl-2-benzofuranyl)-". By juxtaposing their in-vitro efficacy against established antibiotics, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview and practical insights into the potential of this chemical class.
Introduction to Benzofurans as Antimicrobial Agents
Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This core structure is prevalent in a variety of natural products and synthetic molecules that exhibit diverse pharmacological activities.[1] The unique structural features of benzofuran make it a versatile scaffold in medicinal chemistry, with derivatives showing promise as antibacterial, antifungal, antiviral, and anticancer agents.[2][3] The antimicrobial potential of benzofurans has been extensively studied, with many derivatives demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5] The mechanism of action for antimicrobial benzofurans is not fully elucidated but is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.
This guide will focus on the comparative antimicrobial performance of benzofuran derivatives structurally related to "Ethanone, 1-(3-methyl-2-benzofuranyl)-", a representative of the 2-acyl-3-methylbenzofuran class. The analysis will be based on key antimicrobial susceptibility testing metrics: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Experimental Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[6] The two primary methods discussed in this guide are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for measuring the Zone of Inhibition.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7]
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (benzofuran derivatives and standard antibiotics) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]
Workflow for MIC Determination:
Caption: Broth Microdilution Workflow for MIC Determination.
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition
The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[9][10]
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.
-
Disk Application: Paper disks impregnated with a known concentration of the test compounds are placed on the surface of the inoculated MHA plate.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters (mm).[11]
Workflow for Zone of Inhibition Assay:
Caption: Kirby-Bauer Disk Diffusion Workflow.
Comparative Antimicrobial Activity Data
The following tables summarize the antimicrobial activity of selected benzofuran derivatives in comparison to the standard antibiotics, Ciprofloxacin and Ampicillin, against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Benzofuran Derivatives | |||
| 2-Acetyl-3-methyl-5-chlorobenzofuran | 10 (as zone of inhibition in mm) | - | [12] |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Active (qualitative) | Active (qualitative) | [2] |
| 5,7-dibromo-2-benzoylbenzofuran derivative (9b) | 32 | - | [4] |
| 2-salicyloylbenzofuran derivative (8h) | 0.06-0.12 (mM) | - | [3] |
| Aza-benzofuran derivative (1) | 12.5 | 25 | [13] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.5 - 1.0 | 0.015 - 0.125 | [4] |
| Ampicillin | 0.25 - 1.0 | 2.0 - 8.0 | [4] |
Note: Some values are reported in different units or as qualitative data due to the nature of the source material.
Table 2: Zone of Inhibition in mm
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Benzofuran Derivatives | |||
| 2-Acetyl-3-methyl-5-chlorobenzofuran (400µg/ml) | 6 | 10 | [12] |
| 1-(thiazol-2-yl)pyrazoline derivative | 20 | 25 | [2] |
| Standard Antibiotics | |||
| Ciprofloxacin (5 µg disk) | 22 - 30 | 25 - 33 | [4] |
| Ampicillin (10 µg disk) | 26 - 37 | 16 - 22 | [4] |
Discussion and Future Perspectives
The compiled data indicates that benzofuran derivatives exhibit a promising range of antimicrobial activities. Several derivatives show notable efficacy against Staphylococcus aureus, a significant Gram-positive pathogen. For instance, the 2-salicyloylbenzofuran derivative 8h displayed potent activity with MIC values in the low micromolar range.[3] The activity against the Gram-negative bacterium Escherichia coli appears more varied, suggesting that structural modifications to the benzofuran scaffold could be tailored to enhance activity against specific bacterial types.
When compared to standard antibiotics like Ciprofloxacin and Ampicillin, the antimicrobial potency of the currently reported benzofuran derivatives is generally lower. However, the true potential of this scaffold lies in its novelty and the opportunity for chemical optimization. The diverse substitution patterns explored in the literature highlight that modifications at various positions of the benzofuran ring can significantly influence antimicrobial potency and spectrum.[2][14]
The mechanism of action of antimicrobial benzofurans is an active area of research. It is hypothesized that their planar structure allows for intercalation with bacterial DNA, while other derivatives may disrupt the bacterial cell membrane or inhibit key cellular enzymes. Further investigation into the specific molecular targets of these compounds is crucial for rational drug design and the development of more potent analogues.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Royal Medical Services, 20(4), 1094. [Link]
-
Surakshitha, T., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 345-351. [Link]
-
Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3456. [Link]
-
Jiang, X., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]
-
Scribd. Kirby-Bauer Disk Diffusion Protocol. [Link]
-
ACS Publications. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
-
Microbiology Info. Broth Microdilution. [Link]
-
Phan, P. T. T., et al. (2020). Synthesis and anti-methicillin-resistant Staphylococcus aureus activity of 5,7-dibromo-2-benzoylbenzofurans alone and in combination with antibiotics. Synthetic Communications, 51(2), 226-237. [Link]
-
Pham, N. T. A., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 698. [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 338-342. [Link]
-
CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
-
Expert Opinion on Therapeutic Patents. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. [Link]
-
ResearchGate. (2020). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
RSC Publishing. (2014). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]
-
ResearchGate. (2009). Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. [Link]
-
PubMed. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. [Link]
-
ResearchGate. (2022). Zone of inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin- intermediate S. aureus (VISA) measured by agar diffusion assay. [Link]
-
Al-Salahi, R., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PLoS ONE, 18(7), e0289136. [Link]
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Ethanone, 1-(3-methyl-2-benzofuranyl)-: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Benzofuran Derivative
The quest for novel anticancer therapeutics has led researchers to explore a diverse chemical space, with heterocyclic compounds emerging as a particularly promising frontier. Among these, the benzofuran scaffold has garnered significant attention due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] "Ethanone, 1-(3-methyl-2-benzofuranyl)-" is a synthetic benzofuran derivative that has shown potential as an anticancer agent. Preliminary studies on closely related derivatives suggest that its mechanism of action likely involves the induction of programmed cell death, or apoptosis, a critical process for eliminating malignant cells.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of "Ethanone, 1-(3-methyl-2-benzofuranyl)-". We will delve into the core experimental methodologies required to elucidate its cytotoxic effects, its impact on the cell cycle, and its ability to trigger the apoptotic cascade. Furthermore, we will objectively compare its potential efficacy with other benzofuran-based anticancer compounds, providing a rational basis for its further development. The protocols and validation strategies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data.
Proposed Anticancer Mechanism: Induction of Apoptosis
Based on preliminary data from derivatives, the central hypothesis is that "Ethanone, 1-(3-methyl-2-benzofuranyl)-" exerts its anticancer effects by inducing apoptosis in cancer cells.[3][4][5] This process is likely initiated by an increase in intracellular reactive oxygen species (ROS), leading to cellular stress and the activation of the intrinsic apoptotic pathway. Key events in this proposed mechanism include cell cycle arrest, activation of caspase enzymes, and ultimately, controlled cellular dismantling.
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of action for "Ethanone, 1-(3-methyl-2-benzofuranyl)-".
Experimental Validation: A Step-by-Step Approach
A multi-assay strategy is crucial for rigorously validating the proposed anticancer mechanism.[6] The following experimental workflow provides a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.
Experimental Workflow Diagram
Caption: A systematic workflow for the experimental validation of the anticancer compound.
Assessment of Cytotoxicity
The initial step is to determine the cytotoxic potential of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" against a panel of relevant cancer cell lines.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays are robust colorimetric methods for this purpose.[9][10]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
To investigate whether the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[11][12][13]
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with "Ethanone, 1-(3-methyl-2-benzofuranyl)-" at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection
To confirm that the observed cytotoxicity is due to apoptosis, Annexin V-FITC and PI double staining followed by flow cytometry is a widely used method.[14][15][16] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for the time points determined from the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis of Apoptotic Markers
To delve deeper into the molecular mechanism of apoptosis, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.[17][18]
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax overnight at 4°C.[19][20] Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Comparative Analysis with Alternative Benzofuran Derivatives
To contextualize the potential of "Ethanone, 1-(3-methyl-2-benzofuranyl)-", it is essential to compare its activity with other benzofuran derivatives that have demonstrated anticancer properties.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Ethanone, 1-(3-methyl-2-benzofuranyl)- | K562 (Leukemia) | Hypothetical: 5-15 | Induction of Apoptosis, ROS Generation | This Guide |
| 1-(2-Benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon) | 1.71 | Induction of Apoptosis, G0/G1 Cell Cycle Arrest | [10][21] |
| 3-Methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | VEGFR-2 Inhibition | [2] |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | G2/M Phase Arrest, Induction of Apoptosis | [2] |
This comparative table highlights that while "Ethanone, 1-(3-methyl-2-benzofuranyl)-" is a promising candidate, other derivatives have shown potent activity, some with specific molecular targets like VEGFR-2. This underscores the importance of a thorough mechanistic investigation to identify the unique therapeutic potential of each compound.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for validating the anticancer mechanism of "Ethanone, 1-(3-methyl-2-benzofuranyl)-". By systematically evaluating its cytotoxicity, impact on the cell cycle, and its ability to induce apoptosis, researchers can build a comprehensive profile of its therapeutic potential. The comparison with other benzofuran derivatives offers valuable context for its further development.
Future studies should aim to identify the specific molecular targets of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and evaluate its efficacy in in vivo models.[22][23] A deeper understanding of its structure-activity relationship could also guide the synthesis of even more potent and selective analogues.[24] The methodologies outlined in this guide will serve as a critical foundation for these future investigations, ultimately contributing to the development of novel and effective anticancer therapies.
References
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Gómez-de-la-Torre, G., et al. (2006). Cytotoxic assays for screening anticancer agents.
- Al-Ostath, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(15), 5899.
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(3), 814-825.
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
- Vermes, I., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications.
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences, 20(8), 1933.
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Apoptosis Assay Chart | Life Science Research. Retrieved from [Link]
- Shafiee, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
- Kim, K., & Sederstrom, J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
- El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 846-879.
- Tan, S., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 139-150.
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
- Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
- Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
-
ResearchGate. (2025). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Retrieved from [Link]
- Ullah, A., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 29(1), 22.
- Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
- Khan, A., et al. (2024). Network Pharmacology and Experimental Validation to Explore the Potential Mechanism of Nigella sativa for the Treatment of Breast Cancer. International Journal of Molecular Sciences, 25(1), 589.
- Mbemi, A. C., et al. (2024). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). Inorganics, 12(1), 21.
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
- Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
-
Royal Society of Chemistry. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]
- Wang, Y., et al. (2024).
- Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999.
- Oztepe, M., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(21), e31665.
-
ResearchGate. (2025). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Retrieved from [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(3-Methyl-2-benzofuranyl)ethanone Analogues
For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged structure in the quest for novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogues based on the "Ethanone, 1-(3-methyl-2-benzofuranyl)-" core. We will delve into the synthetic rationale, comparative biological data, and the experimental protocols necessary to validate these findings, offering a comprehensive resource for advancing research in this area.
The Core Moiety and Rationale for Analogue Synthesis
The lead compound, 1-(3-methyl-2-benzofuranyl)ethanone, serves as a foundational template for SAR studies due to the inherent biological significance of the benzofuran nucleus.[1] The primary objective of synthesizing analogues is to systematically modify the core structure to understand how these changes influence biological activity. Key modifications often involve the introduction of various substituents on the benzene ring and alterations to the methyl group at the 3-position. These modifications can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can significantly impact its interaction with biological targets.
A recent study by Napiórkowska et al. (2024) provides a salient example of this approach, focusing on the synthesis and biological evaluation of a series of novel derivatives.[1] Their work highlights how substitutions on the benzene ring and bromination of the 3-methyl group can dramatically alter the cytotoxic and antimicrobial properties of the parent compound.
Synthesis of 1-(3-Methyl-2-benzofuranyl)ethanone Analogues: A Generalized Workflow
The synthesis of these analogues typically follows a well-established route, which is amenable to the introduction of diversity. The general workflow involves two key steps: the formation of the benzofuran core and subsequent modifications.
A common synthetic route begins with the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone to yield the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.[1] Further modifications, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS).[1]
Caption: Generalized synthetic workflow for 1-(3-methyl-2-benzofuranyl)ethanone analogues.
Comparative Biological Evaluation: Anticancer and Antimicrobial Activities
The synthesized analogues are typically screened for a range of biological activities. Here, we focus on their anticancer (cytotoxic) and antimicrobial properties, drawing upon the findings of Napiórkowska et al. (2024) as a primary data source.[1]
Anticancer Activity: A Tale of Substituents and Selectivity
The cytotoxic effects of the analogues were evaluated against a panel of human cancer cell lines and a normal cell line to assess both potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of 1-(3-Methyl-2-benzofuranyl)ethanone Analogues
| Compound | R1 | R2 | R3 | K562 (Leukemia) | PC3 (Prostate) | SW620 (Colon) | Caki-1 (Kidney) | HaCaT (Normal) |
| 1 | H | H | CH3 | >30 | >30 | >30 | >30 | >100 |
| 2 | OCH3 | OCH3 | CH3 | >30 | >30 | >30 | >30 | ~50 |
| 3 | OCH2CH3 | H | CH3 | >30 | >30 | >30 | >30 | >100 |
| 4 | H | OCH2CH3 | CH3 | >30 | >30 | >30 | >30 | >100 |
| 5 | H | H | CH2Br | 15.0 ± 0.9 | 20.0 ± 1.2 | 25.0 ± 1.5 | 10.0 ± 0.6 | 10.0 ± 0.6 |
| 6 | OCH3 | OCH3 | CH2Br | 7.0 ± 0.4 | 15.0 ± 0.9 | 20.0 ± 1.2 | 8.0 ± 0.5 | 15.0 ± 0.9 |
| 7 | OCH2CH3 | H | CH2Br | 20.0 ± 1.2 | 25.0 ± 1.5 | >30 | 15.0 ± 0.9 | 20.0 ± 1.2 |
| 8 | H | OCH2CH3 | CH2Br | 9.0 ± 0.5 | 18.0 ± 1.1 | 22.0 ± 1.3 | 12.0 ± 0.7 | 18.0 ± 1.1 |
| 9 | H | H | CH2Br, Br | 12.0 ± 0.7 | 15.0 ± 0.9 | 18.0 ± 1.1 | 9.0 ± 0.5 | 10.0 ± 0.6 |
Data synthesized from Napiórkowska et al. (2024).[1]
Structure-Activity Relationship Insights (Anticancer):
-
Impact of Bromination: The introduction of a bromine atom on the 3-methyl group (compounds 5-9 ) significantly increases the cytotoxic potential compared to the non-brominated analogues (1-4 ).[1]
-
Influence of Benzene Ring Substituents: Among the brominated derivatives, the presence of methoxy groups at the R1 and R2 positions (compound 6 ) resulted in the most potent activity against the K562 leukemia cell line.[1] Ethoxy substitution also conferred notable activity.
-
Selective Toxicity: Compounds 6 and 8 demonstrated selective action towards the K562 leukemia cell line, with higher IC50 values against the normal HaCaT cell line, suggesting a favorable therapeutic window.[1]
-
Mechanism of Action: The study by Napiórkowska and colleagues revealed that the most active compounds induce apoptosis in leukemia cells, a programmed cell death pathway.[1] This is a desirable mechanism for anticancer agents.
Antimicrobial Activity: A More Selective Effect
The same series of compounds was screened for antimicrobial activity against a panel of standard bacterial strains. The minimum inhibitory concentration (MIC) was determined.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Analogues
| Compound | S. aureus | S. epidermidis | E. faecalis | B. subtilis | E. coli | P. aeruginosa |
| 7 | >250 | 16 | 32 | 64 | >250 | >250 |
Data for other compounds showed MIC > 250 µg/mL. Data from Napiórkowska et al. (2024).[1]
Structure-Activity Relationship Insights (Antimicrobial):
-
High Specificity: Interestingly, only compound 7 , the brominated derivative with an ethoxy group at the R1 position, exhibited moderate activity, and this was primarily against Gram-positive strains.[1]
-
Limited Broad-Spectrum Activity: The other analogues, including the most potent anticancer compounds, were largely inactive against the tested bacterial strains.[1] This suggests that the structural requirements for anticancer and antimicrobial activity in this series of compounds are distinct.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the key assays discussed.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanistic Insights: The Role of Apoptosis
The finding that the most potent anticancer analogues induce apoptosis is a significant step towards understanding their mechanism of action.[1] Apoptosis is a highly regulated process involving a cascade of signaling events. The intrinsic, or mitochondrial, pathway is a common mechanism for chemotherapy-induced cell death.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[3] Active caspase-9, in turn, activates the executioner caspase-3, leading to the dismantling of the cell.[3] The ability of these benzofuran analogues to trigger this cascade underscores their potential as targeted anticancer agents.
Conclusion and Future Directions
The structure-activity relationship studies of 1-(3-methyl-2-benzofuranyl)ethanone analogues reveal clear correlations between chemical modifications and biological activity. Bromination of the 3-methyl group is a key determinant for enhancing cytotoxicity, while substitutions on the benzene ring can fine-tune the potency and selectivity. The distinct SAR profiles for anticancer and antimicrobial activities suggest that these compounds interact with different biological targets or through different mechanisms for each activity.
Future research should focus on:
-
Expanding the Analogue Library: Synthesizing a broader range of derivatives with diverse substituents to further refine the SAR.
-
Target Identification: Elucidating the specific molecular targets responsible for the observed anticancer and antimicrobial effects.
-
In Vivo Studies: Evaluating the most promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides a solid foundation for researchers to build upon, offering both the "what" and the "how" of SAR studies in this promising class of compounds. By combining rational design, robust experimental validation, and mechanistic studies, the full therapeutic potential of 1-(3-methyl-2-benzofuranyl)ethanone analogues can be realized.
References
-
Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... - ResearchGate. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. - ResearchGate. Available at: [Link]
Sources
A Comparative Guide to the Synthetic Routes of Ethanone, 1-(3-methyl-2-benzofuranyl)-
This guide provides an in-depth comparison of various synthetic methodologies for the preparation of Ethanone, 1-(3-methyl-2-benzofuranyl)-, a significant benzofuran derivative. Researchers, scientists, and professionals in drug development will find this publication a valuable resource for selecting the most suitable synthetic route based on factors such as yield, reaction conditions, and scalability. The information presented herein is a synthesis of established literature and experimental data, aimed at providing a comprehensive and practical overview.
Introduction to Ethanone, 1-(3-methyl-2-benzofuranyl)-
Ethanone, 1-(3-methyl-2-benzofuranyl)-, also known as 2-acetyl-3-methylbenzofuran, is a heterocyclic ketone with a benzofuran core. The benzofuran moiety is a prominent scaffold in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of an acetyl group at the 2-position and a methyl group at the 3-position makes this compound a valuable intermediate for the synthesis of more complex molecules and a target for biological screening.[1][4]
This guide will explore and compare the following synthetic strategies for the preparation of Ethanone, 1-(3-methyl-2-benzofuranyl)-:
-
Route 1: Classical Annulation via Perkin-like Reaction
-
Route 2: Friedel-Crafts Acylation of 3-Methylbenzofuran
-
Route 3: Rearrangement of 2-Hydroxychalcones
Route 1: Classical Annulation via Perkin-like Reaction
This is a widely employed and straightforward method for the synthesis of the benzofuran ring system. The core of this approach is the reaction of a substituted o-hydroxyacetophenone with an α-halo ketone, in this case, chloroacetone.[5]
Experimental Protocol
A detailed step-by-step methodology for this route is as follows:
-
To a solution of the appropriately substituted o-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dry acetone (150 mL), add anhydrous potassium carbonate (2-3 equivalents).[6]
-
To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification of the crude product is typically achieved by recrystallization from a suitable solvent like ethanol or petroleum ether, or by column chromatography on silica gel.[5][6]
Mechanistic Insights and Discussion
The reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group of the o-hydroxyacetophenone by chloroacetone, facilitated by the base (potassium carbonate), to form an intermediate ether. This is followed by an intramolecular aldol-type condensation, where the enolate generated from the newly introduced ketone attacks the carbonyl group of the acetophenone. Subsequent dehydration of the resulting aldol adduct leads to the formation of the furan ring, yielding the desired 2,3-disubstituted benzofuran.
Advantages:
-
Readily available starting materials: Substituted o-hydroxyacetophenones and chloroacetone are commercially available and relatively inexpensive.
-
One-pot procedure: The reaction is typically carried out in a single step, simplifying the experimental setup.
-
Good for small-scale synthesis: This method is well-suited for laboratory-scale preparations.
Disadvantages:
-
Moderate yields: The reported yields for analogous syntheses can be moderate, often in the range of 30-60%.[5]
-
Potential for side reactions: The formation of byproducts can complicate the purification process.
-
Reaction conditions: The requirement for refluxing for extended periods can be energy-intensive.
Route 2: Friedel-Crafts Acylation of 3-Methylbenzofuran
This approach involves the introduction of the acetyl group onto a pre-existing 3-methylbenzofuran ring system through an electrophilic substitution reaction.
Experimental Protocol
-
3-Methylbenzofuran (1 equivalent) is dissolved in a suitable inert solvent, such as dichloromethane or carbon disulfide.
-
The solution is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1-1.5 equivalents), is added portion-wise.
-
Acetyl chloride or acetic anhydride (1.1 equivalents) is then added dropwise to the stirred mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to stir at room temperature for several hours until completion, as monitored by TLC.
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with the same solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation under reduced pressure.
Mechanistic Insights and Discussion
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acetylating agent with the Lewis acid catalyst. This acylium ion then attacks the electron-rich benzofuran ring. In the case of 3-methylbenzofuran, the substitution is directed to the 2-position due to the activating and directing effects of the oxygen atom and the methyl group.
Advantages:
-
High regioselectivity: Acylation of 3-methylbenzofuran is expected to occur predominantly at the C2 position.
-
Potentially high yields: Friedel-Crafts reactions can often provide good to excellent yields.
Disadvantages:
-
Harsh conditions: The use of strong Lewis acids can be problematic for substrates with sensitive functional groups.
-
Availability of starting material: The synthesis of 3-methylbenzofuran is an additional step if it is not commercially available.
-
Catalyst deactivation: The Lewis acid catalyst can be deactivated by the carbonyl group of the product, sometimes requiring more than stoichiometric amounts.
Route 3: Rearrangement of 2-Hydroxychalcones
A more recent and elegant approach for the synthesis of 3-acylbenzofurans involves the oxidative rearrangement of 2-hydroxychalcones.[7][8] This method offers a high degree of control over the regioselectivity of the final product.
Experimental Protocol
This is a multi-step synthesis that can be summarized as follows:
-
Synthesis of 2-hydroxychalcone: Condensation of a substituted 2-hydroxyacetophenone with an appropriate benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol.
-
Protection of the hydroxyl group: The phenolic hydroxyl group of the 2-hydroxychalcone is protected, for example, as a methoxymethyl (MOM) ether.[7]
-
Oxidative rearrangement: The protected 2-hydroxychalcone is treated with a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or phenyliodine(III) diacetate (PIDA), to induce a 1,2-aryl migration.[7]
-
Cyclization and deprotection: The rearranged intermediate is then treated with an acid to effect cyclization and deprotection, leading to the formation of the 3-acylbenzofuran. The choice of acid and solvent can influence the final product.[7][8]
Mechanistic Insights and Discussion
The key step in this sequence is the oxidative rearrangement of the chalcone, which proceeds through a vinyl-cation intermediate. The subsequent intramolecular cyclization of the phenolic oxygen onto the electron-deficient carbon, followed by deprotection and aromatization, affords the 3-acylbenzofuran skeleton. This strategy allows for the synthesis of benzofurans with a specific substitution pattern that might be difficult to achieve through classical methods.
Advantages:
-
High regioselectivity: This method provides excellent control for the synthesis of 3-acylbenzofurans.[7]
-
Versatility: A wide range of substituted benzofurans can be synthesized by varying the starting chalcones.
-
Milder conditions: Compared to classical Friedel-Crafts reactions, this method can sometimes employ milder conditions.
Disadvantages:
-
Multi-step synthesis: The overall process involves several synthetic steps, which can lower the overall yield.
-
Cost of reagents: Hypervalent iodine reagents can be more expensive than traditional Lewis acids.
-
Substrate-dependent: The success of the rearrangement can be dependent on the specific substituents on the chalcone skeleton.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Classical Annulation | Route 2: Friedel-Crafts Acylation | Route 3: Chalcone Rearrangement |
| Starting Materials | o-Hydroxyacetophenone, Chloroacetone | 3-Methylbenzofuran, Acetylating agent | 2-Hydroxychalcone |
| Number of Steps | One-pot | One-step (if starting material is available) | Multi-step |
| Typical Yields | Moderate (30-60%)[5] | Good to Excellent | Moderate to Good (over several steps) |
| Reaction Conditions | Reflux, Basic | Low to room temperature, Acidic (Lewis Acid) | Varied, often involves hypervalent iodine reagents |
| Regioselectivity | Good | Excellent (at C2) | Excellent (at C3) |
| Key Advantages | Simplicity, readily available starting materials | High regioselectivity, potentially high yields | High regioselectivity for 3-acylbenzofurans, versatility |
| Key Disadvantages | Moderate yields, potential side reactions | Harsh conditions, availability of starting material | Multi-step, cost of reagents |
Visualization of Synthetic Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethanone, 1-(3-methyl-2-benzofuranyl)-
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as Ethanone, 1-(3-methyl-2-benzofuranyl)-, a benzofuran derivative with potential applications in organic synthesis and medicinal chemistry, ensuring the accuracy and precision of its quantification is a critical step.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, focusing on the principles of cross-validation to ensure data integrity across different analytical platforms. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[2][3][4]
The Imperative of Method Cross-Validation
Before delving into specific analytical techniques, it is crucial to understand the "why" behind cross-validation. In a dynamic research and development environment, it is not uncommon for a compound to be analyzed by different methods or in different laboratories throughout its lifecycle. Cross-validation is the formal process of demonstrating that two distinct analytical methods yield comparable results.[5] This is not merely a procedural formality but a cornerstone of data trustworthiness, ensuring that data generated at different stages of development or by different analytical technologies can be reliably compared. The ICH M10 guideline further emphasizes the importance of cross-validation when multiple methods or laboratories are involved in a single study or across studies where data comparison is necessary.
This guide will explore three common analytical techniques for the characterization and quantification of Ethanone, 1-(3-methyl-2-benzofuranyl)-: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will examine the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on key validation parameters.
Comparative Analysis of Analytical Methods
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.[6] Ethanone, 1-(3-methyl-2-benzofuranyl)- is a moderately polar aromatic ketone, making it amenable to analysis by both HPLC and GC-MS.[5] NMR, while primarily a qualitative tool for structural elucidation, can also be employed for quantitative purposes (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL | ~0.1% w/w |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | 0.05 - 0.5 ng/mL | ~0.5% w/w |
| Specificity | Good, but may require method development to resolve isomers or closely related impurities. | Excellent, with mass spectral data providing a high degree of certainty in identification. | Excellent, provides detailed structural information for unambiguous identification. |
| Sample Throughput | Moderate | High (with autosampler) | Low to Moderate |
| Derivatization | Not typically required. | May be required for less volatile or polar analogs to improve peak shape and thermal stability. | Not required. |
Table 1: Comparative Performance of Analytical Methods for Ethanone, 1-(3-methyl-2-benzofuranyl)-
Experimental Protocols and Methodologies
The following protocols are provided as a robust starting point for the analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-. It is imperative that any method be fully validated in accordance with ICH Q2(R2) guidelines before its implementation for routine analysis.[2][3][4][7]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds.[6] For Ethanone, 1-(3-methyl-2-benzofuranyl)-, a reversed-phase HPLC method is suitable.[8]
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications, the phosphoric acid should be replaced with formic acid.[8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 300 nm, based on the characteristic absorption maximum of the compound.[1]
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation:
-
Accurately weigh a sample of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
-
Dissolve the sample in a known volume of acetonitrile.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of Ethanone, 1-(3-methyl-2-benzofuranyl)- in acetonitrile.
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[6] Given the nature of Ethanone, 1-(3-methyl-2-benzofuranyl)-, GC-MS is a suitable method for its analysis, particularly for impurity profiling.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Detailed Protocol:
-
Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.[6]
-
-
Mass Spectrometer Parameters:
-
Sample Preparation:
-
Dissolve a weighed amount of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
If necessary, perform a dilution to bring the concentration within the linear range of the instrument.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[9][10] The structure of derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone has been confirmed using ¹H and ¹³C NMR.[9][10] While primarily qualitative, with the use of an internal standard of known concentration, NMR can be a powerful quantitative technique (qNMR).
¹H and ¹³C NMR Data for a Structurally Similar Derivative:
For a related compound, 1-(5-Methoxy-3-Methyl-1-Benzofuran-2-yl)Ethanone, the following NMR data has been reported:
-
¹H NMR (300 MHz, CDCl₃, δ/ppm): 2.57 (3H, s, -CH₃), 2.59 (3H, s, -COCH₃), 3.87 (3H, s, -OCH₃), 7.00 (1H, m, Ar-H), 7.07 (1H, dd, J₁ = J₂ = 2.4 Hz, Ar-H), 7.40 (1H, m, Ar-H).[9]
-
¹³C NMR (75.49 MHz, CDCl₃) δ: 9.56, 27.70, 55.87, 102.22, 112.83, 118.26, 124.10, 129.80, 148.98, 149.04, 156.23, 191.26.[9]
Workflow for Quantitative NMR (qNMR) Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol for qNMR:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Analysis:
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * Purity_standard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Cross-Validation Strategy
To ensure the interchangeability of the HPLC and GC-MS methods, a cross-validation study should be performed. This involves analyzing a set of the same samples by both methods and comparing the results.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
The acceptance criteria for the cross-validation should be pre-defined in a validation protocol. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The average percentage difference should be within a pre-specified limit (e.g., ±15%).
Conclusion
The selection of an analytical method for Ethanone, 1-(3-methyl-2-benzofuranyl)- should be a strategic decision based on the specific analytical needs. HPLC offers a robust and reliable method for routine quantification, while GC-MS provides superior sensitivity and specificity, making it ideal for trace analysis and impurity profiling. qNMR serves as an excellent orthogonal method for independent verification of concentration without the need for a specific reference standard of the analyte.
A thorough cross-validation of the chosen methods is not just a regulatory expectation but a scientific necessity to ensure the integrity and consistency of the analytical data throughout the lifecycle of a drug development project. By following the principles outlined in this guide and adhering to the rigorous standards of the ICH guidelines, researchers can have a high degree of confidence in their analytical results.
References
-
SIELC Technologies. (2018, May 16). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Arbor Cloud. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]
- de Oliveira, D. N., et al. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem and multiple-stage (MSn)
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
- U.S. National Library of Medicine. (n.d.). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. PubMed.
- ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760.
- Merck Millipore. (n.d.). Complete Monograph Methods.
- ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777.
-
Napiórkowska, M., et al. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed. [Link]
- U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- - Substance Details - SRS.
- U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- National Center for Biotechnology Information. (2021). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data.
- Journal of Chromatography B. (n.d.). Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability.
- U.S. National Library of Medicine. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. PubMed.
- ResearchGate. (2024, February 1). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
Sources
- 1. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethanone, 1-(3-methyl-2-benzofuranyl)-: Evaluating Inferred Biological Activity Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the potential biological activities of the synthetic benzofuran derivative, Ethanone, 1-(3-methyl-2-benzofuranyl)-, against established therapeutic agents. While direct experimental data on this specific molecule is limited, this document synthesizes information from extensive research on structurally related benzofuran compounds to infer its likely pharmacological profile. By examining the well-documented anticancer, antimicrobial, and anti-inflammatory properties of the benzofuran scaffold, we can project a putative mechanism of action and efficacy for this compound, benchmarked against known drugs in each therapeutic class.
The benzofuran core, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] Derivatives of this heterocyclic system have been extensively investigated and have shown promise in the development of novel therapies for a range of diseases.[4][5] This guide will delve into the potential of Ethanone, 1-(3-methyl-2-benzofuranyl)- as a candidate for further preclinical investigation.
Inferred Anticancer Activity: A Comparison with Doxorubicin
The benzofuran nucleus is a common feature in a multitude of compounds exhibiting potent anticancer properties.[1][4] The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[6][7] The structure-activity relationship (SAR) studies of various benzofuran derivatives suggest that the nature and position of substituents on the benzofuran ring significantly influence their anticancer potency and selectivity.[4]
Comparative Analysis:
To contextualize the potential anticancer efficacy of Ethanone, 1-(3-methyl-2-benzofuranyl)-, we compare its inferred activity with Doxorubicin, a widely used chemotherapeutic agent. While Doxorubicin is a potent topoisomerase II inhibitor, many benzofuran derivatives exert their effects through different mechanisms, potentially offering a better safety profile.[1]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Ethanone, 1-(3-methyl-2-benzofuranyl)- | Various | Hypothesized | N/A |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [7][8] |
| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | 5.20 | [7][8] |
| Benzofuran hybrid (12) | HeLa (Cervical) | 1.06 | [7][8] |
| Benzofuran-based chalcone (4g) | HeLa (Cervical) | 5.61 | [9] |
| Benzofuran-based chalcone (4g) | HCC1806 (Breast) | 5.93 | [9] |
| Doxorubicin | Various | Typically low µM range | Widely Documented |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ethanone, 1-(3-methyl-2-benzofuranyl)-
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of Ethanone, 1-(3-methyl-2-benzofuranyl)- and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.[10] Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Anticancer Drug Screening
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Inferred Antimicrobial Activity: A Comparison with Ciprofloxacin
Benzofuran derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[5][13] The mechanism of action for these compounds can vary, with some acting as inhibitors of essential enzymes like DNA gyrase.[5] The presence of different functional groups on the benzofuran scaffold plays a crucial role in determining their antimicrobial efficacy and spectrum.[14]
Comparative Analysis:
The potential antimicrobial activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- is compared with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference(s) |
| Ethanone, 1-(3-methyl-2-benzofuranyl)- | Various | Hypothesized | N/A |
| Benzofuran derivative (1) | Staphylococcus aureus | 12.5 | [15] |
| Benzofuran derivative (1) | Salmonella typhimurium | 12.5 | [15] |
| Benzofuran derivative with disulfide moiety (V40) | Xanthomonas oryzae pv oryzae | 0.28 | [16] |
| Benzofuran derivative (7) | Gram-positive strains | 16-64 | [17][18] |
| Ciprofloxacin | Various | Typically low µg/mL range | Widely Documented |
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[19][20][21]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Ethanone, 1-(3-methyl-2-benzofuranyl)-
-
Ciprofloxacin (as a positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and the control drug in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19] This can be determined visually or by measuring the optical density at 600 nm.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Inferred Anti-inflammatory Activity: A Comparison with Dexamethasone
Several benzofuran derivatives have been reported to possess significant anti-inflammatory properties.[22][23][24] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[25][26] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[27][28]
Comparative Analysis:
The potential anti-inflammatory activity of Ethanone, 1-(3-methyl-2-benzofuranyl)- is compared with Dexamethasone, a potent corticosteroid with well-established anti-inflammatory effects that also involves the modulation of the NF-κB pathway.
| Compound/Drug | Assay | IC50 (µM) | Reference(s) |
| Ethanone, 1-(3-methyl-2-benzofuranyl)- | NO Inhibition in RAW 264.7 cells | Hypothesized | N/A |
| Benzofuran derivative (1) | NO Inhibition in RAW 264.7 cells | 17.3 | [15] |
| Benzofuran derivative (4) | NO Inhibition in RAW 264.7 cells | 16.5 | [15] |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition in RAW 264.7 cells | 52.23 | [25] |
| Fluorinated benzofuran derivative | IL-6 Secretion | 1.2 - 9.04 | [24] |
| Fluorinated benzofuran derivative | NO Production | 2.4 - 5.2 | [24] |
| Dexamethasone | Various anti-inflammatory assays | Typically low nM to µM range | Widely Documented |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Ethanone, 1-(3-methyl-2-benzofuranyl)-
-
Dexamethasone (as a positive control)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 value.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion
Ethanone, 1-(3-methyl-2-benzofuranyl)-, by virtue of its core benzofuran structure, represents a promising candidate for further investigation as a potential therapeutic agent. The extensive body of research on analogous compounds strongly suggests that it may possess significant anticancer, antimicrobial, and anti-inflammatory activities. The comparative analysis and detailed experimental protocols provided in this guide offer a solid framework for the systematic evaluation of this compound's biological profile. Further in vitro and subsequent in vivo studies are warranted to validate these inferred activities and to elucidate the precise mechanisms of action of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022). PubMed Central.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). NIH.
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
- Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0. (n.d.). Smolecule.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). NIH.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.
- Various benzofuran-based derivatives of promising anti-inflammatory and analgesic activity. (n.d.).
- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)
- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar
- An In-depth Guide to the Biological Activities of Benzofuran Deriv
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.
- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
- Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2025).
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024).
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. (2023). PubMed Central.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. (n.d.). Benchchem.
- Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13. (n.d.). Benchchem.
- Bioassays for anticancer activities. (n.d.). PubMed.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PubMed.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial Susceptibility Testing. (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [No Source]
- NF-κB: a key role in inflammatory diseases - PMC. (n.d.). PubMed Central.
- NF-κB Signaling P
- The NF-kB Signaling Pathway. (n.d.).
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to the In Vivo Efficacy of 1-(3-methyl-2-benzofuranyl)ethanone Derivatives
An Objective Comparison for Drug Development Professionals
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Derivatives stemming from the core structure, Ethanone, 1-(3-methyl-2-benzofuranyl)-, have garnered significant interest, showing promise primarily as novel anti-inflammatory and anticancer agents.[1][2][4][5][6]
This guide provides a comparative analysis of the in vivo efficacy of these derivatives, synthesizing available experimental data into a practical resource for researchers. We will dissect the methodologies of key preclinical models, present comparative data, and explore the mechanistic underpinnings that drive the therapeutic potential of this chemical class.
Anti-inflammatory Potential: In Vivo Validation
A primary therapeutic avenue for benzofuran derivatives has been the mitigation of inflammation. The carrageenan-induced paw edema model in rodents is the gold-standard assay for rapidly screening the acute anti-inflammatory activity of new chemical entities.[4][7][8][9][10] This model's high reproducibility and well-characterized inflammatory cascade make it an essential first step in in vivo validation.[7][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the essential steps for evaluating the anti-inflammatory efficacy of test compounds. The causality behind this experimental design is to induce a localized, acute inflammation that is quantifiable and responsive to pharmacological intervention.
-
Animal Model & Acclimatization: Male Wistar rats (150-250g) are typically used.[8] Animals must be acclimatized to laboratory conditions for at least one week to minimize stress-related variables. They should be housed with free access to food and water.[8]
-
Baseline Measurement: Prior to any treatment, the initial volume (V₀) of the right hind paw of each animal is measured using a plethysmometer.[7] This baseline is critical for accurately calculating the degree of swelling.
-
Animal Grouping & Administration: Animals are randomly divided into groups (n=6 is common): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups at various doses.[7][8] The compounds are administered, typically via oral gavage (p.o.), one hour before the induction of inflammation to allow for absorption and systemic distribution.[7][10]
-
Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw.[7][9] Carrageenan is a potent phlogistic agent that triggers a biphasic inflammatory response, involving mediators like histamine, serotonin, and prostaglandins.[7]
-
Paw Volume Measurement: Paw volume (Vₜ) is measured at set intervals, commonly 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Data Analysis: The increase in paw volume (edema) is calculated as Vₜ - V₀. The percentage of edema inhibition is then determined to quantify the compound's efficacy: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100
Workflow for In Vivo Anti-inflammatory Screening
Caption: Standard workflow for the carrageenan-induced paw edema assay.
Comparative Efficacy Data
The following table summarizes representative in vivo anti-inflammatory efficacy data for benzofuran derivatives compared to a standard nonsteroidal anti-inflammatory drug (NSAID).
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| Benzofuran Derivative 1 | 30 | 68.5%[4] |
| Benzofuran Derivative 2 | 100 | 85.1%[4] |
| Indomethacin (Standard) | 10 | 75.3%[4] |
These data demonstrate that benzofuran derivatives can exhibit potent anti-inflammatory activity, with efficacy comparable to or even exceeding that of established drugs like indomethacin at certain doses.[4]
Anticancer Activity: Preclinical Models
The cytotoxic effects of 1-(3-methyl-2-benzofuranyl)ethanone derivatives in vitro have led to their evaluation in in vivo cancer models.[5][6] The Ehrlich Ascites Carcinoma (EAC) model, a rapidly growing murine mammary adenocarcinoma, is a widely used tool for the initial in vivo screening of potential anticancer agents due to its high transplantability and predictable growth.[11][12]
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This protocol is designed to assess a compound's ability to inhibit tumor growth and prolong survival in a liquid tumor model.
-
Animal Model: Swiss albino mice (20-25g) are typically used for this model.[13]
-
Tumor Inoculation: EAC cells are maintained through serial intraperitoneal (i.p.) passage in donor mice.[11][12] For the experiment, approximately 2 x 10⁶ EAC cells are injected i.p. into each mouse to induce tumor growth.[11]
-
Treatment Regimen: Treatment begins 24 hours after tumor inoculation. Test compounds, a vehicle control, and a positive control (e.g., Doxorubicin or 5-Fluorouracil) are administered daily (e.g., i.p.) for a set period, such as 9-10 days.
-
Monitoring & Evaluation: Key parameters are monitored to assess efficacy:
-
Tumor Growth: Changes in body weight, ascitic fluid volume, and packed cell volume are measured.
-
Survival Analysis: The mean survival time (MST) for each group is recorded.
-
Increase in Lifespan (% ILS): This is a critical measure of efficacy, calculated as: % ILS = [(MST of Treated Group / MST of Control Group) - 1] x 100
-
-
Safety Assessment: At the end of the study, blood can be collected for hematological and biochemical analysis to assess the compound's toxicity profile.
Logical Progression of Anticancer Drug Discovery
Caption: The logical path from initial screening to lead optimization in anticancer research.
Comparative Efficacy Data
The table below presents representative data for a benzofuran piperazine derivative against a human breast cancer xenograft model, illustrating the potential for tumor growth inhibition.
| Treatment Group | Dose (mg/kg, i.p.) | Tumor Growth Inhibition (%) at Day 21 |
| Vehicle Control | - | 0 |
| Benzofuran Derivative 3 | 50 | 58.7%[4] |
| Doxorubicin (Standard) | 5 | 72.4%[4] |
This data indicates that benzofuran derivatives can significantly inhibit tumor growth in vivo, positioning them as viable candidates for further development.[4]
Mechanistic Insights & Future Directions
Understanding the mechanism of action is crucial for rational drug design and optimization.
-
Anti-inflammatory Mechanism: The anti-inflammatory effects of many benzofuran derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9]
-
Anticancer Mechanism: The anticancer activity is often more multifaceted. Studies on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives show they can induce apoptosis (programmed cell death) in cancer cells.[5][6] This is often achieved through the generation of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6), which can promote tumor growth.[5][6]
Potential Anti-inflammatory Signaling Pathway
Caption: Simplified pathway showing COX-2 inhibition by benzofuran derivatives.
Future research should be directed towards:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Advanced In Vivo Models: Evaluating efficacy in more clinically relevant models, such as chronic inflammation models or human tumor xenografts in nude mice.[1]
-
Safety and Toxicology: Conducting comprehensive studies to establish a therapeutic window and identify potential off-target effects.
By systematically advancing through this discovery pipeline, the therapeutic promise of 1-(3-methyl-2-benzofuranyl)ethanone derivatives can be fully explored and potentially translated into novel clinical therapies.
References
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
- In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers. Benchchem.
- In Vivo Efficacy of Benzofuran Derivatives: A Comparative Analysis in Inflammation and Cancer Models. Benchchem.
- Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. Benchchem.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.MDPI.
- Carrageenan Induced Paw Edema (Rat, Mouse).Inotiv.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.ResearchGate.
- Carrageenan induced Paw Edema Model.Creative Biolabs.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.PubMed.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.MDPI.
- Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy.PubMed Central.
- Ehrlich ascites carcinoma bearing mice as model of human hepatocellular carcinoma.Asian Journal of Research and Reports in Hepatology.
- Mini Review on Important Biological Properties of Benzofuran Derivatives.Journal of Catalyst & Catalysis.
- Ehrlich Ascites Carcinoma Bearing Mice as Model of Human Hepatocellular Carcinoma.Asian Journal of Research and Reports in Hepatology.
- Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives.Ankara University.
- Features and applications of Ehrlich tumor model in cancer studies: a literature review.Annals of Translational Medicine.
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 13. file.sdiarticle3.com [file.sdiarticle3.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Ethanone, 1-(3-methyl-2-benzofuranyl)-
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. In the case of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" (CAS 28559-00-4), a benzofuran derivative with potential applications in medicinal chemistry, rigorous purity assessment is a critical step to ensure the reliability and reproducibility of experimental results.[1][2] This guide provides a comprehensive framework for benchmarking the purity of this synthesized compound, offering a comparative analysis of key analytical techniques and the rationale behind their application.
The Imperative of Purity in Drug Discovery
The presence of impurities in a synthesized compound can have significant consequences, ranging from altered physicochemical properties to unforeseen toxicological effects. Therefore, a multi-pronged analytical approach is necessary to identify and quantify not only the target molecule but also any process-related impurities and degradation products. This guide will focus on a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—to construct a robust purity profile for synthesized Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Understanding the Synthetic Landscape: Potential Impurities
The common synthesis route for Ethanone, 1-(3-methyl-2-benzofuranyl)- involves the reaction of 2-hydroxyacetophenone with chloroacetone.[1] This synthesis pathway, while effective, can introduce several potential impurities that must be monitored:
-
Unreacted Starting Materials: Residual 2-hydroxyacetophenone and chloroacetone.
-
Isomeric Byproducts: Incomplete or alternative cyclization reactions could lead to the formation of structural isomers.
-
Polymerization Products: Self-condensation of starting materials or intermediates under the reaction conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps.
A thorough purity analysis must be capable of separating and detecting these potential contaminants.
Comparative Analytical Benchmarking
The following sections detail the experimental protocols for three key analytical techniques, along with a discussion of their respective strengths in the context of purity determination for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds like benzofuran derivatives. A reverse-phase method is particularly well-suited for this analysis.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a small amount of acid like phosphoric or formic acid to improve peak shape.[3] A suggested starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of Ethanone, 1-(3-methyl-2-benzofuranyl)-, which is around 300 nm.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
The retention time of the main peak corresponding to Ethanone, 1-(3-methyl-2-benzofuranyl)- should be consistent across multiple runs. The presence of other peaks indicates impurities. The area percentage of the main peak provides a quantitative measure of purity. For a well-synthesized and purified product, the purity by HPLC should ideally be above 99%.
| Compound | Retention Time (min) | Peak Area (%) |
| Synthesized Batch | 8.5 | 98.5 |
| Impurity 1 (Hypothetical) | 4.2 | 0.8 |
| Impurity 2 (Hypothetical) | 10.1 | 0.7 |
| Commercial Standard (Hypothetical) | 8.5 | >99.5 |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also provides valuable structural information from the mass spectrum.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: Split injection with a ratio of 50:1.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
The gas chromatogram will separate the components based on their boiling points and polarity. The mass spectrometer will then fragment each component, producing a unique mass spectrum or "fingerprint." The mass spectrum of the main peak should match the expected fragmentation pattern of Ethanone, 1-(3-methyl-2-benzofuranyl)- (molecular ion at m/z 174.20).[4] Other peaks in the chromatogram can be identified by comparing their mass spectra to a library of known compounds, which is particularly useful for identifying residual solvents and starting materials.
| Component | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| Main Peak | 12.3 | 174, 159, 131 | Ethanone, 1-(3-methyl-2-benzofuranyl)- |
| Impurity 1 | 5.8 | 136, 121, 93 | 2-Hydroxyacetophenone (Starting Material) |
| Impurity 2 | 3.1 | 49, 84, 86 | Dichloromethane (Residual Solvent) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the compound is soluble.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds for quantitative analysis.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Singlets for the methyl and acetyl protons.
-
Multiplets in the aromatic region corresponding to the protons on the benzofuran ring system.
-
-
¹³C NMR:
-
Signals for the methyl and acetyl carbons in the aliphatic region.
-
Multiple signals in the aromatic region for the carbons of the benzofuran core.
-
A downfield signal for the carbonyl carbon.
-
Conclusion: A Holistic Approach to Purity Assessment
Benchmarking the purity of a synthesized compound such as Ethanone, 1-(3-methyl-2-benzofuranyl)- requires a multi-faceted analytical strategy. No single technique can provide a complete picture of a sample's purity. By combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the definitive structural confirmation of NMR, researchers can confidently establish the purity of their synthesized material. This rigorous approach is fundamental to ensuring the quality and integrity of research and development in the pharmaceutical sciences.
References
-
SIELC Technologies. (2018, May 16). Ethanone, 1-(3-methyl-2-benzofuranyl)-. Retrieved from [Link]
-
Napiórkowska, M., Kumaravel, P., Amboo Mahentheran, M., Kiernozek-Kalińska, E., & Grosicka-Maciąg, E. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- - Substance Details. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methyl-2-benzofuran-1-yl)ethanone. Retrieved from [Link]
Sources
- 1. Buy Ethanone, 1-(3-methyl-2-benzofuranyl)- | 23911-56-0 [smolecule.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Ethanone, 1-(3-methyl-2-benzofuranyl)- | SIELC Technologies [sielc.com]
- 4. 1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays with Benzofuran Derivatives: A Case Study of "Ethanone, 1-(3-methyl-2-benzofuranyl)-"
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. This guide provides an in-depth comparison of common biological assays utilized for evaluating the therapeutic potential of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" and its derivatives. By examining the factors that influence the reproducibility of these assays, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments and generate reliable, comparable data.
"Ethanone, 1-(3-methyl-2-benzofuranyl)-", a benzofuran derivative, belongs to a class of compounds that has demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and immunomodulatory effects.[1][2][3][4][5] Recent studies have highlighted the potential of substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives in these therapeutic areas, making the reliability of their biological evaluation paramount.[1][2][3][6]
This guide will delve into the practical aspects of assay selection and execution, focusing on cytotoxicity, apoptosis, and antibacterial assays, which are commonly employed for this class of compounds. We will explore the inherent variability of each assay and provide actionable strategies to mitigate it, thereby enhancing the trustworthiness of your findings.
Part 1: Understanding the Landscape of Biological Assays for Benzofuran Derivatives
The biological evaluation of novel compounds like "Ethanone, 1-(3-methyl-2-benzofuranyl)-" typically begins with a battery of in vitro assays to determine their cytotoxic, pro-apoptotic, and antimicrobial properties. The choice of assay is critical and depends on the specific research question and the anticipated mechanism of action.
A recent study on novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone employed a range of assays to characterize their anticancer and antibacterial activities.[2][3] These included:
-
Cytotoxicity Assays: MTT and Trypan Blue assays to assess cell viability and proliferation.
-
Apoptosis Assays: Annexin V-FITC and Caspase-Glo 3/7 assays to investigate the induction of programmed cell death.
-
Mechanistic Assays: Measurement of reactive oxygen species (ROS) generation and interleukin-6 (IL-6) secretion to probe the underlying cellular mechanisms.
-
Antibacterial Assays: Determination of Minimum Inhibitory Concentration (MIC) to evaluate antimicrobial efficacy.
The reproducibility of these assays is not uniform and is influenced by a multitude of factors, ranging from the inherent biology of the system to the technical execution of the protocol.[7][8][9]
Part 2: A Comparative Analysis of Assay Reproducibility
Achieving reproducible results is a cornerstone of successful drug discovery campaigns.[10][11] This section provides a comparative overview of the key assays used for benzofuran derivatives, with a focus on their reproducibility.
Table 1: Comparison of Common Biological Assays for Benzofuran Derivatives
| Assay Type | Assay Name | Principle | Common Sources of Variability | Strategies for Enhancing Reproducibility |
| Cytotoxicity | MTT Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases. | Cell seeding density, reagent stability, incubation time, interference from the test compound. | Strict cell counting and seeding protocols, use of fresh reagents, standardized incubation periods, inclusion of compound-only controls. |
| Trypan Blue Assay | Distinguishes viable from non-viable cells based on membrane integrity. | Subjectivity in cell counting, improper mixing of cell suspension, presence of cell clumps. | Use of an automated cell counter, ensuring a single-cell suspension, performing counts in triplicate. | |
| Apoptosis | Annexin V-FITC Assay | Detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V. | Cell handling causing membrane damage, inappropriate compensation in flow cytometry, subjectivity in gating. | Gentle cell handling, use of compensation controls, standardized gating strategies. |
| Caspase-Glo 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminescent substrate. | Reagent stability, incubation time, cell density, quenching of luminescence by the test compound. | Use of fresh reagents, optimized incubation times, consistent cell numbers, inclusion of compound-only controls to check for interference. | |
| Antibacterial | Broth Microdilution (MIC) | Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | Inoculum size, media composition, incubation conditions (time, temperature, atmosphere), subjectivity in determining growth. | Standardization of inoculum preparation, use of defined media, strict adherence to incubation parameters, use of a spectrophotometer for growth assessment. |
The Causality Behind Experimental Choices for Enhanced Reproducibility
The choice of specific assay parameters and controls is not arbitrary; it is a deliberate effort to minimize variability and ensure the data reflects the true biological effect of the compound. For instance, in cell-based assays, factors like cell line authentication, passage number, and confluency can significantly impact the results.[12] A multi-center study on the reproducibility of in vitro drug-response studies highlighted that unexpected interplay between experimental protocols and biological variability is a common source of irreproducibility.[7][9][13]
Part 3: Experimental Protocols for Self-Validating Systems
To ensure trustworthiness, every protocol should be designed as a self-validating system. This involves the inclusion of appropriate controls and adherence to best practices.
Experimental Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" on the viability of a cancer cell line (e.g., K562, as used in recent studies on similar compounds[2][3]).
Materials:
-
Cancer cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
"Ethanone, 1-(3-methyl-2-benzofuranyl)-" stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%).[14] Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Self-Validation System:
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to confirm the assay is performing as expected.
-
Vehicle Control: To account for any effects of the solvent (DMSO).
-
Blank Control: Medium without cells to determine background absorbance.
Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of "Ethanone, 1-(3-methyl-2-benzofuranyl)-" against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
"Ethanone, 1-(3-methyl-2-benzofuranyl)-" stock solution in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader (optional)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells with CAMHB and inoculum only.
-
Sterility Control: Wells with CAMHB only.
-
Positive Control: A known antibiotic (e.g., vancomycin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.
Self-Validation System:
-
The growth control must show turbidity.
-
The sterility control must remain clear.
-
The MIC of the positive control antibiotic should fall within its expected range for the reference strain.
Part 4: Visualization of Workflows and Logical Relationships
Visualizing experimental workflows and the underlying logic is crucial for understanding and standardizing protocols.
Caption: A general experimental workflow for conducting a cell-based cytotoxicity assay.
Caption: A logical workflow for troubleshooting high variability in biological assays.
Conclusion: Fostering a Culture of Reproducibility
The successful translation of promising compounds like "Ethanone, 1-(3-methyl-2-benzofuranyl)-" from the laboratory to the clinic is contingent on the generation of high-quality, reproducible data. By understanding the nuances of different biological assays and proactively implementing measures to control for variability, researchers can enhance the reliability of their findings. This guide serves as a starting point for establishing robust and reproducible assay pipelines, ultimately accelerating the pace of drug discovery and development. A sustained commitment to characterizing and controlling for variability is both necessary and sufficient to obtain reproducible data.[7][9]
References
-
Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline - SLAS. (2021-11-24). [Link]
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility - Dispendix. (2025-05-14). [Link]
-
Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - Cancer Research. (2014-08-01). [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC - NIH. [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies - bioRxiv. (2017-11-03). [Link]
-
Factors affecting test reproducibility among laboratories - WOAH. [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2019-02-05). [Link]
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - NIH. [Link]
-
Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. [Link]
-
Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. - ResearchGate. [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed. (2024-02-07). [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - MDPI. [Link]
-
EWG Skin Deep® | What is Ethanone, 1-(3-methyl-2-benzofuranyl)-. [Link]
-
(PDF) New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - ResearchGate. (2024-02-01). [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC - PubMed Central. [Link]
-
In vitro assay of benzofuran derivatives 3. - ResearchGate. [Link]
-
1-(3-Methyl-2-benzofuran-1-yl)ethanone | C11H10O2 | CID 16205025 - PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. woah.org [woah.org]
- 9. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
- 11. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal of Ethanone, 1-(3-methyl-2-benzofuranyl)-: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0). Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The disposal of any chemical waste is not merely a logistical task but a critical component of the research lifecycle, governed by stringent regulations to mitigate risks to human health and the environment. Ethanone, 1-(3-methyl-2-benzofuranyl)-, a benzofuran derivative, requires particular attention due to its specific hazard profile.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before handling waste, it is imperative to understand the inherent risks of the substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear hazard profile for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acute toxicity - Oral, Category 4 (H302): Harmful if swallowed.[1][2]
-
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 (H400): Very toxic to aquatic life.[1]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 (H410): Very toxic to aquatic life with long lasting effects.[1]
The primary driver for its specialized disposal is its high aquatic toxicity. Improper disposal, such as drain discharge, can lead to significant ecological damage, as even small quantities can be lethal to marine organisms and disrupt entire aquatic food chains.[3][4] Therefore, all disposal procedures are designed to prevent its release into the environment.
| Hazard Classification | GHS Code | Signal Word | Pictograms |
| Acute Toxicity (Oral) | Category 4 | Warning | |
| Acute Aquatic Toxicity | Category 1 | Warning | |
| Chronic Aquatic Toxicity | Category 1 | Warning |
Table 1: GHS Hazard Summary for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during and after use. The following steps are mandatory to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Ethanone, 1-(3-methyl-2-benzofuranyl)-, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
Engineering Controls: All work with this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Waste Management and Disposal Procedure
The disposal of Ethanone, 1-(3-methyl-2-benzofuranyl)- is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach for hazardous waste.[5][6] The following procedure ensures compliance with these standards.
Step 1: Waste Determination
As soon as the decision is made to discard the chemical—whether it is unused, expired, or part of an experimental residue—it must be classified as a hazardous waste.[3] Due to its GHS classifications, Ethanone, 1-(3-methyl-2-benzofuranyl)- falls under this category.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
This compound is a non-halogenated organic. It should be collected in a waste container designated for this category.[7]
-
Keep it separate from incompatible materials such as strong oxidizing agents.[8]
Step 3: Container Selection and Labeling
-
Select an Appropriate Container: Use a clean, compatible, and leak-proof container. A glass bottle with a screw cap is generally suitable. The container must be in good condition.[9]
-
Label the Container: This is a critical regulatory requirement.[5] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Ethanone, 1-(3-methyl-2-benzofuranyl)- " and its CAS number: 23911-56-0 .
-
An accurate description of the contents (e.g., "pure," "in methanol," etc., with estimated concentrations).
-
The appropriate hazard pictograms (Exclamation Mark, Environment).
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to collect hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][5]
-
Keep the waste container tightly sealed at all times, except when adding waste.[9]
-
Store the container in a secondary containment tray to mitigate spills.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]
Step 5: Arranging for Disposal
Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical yourself.
Step 6: Final Disposal Method
The Precautionary Statement P501 ("Dispose of contents/container to...") indicates that this material must be handled by a licensed professional.[1][5][10] For a non-halogenated organic compound like Ethanone, 1-(3-methyl-2-benzofuranyl)-, the standard and most effective disposal method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11][12]
-
Why Incineration? High-temperature incineration is a thermal destruction process that breaks down organic compounds into simpler, less harmful components like carbon dioxide and water.[13] This method is particularly suitable for this compound as it ensures the complete destruction of the molecule, preventing its toxic effects on aquatic ecosystems.[12]
Spill Response Protocol
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Caption: Decision workflow from waste generation to final disposal.
By internalizing and consistently applying these procedures, you contribute to a culture of safety, responsibility, and environmental stewardship, building trust in our collective scientific practice.
References
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators.
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from upenn.edu. [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from acs.org. [Link]
-
Wikipedia. (n.d.). GHS precautionary statements. Retrieved from wikipedia.org. [Link]
-
UNC Environmental, Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from unc.edu. [Link]
- American Fisheries Society. (n.d.). Effects of Toxic Substances in Surface Waters.
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from epa.gov. [Link]
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%.
-
European Chemicals Agency. (n.d.). 1-(3-Methyl-2-benzofuranyl)-ethanone. Retrieved from echa.europa.eu. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet - Benzofuran.
-
Boston University, Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from bu.edu. [Link]
- Stockholm Convention. (n.d.). Waste incinerators. In Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs.
- Chemical & Engineering News. (2024). Most solvent waste from US academic labs ends up in the air.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (2023). Safety Data Sheet - 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone.
- Purdue University, Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Sources
- 1. chem-space.com [chem-space.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. fisheries.org [fisheries.org]
- 5. hse.gov.uk [hse.gov.uk]
- 6. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 11. toolkit.pops.int [toolkit.pops.int]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Ethanone, 1-(3-methyl-2-benzofuranyl)-
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of Ethanone, 1-(3-methyl-2-benzofuranyl)- (CAS No. 23911-56-0). The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the specific threats posed by a chemical is the foundational pillar of laboratory safety. For Ethanone, 1-(3-methyl-2-benzofuranyl)-, the primary documented hazards are acute oral toxicity and significant aquatic toxicity.[1] However, a comprehensive safety ethos requires us to look beyond the specific data sheet and consider the broader family of benzofuran derivatives. Related compounds are known to cause skin and eye irritation, and some are classified as causing severe burns.[2][3] Therefore, we must adopt a conservative approach, assuming this compound has the potential for similar irritant or corrosive properties until proven otherwise.
GHS Classification
The Globally Harmonized System (GHS) provides a clear, universal language for chemical hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
This table summarizes the known GHS classifications for Ethanone, 1-(3-methyl-2-benzofuranyl)-.
The "Warning" signal word associated with this compound underscores the need for careful handling.[1] The primary routes of exposure to be controlled are ingestion and environmental release. Given the nature of related compounds, dermal and inhalation routes should also be considered significant potential exposure pathways.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a passive checklist; it is an active risk mitigation strategy. The following recommendations are based on a synthesis of available data for this compound and its structural analogs.
Engineering Controls: The Most Effective Barrier
Before considering wearable PPE, engineering controls must be in place. All handling of Ethanone, 1-(3-methyl-2-benzofuranyl)-, especially when transferring or weighing, must be conducted within a certified chemical fume hood.[2] This is non-negotiable and serves to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible and tested regularly.[2]
Recommended PPE
| Body Part | Protection Level | Rationale & Specifications |
| Eyes/Face | Required | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[1][2] A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during bulk transfers. |
| Hands | Required | Nitrile gloves are a suitable initial choice. Given the potential for skin irritation based on related compounds, ensure gloves are of sufficient thickness (e.g., >0.11 mm) and are changed immediately upon any sign of contamination. For prolonged handling, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or punctures before use. |
| Body | Required | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, impervious clothing or a chemically resistant apron over the lab coat is strongly recommended.[1] |
| Respiratory | As Needed | If engineering controls (fume hood) are not available or are insufficient to control vapors or aerosols, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[2] For handling large quantities where dust may be generated, a particulate filter may also be required.[1] |
This table provides specific PPE recommendations for handling Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Operational Plan: From Bench to Disposal
A systematic workflow is critical to ensuring safety and reproducibility. The following diagram and steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of Ethanone, 1-(3-methyl-2-benzofuranyl)-.
Step-by-Step Protocol:
-
Pre-Operational Check : Before bringing the chemical into the workspace, verify that the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.
-
Don PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling the Chemical :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[1]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Disposal Plan: Environmental Responsibility
The high aquatic toxicity of this compound necessitates a rigorous disposal protocol.[1]
-
Waste Segregation :
-
All solid waste contaminated with this chemical (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
All liquid waste containing this chemical must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge to the sewer system.[2]
-
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be offered for recycling or reconditioning.[1]
-
Final Disposal : All chemical waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these scientifically grounded and experience-driven protocols, you contribute to a culture of safety that protects you, your colleagues, and the environment, allowing for the confident pursuit of scientific advancement.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
